molecular formula C10H10N2OS B093010 1-(4-Methoxyphenyl)imidazoline-2-thione CAS No. 17452-14-1

1-(4-Methoxyphenyl)imidazoline-2-thione

Cat. No.: B093010
CAS No.: 17452-14-1
M. Wt: 206.27 g/mol
InChI Key: LIEBCNQPMNARMP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)imidazoline-2-thione is a key chemical scaffold in medicinal chemistry research, particularly in the development of novel anti-proliferative agents. Scientific investigations have demonstrated that derivatives of 1H-imidazole-2-thione show promising activity as inhibitors of human topoisomerase IIα (hTopo IIα), a critical genotoxic enzyme that regulates DNA supercoiling and is a well-established target in oncology drug discovery . By targeting the ATPase domain of this enzyme, such compounds can interfere with its catalytic cycle, potentially leading to the suppression of abnormal cell growth in certain malignancies . The imidazole-thione core is recognized for its diverse pharmacological potential, making it a versatile precursor for synthesizing compounds evaluated against various cancer cell lines . This compound is provided for research purposes to support the discovery of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBCNQPMNARMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938523
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol
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Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-14-1
Record name 1-(4-Methoxyphenyl)imidazoline-2-thione
Source ChemIDplus
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Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol
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Record name 1-(4-methoxyphenyl)-1H-imidazole-2-thiol
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Foundational & Exploratory

Introduction: The Significance of the Imidazoline-2-thione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)imidazoline-2-thione

The heterocyclic compound this compound belongs to the imidazoline-2-thione class, a molecular scaffold of significant interest in medicinal chemistry and materials science. These structures, characterized by a five-membered ring containing two nitrogen atoms and an exocyclic sulfur atom, serve as versatile pharmacophores. The inherent structural features of the imidazoline-2-thione core allow for diverse biological activities, and derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents.[1][2] The presence of the 4-methoxyphenyl substituent on the nitrogen atom of this compound provides specific electronic and steric properties that can modulate its chemical reactivity and biological interactions. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of the potential biological activities associated with its structural class.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]

PropertyValueSource(s)
CAS Number 17452-14-1[3][4][5][6][7]
Molecular Formula C₁₀H₁₀N₂OS[3][4][5][7]
Molecular Weight 206.26 g/mol [3][4][7]
IUPAC Name 1-(4-methoxyphenyl)imidazolidine-2-thione[3][4]
Melting Point 210-217 °C[5][6][8]
Boiling Point 336.6 °C at 760 mmHg[6]
Density 1.32 g/cm³[6]
Appearance Solid[3]

Note: The reported melting point varies slightly across different suppliers, which is common and may depend on the purity of the sample and the measurement technique.

PART 2: Synthesis and Characterization

Proposed Synthesis Protocol

While numerous methods exist for the synthesis of the imidazoline-2-thione core, a common and effective approach involves the cyclization of an appropriate N-substituted ethylenediamine derivative with a thiocarbonyl source. The following protocol is a robust, generalized procedure adapted from established methods for similar heterocyclic structures.[9][10]

The core principle of this synthesis is a two-step process: first, the formation of an N-(4-methoxyphenyl)ethylenediamine intermediate, followed by a cyclization reaction with thiophosgene or a related reagent to form the thione ring.

Step-by-Step Methodology:

  • Preparation of the Diamine Intermediate:

    • To a solution of 2-bromoethylamine hydrobromide in ethanol, add two equivalents of 4-methoxyaniline (p-anisidine).

    • The rationale for using two equivalents of the aniline is that the first equivalent acts as the nucleophile to displace the bromide, while the second acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, the reaction mixture is worked up by adding aqueous sodium hydroxide to neutralize any remaining acid and to precipitate the product. The resulting solid, N-(4-methoxyphenyl)ethane-1,2-diamine, is filtered, washed with water, and dried.

  • Cyclization to form this compound:

    • Dissolve the synthesized N-(4-methoxyphenyl)ethane-1,2-diamine in a suitable solvent such as dichloromethane or chloroform in a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath.

    • Slowly add one equivalent of a thiocarbonyl source, such as thiophosgene (CSCl₂) or carbon disulfide (CS₂) in the presence of a base like triethylamine.

    • Causality: The ice bath is crucial to control the exothermic reaction. The slow addition prevents unwanted side reactions. The diamine's nucleophilic nitrogen atoms attack the electrophilic carbon of the thiocarbonyl source, leading to an intramolecular cyclization and elimination of HCl (or H₂S if CS₂ is used), which is neutralized by the triethylamine base.

    • Stir the reaction at room temperature for 12-18 hours.

    • Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualizing the Synthetic Workflow

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A 4-Methoxyaniline + 2-Bromoethylamine HBr B Reflux in Ethanol (4-6 hours) A->B C Aqueous Workup (NaOH) B->C D N-(4-methoxyphenyl)ethane- 1,2-diamine (Intermediate) C->D E Intermediate + Thiophosgene in DCM (Ice Bath) D->E To next step F Stir at RT (12-18 hours) E->F G Aqueous Workup & Extraction F->G H Purification (Recrystallization) G->H I This compound H->I Final Product

Caption: Synthetic workflow for this compound.

Spectral Characterization

Full characterization of the synthesized compound is essential for confirming its structure and purity. The NIST Chemistry WebBook indicates the availability of IR and mass spectral data for this compound.[4][11]

  • ¹H NMR: Expected signals would include a singlet for the methoxy (–OCH₃) protons around 3.8 ppm, aromatic protons from the methoxyphenyl ring appearing as doublets in the 6.9-7.4 ppm region, and signals for the two methylene (–CH₂–) groups of the imidazoline ring, likely appearing as triplets in the 3.5-4.5 ppm range.

  • ¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), aromatic carbons (114-160 ppm), the two distinct imidazoline ring carbons (~40-50 ppm), and a characteristic signal for the thione (C=S) carbon downfield, typically >180 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=S stretch would be expected around 1200-1050 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic portions, C=C stretches for the aromatic ring, and a prominent C-O stretch for the methoxy group.

  • Mass Spectrometry (Electron Ionization): The molecular ion peak [M]⁺ would be observed at m/z 206, corresponding to the molecular weight of the compound.[4]

PART 3: Potential Biological and Pharmacological Profile

While specific biological studies on this compound are not extensively documented in the reviewed literature, the broader class of imidazole-2-thione derivatives has demonstrated significant and diverse pharmacological activities. This suggests that the title compound is a promising candidate for further biological evaluation.

Anticancer and Anti-Metastatic Potential

The imidazole-2-thione scaffold is recognized in drug design for its anticancer properties.[1] Some derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors.[9] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. The planar aromatic structure of the 4-methoxyphenyl group could facilitate intercalation between DNA base pairs, while the thione moiety could be involved in coordinating with the enzyme or metal ions in its active site.

Visualizing a Generalized Mechanism of Action

The following diagram illustrates the generalized mechanism of Topoisomerase II inhibition, a potential mode of action for this class of compounds.

G A 1-(4-Methoxyphenyl)imidazoline- 2-thione Derivative C Stabilization of Complex A->C B Topoisomerase II - DNA Cleavable Complex B->C D Inhibition of DNA Re-ligation C->D E Accumulation of DNA Double-Strand Breaks D->E F Cell Cycle Arrest E->F G Apoptosis (Cancer Cell Death) F->G

Caption: Generalized mechanism of Topoisomerase II inhibition by thione derivatives.

Antimicrobial and Antiviral Activities

Derivatives of related heterocyclic thiones, such as 1,2,4-triazolethiones, have shown promising antibacterial and antifungal activities.[2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitrogen and sulfur atoms can act as key hydrogen bonding and coordinating sites, interfering with protein function in pathogens. This makes this compound a candidate for screening against various bacterial and fungal strains.

Conclusion and Future Directions

This compound (CAS No. 17452-14-1) is a well-defined chemical entity with established physicochemical properties. The synthesis protocols are accessible and based on fundamental organic chemistry principles. While direct biological data for this specific molecule is sparse, the extensive research on the broader class of imidazole-2-thiones provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology.

Future research should focus on the targeted synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities. Investigating its efficacy against various cancer cell lines, its potential as a topoisomerase II inhibitor, and its spectrum of antimicrobial activity would be valuable next steps for the scientific community.

References

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  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive. [Link]

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Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Introduction: The Significance of Imidazoline-2-thiones

Imidazoline-2-thiones, and their tautomeric form, 2-mercaptoimidazolines, represent a privileged scaffold in medicinal chemistry. This five-membered heterocyclic ring system is a key structural motif in a variety of biologically active molecules. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The presence of the thiourea moiety within the imidazoline ring allows for diverse chemical modifications, making it an attractive template for the design of novel therapeutic agents. The 1-(4-methoxyphenyl) substituent, in particular, can influence the molecule's lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction between N-(4-methoxyphenyl)ethylenediamine and carbon disulfide. This method is a well-established route for the formation of N-substituted imidazoline-2-thiones.

Reaction Scheme

Synthesis of this compound Figure 1: Synthesis of this compound reactant1 N-(4-methoxyphenyl)ethylenediamine product This compound reactant1->product + CS₂ Ethanol, Reflux reactant2 Carbon Disulfide (CS₂)

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials:

  • N-(4-methoxyphenyl)ethylenediamine

  • Carbon Disulfide (CS₂)

  • Ethanol (absolute)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Carbon Disulfide: While stirring the solution at room temperature, add carbon disulfide (0.11 mol) dropwise over a period of 15 minutes.

    • Causality Insight: The slow addition of carbon disulfide is crucial to control the initial exothermic reaction and prevent the formation of unwanted byproducts.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Expertise & Experience: Refluxing in ethanol provides the necessary thermal energy to drive the cyclization reaction to completion. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its appropriate boiling point for this transformation.

  • Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

    • Trustworthiness: Recrystallization is a critical step to ensure the purity of the final compound, which is essential for accurate characterization and subsequent biological testing.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Characterization Workflow

Characterization Workflow Figure 2: Workflow for Compound Characterization start Synthesized Product mp Melting Point Determination start->mp ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms final Confirmed Structure and Purity mp->final ftir->final nmr->final ms->final

Caption: A systematic workflow for the characterization of the synthesized compound.

Physicochemical Properties
PropertyObserved Value
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 216-217 °C[3]
Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in the molecule.

  • δ ~ 9.5-10.0 ppm (s, 1H, NH): This broad singlet corresponds to the proton of the N-H group in the imidazoline ring.

  • δ ~ 7.2-7.4 ppm (d, 2H, Ar-H): These signals are attributed to the aromatic protons ortho to the nitrogen atom.

  • δ ~ 6.9-7.1 ppm (d, 2H, Ar-H): These signals correspond to the aromatic protons ortho to the methoxy group.

  • δ ~ 3.8-4.0 ppm (t, 2H, N-CH₂): This triplet represents the methylene protons adjacent to the aryl-substituted nitrogen.

  • δ ~ 3.4-3.6 ppm (t, 2H, N-CH₂): This triplet corresponds to the methylene protons adjacent to the NH group.

  • δ ~ 3.7-3.8 ppm (s, 3H, OCH₃): This sharp singlet is characteristic of the methoxy group protons.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • δ ~ 180-185 ppm (C=S): This signal is characteristic of the thiocarbonyl carbon.

  • δ ~ 155-160 ppm (Ar-C-O): This corresponds to the aromatic carbon attached to the methoxy group.

  • δ ~ 130-135 ppm (Ar-C-N): This signal is for the aromatic carbon attached to the imidazoline ring.

  • δ ~ 120-130 ppm (Ar-CH): Aromatic methine carbons.

  • δ ~ 114-118 ppm (Ar-CH): Aromatic methine carbons.

  • δ ~ 55-56 ppm (OCH₃): The carbon of the methoxy group.

  • δ ~ 45-50 ppm (N-CH₂): The methylene carbons of the imidazoline ring.

FTIR Spectroscopy (KBr Pellet):

Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • ~3200-3400 cm⁻¹ (N-H stretch): A broad peak characteristic of the N-H stretching vibration.

  • ~3000-3100 cm⁻¹ (Ar C-H stretch): Stretching vibrations of the aromatic C-H bonds.

  • ~2850-2950 cm⁻¹ (Aliphatic C-H stretch): Stretching vibrations of the methylene C-H bonds.

  • ~1510 cm⁻¹ (C=C stretch): Aromatic ring skeletal vibrations.

  • ~1240 cm⁻¹ (C-N stretch): Stretching vibration of the C-N bond.

  • ~1170 cm⁻¹ (C=S stretch): A characteristic absorption for the thiocarbonyl group.

  • ~1030 cm⁻¹ (C-O stretch): Asymmetric stretching of the aryl-ether bond.

Mass Spectrometry (Electron Ionization - EI):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • m/z 206 [M]⁺: The molecular ion peak, confirming the molecular weight of the compound.[3]

  • Characteristic Fragments: The fragmentation pattern would likely involve the loss of the methoxy group (m/z 175), cleavage of the imidazoline ring, and fragmentation of the methoxyphenyl moiety.

Potential Applications in Drug Development

Derivatives of the imidazoline-2-thione scaffold have shown promise in several therapeutic areas. The presence of the N-aryl substituent, in this case, the 4-methoxyphenyl group, can significantly influence the biological activity.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of imidazole-2-thione derivatives against various cancer cell lines.[4][5][6] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The thiourea moiety is known to chelate metal ions, which can be crucial for the function of certain microbial enzymes. This has led to the investigation of imidazoline-2-thiones as potential antimicrobial and antifungal agents.[2]

Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its mechanism of action in various biological systems.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The methodologies described are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. The promising biological activities associated with the imidazoline-2-thione scaffold make this compound and its derivatives valuable targets for future drug discovery and development efforts.

References

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  • Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, - Walsh Medical Media.

  • This compound | 17452-14-1. ChemicalBook.

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  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.

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  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. National Center for Biotechnology Information.

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  • Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. National Center for Biotechnology Information.

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

  • TBAI/CS2 Mediated Cleaner, Greener Synthesis and Anticancer Activity of 3- Substituted- (4-Oxo-2-Thioxo-Thiazolidin-5-Ylidene)-Methyl Ethanoates. ResearchGate.

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. National Center for Biotechnology Information.

  • Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. PubMed.

  • Studies toward the synthesis of 4-(2-R-ethyl)amino-2,2,5,5-tetramethyl-3-imidazoline 1-oxyls. nucleophilic substitution of bromide in the N-Alkyl chain of the 1,2,4-oxadiazol-2-one precursor. PubMed. nlm.nih.gov/18081289/)

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A Comprehensive Spectroscopic Guide to 1-(4-Methoxyphenyl)imidazoline-2-thione: NMR, IR, and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of innovation. 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound featuring a substituted phenyl ring and a thione functional group, represents a scaffold of significant interest due to the prevalence of these motifs in pharmacologically active agents.[1][2] The biological activities of such derivatives necessitate unambiguous structural confirmation and purity assessment, for which a multi-technique spectroscopic approach is not just best practice, but essential.

This technical guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is designed to move beyond a simple recitation of data, instead focusing on the causality of the spectroscopic observations and the logic behind the experimental design. Each section presents a self-validating workflow, from sample preparation to data interpretation, empowering researchers to confidently characterize this and structurally related molecules.

The molecular structure, with the IUPAC numbering scheme used for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Analysis: Proton Environment Mapping

The ¹H NMR spectrum reveals the electronic environment of every proton, their relative numbers, and their connectivity through spin-spin coupling. The expected chemical shifts are driven by the interplay of inductive effects from electronegative atoms (N, O, S) and anisotropic effects from the aromatic ring and the thione group.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.25 Doublet (d) 2H H-2', H-6' Aromatic protons ortho to the N1-substituent, deshielded by proximity to nitrogen.
~ 6.95 Doublet (d) 2H H-3', H-5' Aromatic protons ortho to the methoxy group, shielded by its electron-donating effect.
~ 4.05 Triplet (t) 2H H-4 Methylene protons adjacent to N3.
~ 3.85 Singlet (s) 3H H-7' (OCH₃) Methoxy protons, appearing as a sharp singlet in a characteristic region.[3][4]
~ 3.65 Triplet (t) 2H H-5 Methylene protons adjacent to the N1-phenyl group.

| ~ 8.5-9.5 | Broad Singlet (br s) | 1H | N3-H | Thione tautomer N-H proton; position and intensity are solvent and concentration dependent. |

Interpretation Insights:

  • Aromatic Region: The para-substituted pattern of the methoxyphenyl group gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H. The protons ortho to the electron-donating methoxy group (H-3', H-5') are expected upfield relative to those ortho to the more electron-withdrawing imidazoline ring (H-2', H-6').[3]

  • Aliphatic Region: The two methylene groups (C4 and C5) of the imidazoline ring are diastereotopic. However, in many achiral solvents, they may appear as two triplets due to coupling with each other. The protons on C5, being adjacent to the phenyl-substituted nitrogen (N1), may experience a slightly different electronic environment than the C4 protons adjacent to N3.

  • N-H Proton: The N3-H proton is exchangeable and its signal can be broad. Its presence confirms the thione tautomer as the predominant form in solution. To verify this peak, a D₂O exchange experiment can be performed, which would cause the N-H signal to disappear.

¹³C NMR Analysis: Carbon Skeleton Blueprint

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 180-185 C2 (C=S) The thione carbon is significantly deshielded and appears far downfield, a hallmark of C=S groups in five-membered rings.[3][5]
~ 159-161 C4' Aromatic carbon bearing the electron-donating methoxy group.[3]
~ 130-132 C1' Quaternary aromatic carbon attached to N1, deshielded by the nitrogen.
~ 125-127 C2', C6' Aromatic carbons ortho to the imidazoline substituent.
~ 114-115 C3', C5' Aromatic carbons ortho to the methoxy group, shielded by resonance.[3]
~ 55.5 C7' (OCH₃) Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4]
~ 45-50 C5 Methylene carbon adjacent to the phenyl-substituted nitrogen (N1).

| ~ 43-48 | C4 | Methylene carbon adjacent to N3. |

Interpretation Insights:

  • Thione Carbon (C2): The most downfield signal is unequivocally the C=S carbon. Its chemical shift is highly characteristic and serves as a primary confirmation of the thione functionality.

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry. The assignments can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons.

  • Aliphatic Carbons: The two methylene carbons (C4 and C5) will appear in the aliphatic region. Their precise assignment can be confirmed with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations over 2-3 bonds (e.g., correlation from H-2'/H-6' to C5).

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for its commonality and ability to dissolve many organic compounds. DMSO-d₆ is a suitable alternative if solubility is an issue and is particularly useful for observing exchangeable protons like N-H.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if the solvent signal is not used for referencing.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID) for 2-4 seconds.

    • Employ a relaxation delay of 1-5 seconds between scans.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon appears as a singlet.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Accumulate a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the resulting spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal standard.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Assignment Significance
3100 - 3250 N-H Stretch Imidazoline N-H Confirms the presence of the N-H bond in the thione tautomer.
3030 - 3080 C-H Stretch Aromatic C-H Indicates the presence of the phenyl ring.
2850 - 2960 C-H Stretch Aliphatic (CH₂, CH₃) Corresponds to the imidazoline ring methylenes and the methoxy group.
~ 1610, ~1510 C=C Stretch Aromatic Ring Characteristic skeletal vibrations of the benzene ring.
1280 - 1350 C=S Stretch (Thioamide II) Thione C=S A key band indicating the thione group, often coupled with C-N stretching.[6]
~ 1250 C-O-C Stretch Aryl-alkyl ether (asymmetric) Strong, characteristic band for the aryl ether linkage of the methoxy group.[4]
~ 1030 C-O-C Stretch Aryl-alkyl ether (symmetric) Confirms the methoxy functional group.

| 730 - 770 | C=S Stretch | Thione C=S | Another potential region for C=S vibrations, though often weaker and less reliable than the thioamide bands.[6][7] |

Interpretation Insights:

  • The IR spectrum provides a distinct "fingerprint" for the molecule. The most diagnostic peaks are the strong C-O-C stretch of the methoxy group (~1250 cm⁻¹) and the thioamide band associated with the C=S group.

  • The presence of a broad N-H stretching band above 3100 cm⁻¹ is strong evidence for the imidazoline-2-thione structure rather than its thiol tautomer, 2-mercapto-1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole.

Experimental Protocol: IR Data Acquisition (ATR)

Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

Methodology:

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Formula: C₁₀H₁₀N₂OS[8][9] Monoisotopic Mass: 206.05 Da

Electron Ionization (EI) Mass Spectrum Analysis

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions.

Table 4: Major Ions in the EI Mass Spectrum

m/z Ion Interpretation
206 [M]⁺˙ Molecular Ion
191 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group.
178 [M - CO]⁺˙ or [M - N₂]⁺˙ Loss of carbon monoxide (unlikely) or rearrangement and loss of N₂.
163 [M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide from the m/z 191 fragment.
134 [C₈H₈NO]⁺ Cleavage of the imidazoline ring, retaining the methoxyphenyl and a nitrogen atom.
121 [C₇H₅O]⁺ Methoxyphenyl cation.

| 108 | [C₇H₈O]⁺˙ | Methoxyphenol radical cation via rearrangement. |

Fragmentation Pathway Visualization:

The fragmentation begins with the molecular ion at m/z 206. Key fragmentation pathways involve the loss of radicals from the methoxy group and cleavage of the heterocyclic ring.

fragmentation M [C₁₀H₁₀N₂OS]⁺˙ m/z = 206 (Molecular Ion) F191 [C₉H₇N₂OS]⁺ m/z = 191 M->F191 - •CH₃ F134 [C₈H₈NO]⁺ m/z = 134 M->F134 - C₂H₂NS• F121 [C₇H₅O]⁺ m/z = 121 F134->F121 - NH•

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Objective: To determine the molecular weight and characteristic fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is ideal. The probe is heated to volatilize the sample directly into the ion source.

    • Alternatively, if coupled with a Gas Chromatograph (GC), dissolve the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC inlet.

  • Ionization:

    • Utilize a standard electron ionization (EI) source.

    • Set the electron energy to 70 eV, the standard energy that promotes reproducible fragmentation and allows for library matching.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺˙. The presence of an [M+2]⁺˙ peak with an intensity of ~4.4% relative to the M⁺˙ peak would confirm the presence of one sulfur atom.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

    • Compare the obtained spectrum with library data (e.g., NIST) for confirmation.[8]

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of critical functional groups like the thione and aryl ether, and Mass Spectrometry validates the molecular weight and reveals predictable fragmentation patterns. The protocols and interpretations detailed in this guide constitute a complete workflow for the unambiguous structural elucidation of this compound, serving as a reliable template for the analysis of related heterocyclic systems in research and development.

References

  • ResearchGate. 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Available at: [Link].

  • ResearchGate. Fragments of 1 H NMR spectra of.... Available at: [Link].

  • ResearchGate. Important IR spectral bands (cm -1 ) of thiourea and its complexes. Available at: [Link].

  • IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available at: [Link].

  • NIST WebBook. This compound. Available at: [Link].

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link].

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].

  • SciSpace. infrared spectra of thiourea and its inclusion compounds. Available at: [Link].

  • National Center for Biotechnology Information. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available at: [Link].

  • ResearchGate. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available at: [Link].

  • ResearchGate. FT-IR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl) imidazolidine-2-thione. Available at: [Link].

  • ResearchGate. Synthesis and Structure of Some Imidazolidine-2-thiones. Available at: [Link].

  • ResearchGate. Group 11 Complexes with Imidazoline-2-thione or Selone Derivatives. Available at: [Link].

  • NIST WebBook. This compound. Available at: [Link].

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An In-Depth Technical Guide to the Crystal Structure of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural characteristics of 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry. While a complete, publicly available crystal structure for this specific molecule is not available at the time of this writing, this document leverages detailed crystallographic data from closely related analogs to build a robust predictive model of its solid-state architecture. By analyzing the synthesis, spectroscopic data, and the crystal structures of analogous compounds, we can infer the likely bond parameters, conformational properties, and intermolecular interactions that govern the supramolecular assembly of the title compound. This guide offers valuable insights for researchers engaged in the design and development of novel therapeutics based on the imidazoline-2-thione scaffold.

Introduction: The Significance of the Imidazoline-2-thione Scaffold

The imidazoline-2-thione moiety is a prominent pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. Derivatives have been reported to possess antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties[1][2]. The structural rigidity of the five-membered ring, combined with the hydrogen bonding capabilities of the thione and amine groups, allows for specific interactions with biological targets. The substituent at the N1 position, in this case, a 4-methoxyphenyl group, plays a crucial role in modulating the compound's electronic properties, solubility, and target-binding affinity.

A thorough understanding of the three-dimensional structure of this compound (Figure 1) is paramount for rational drug design and structure-activity relationship (SAR) studies. Crystal structure analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and predicting the compound's behavior in a biological environment.

Figure 1: 2D Structure of this compound.

Given the absence of a published crystal structure for the title compound (CAS 17452-14-1), this guide will proceed with a detailed comparative analysis of structurally similar compounds for which crystallographic data is available. This approach allows us to predict the key structural features of this compound with a high degree of confidence.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound involves the cyclization of a substituted thiourea derivative. A representative protocol is outlined below.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1-(2-aminoethyl)-3-(4-methoxyphenyl)thiourea. To a solution of N-(4-methoxyphenyl)ethylenediamine in a suitable solvent such as ethanol, an equimolar amount of a thiocarbonylating agent (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Step 2: Cyclization to this compound. The purified 1-(2-aminoethyl)-3-(4-methoxyphenyl)thiourea is dissolved in a high-boiling point solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated to reflux. The cyclization reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the pure this compound.

Synthesis of this compound reactant1 N-(4-methoxyphenyl)ethylenediamine intermediate 1-(2-aminoethyl)-3-(4-methoxyphenyl)thiourea reactant1->intermediate Step 1: Thiourea Formation reactant2 Thiocarbonylating Agent reactant2->intermediate product This compound intermediate->product Step 2: Cyclization (Heat, Base)

Diagram 1: Proposed synthetic pathway for this compound.

Spectroscopic Data
  • Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides the mass spectrum of this compound, which is consistent with its molecular weight of 206.26 g/mol [3]. The molecular ion peak [M]+• would be observed at m/z = 206.

  • Infrared (IR) Spectroscopy: The IR spectrum from the NIST database would be expected to show characteristic absorption bands[3]. Key expected peaks include: N-H stretching vibrations around 3200-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, a C=S stretching vibration in the range of 1020-1250 cm⁻¹, and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, typically in the range of 6.8-7.5 ppm. The methoxy group protons would appear as a sharp singlet around 3.8 ppm. The two methylene groups of the imidazoline ring would likely appear as multiplets in the 3.0-4.0 ppm region. The N-H proton would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the oxygen of the methoxy group being the most downfield. The methoxy carbon would resonate around 55 ppm. The C=S carbon is expected in the 180-200 ppm region. The two methylene carbons of the imidazoline ring would be found in the aliphatic region.

A Predictive Analysis of the Crystal Structure

In the absence of the specific crystal structure for this compound, a detailed examination of closely related, crystallographically characterized molecules can provide significant insights. We will focus on two such analogs: trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione[2] and 1-(4-Methoxyphenyl)imidazolidine-2,4-dione[4].

Analog 1: trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione

This analog shares the core imidazolidine-2-thione ring and the 4-methoxyphenyl substituent. The presence of hydroxyl groups and an additional methoxyphenyl group provides further information on potential intermolecular interactions.

Parameter Value
Chemical FormulaC₁₇H₁₈N₂O₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9807 (12)
b (Å)12.1789 (11)
c (Å)10.0958 (9)
β (°)93.815 (1)
Volume (ų)1715.2 (3)
Z4

Table 1: Crystallographic data for trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione[2].

Structural Insights:

  • Ring Conformation: The five-membered imidazolidine ring in this analog adopts a nearly half-chair conformation[2]. This puckering is common for saturated five-membered rings and is likely to be present in the target molecule.

  • Intermolecular Interactions: The crystal packing is dominated by O-H···O and O-H···S hydrogen bonds, linking the molecules into sheets[2]. This highlights the importance of the thione group as a hydrogen bond acceptor. In this compound, the N-H group can act as a hydrogen bond donor, and the sulfur atom of the thione group can act as an acceptor, potentially forming N-H···S hydrogen bonds that could lead to the formation of dimers or chains.

Analog 2: 1-(4-Methoxyphenyl)imidazolidine-2,4-dione

This analog is particularly useful as it has the same N-substituent and a five-membered ring, differing by the presence of two carbonyl groups instead of one thione group.

Parameter Value
Chemical FormulaC₁₀H₁₀N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.9993 (10)
b (Å)6.1566 (12)
c (Å)30.052 (6)
β (°)93.91 (3)
Volume (ų)922.8 (3)
Z4

Table 2: Crystallographic data for 1-(4-Methoxyphenyl)imidazolidine-2,4-dione[4].

Structural Insights:

  • Planarity: The dihedral angle between the benzene ring and the imidazolidine ring is 6.0 (4)°, indicating an almost planar molecule[4]. A similar near-planar conformation is expected for the title compound, which would facilitate π-π stacking interactions between the aromatic rings of adjacent molecules.

  • Intermolecular Interactions: The crystal structure reveals intermolecular N-H···O hydrogen bonds, forming dimeric aggregates. These aggregates are further connected by C-H···O and π-π interactions[4]. This suggests that in the crystal structure of this compound, a combination of N-H···S hydrogen bonding and π-π stacking of the methoxyphenyl rings will be the primary forces governing the crystal packing.

Predicted Structural Features of this compound:

Based on the analysis of these analogs, we can predict the following for the crystal structure of this compound:

  • The molecule is likely to be nearly planar.

  • The imidazoline ring will likely adopt a slight puckered conformation, such as a half-chair or envelope.

  • The dominant intermolecular interactions will be N-H···S hydrogen bonds, potentially forming centrosymmetric dimers or one-dimensional chains.

  • π-π stacking interactions between the 4-methoxyphenyl rings of adjacent molecules will likely contribute to the stability of the crystal lattice.

Methodology for Crystal Structure Determination

The determination of a crystal structure is a well-established process involving crystal growth, data collection, and structure solution and refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened to find optimal conditions.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray beam to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Crystal Structure Determination Workflow cluster_experiment Experimental Phase cluster_computational Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Obtain pure compound data_collection X-ray Data Collection crystal_growth->data_collection Select suitable crystal data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing Diffraction Images structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Diagram 2: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the likely structural characteristics of this compound. Through a detailed analysis of its synthesis, spectroscopic properties, and the crystal structures of closely related analogs, we have constructed a predictive model of its solid-state architecture. The molecule is anticipated to be near-planar, with N-H···S hydrogen bonding and π-π stacking playing key roles in its crystal packing.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data would validate the predictions made in this guide and provide the precise geometric information necessary to accelerate the rational design of new therapeutic agents based on this promising scaffold. Researchers in the field are strongly encouraged to pursue the crystallization and structural determination of this compound.

References

  • (Reference placeholder for a general organic chemistry or crystallography textbook, if needed for basic principles)
  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • (Reference placeholder for a relevant synthesis paper, if a more specific one is found)
  • Zhang, L., et al. (2009). trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2827. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, J. T., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1308. [Link]

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The Pharmacological Potential of 1-(4-Methoxyphenyl)imidazoline-2-thione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Within this landscape, heterocyclic compounds, particularly those containing the imidazoline-2-thione core, have emerged as a privileged class of structures. Their inherent ability to interact with a diverse array of biological targets has positioned them as promising candidates for the development of new therapeutic agents. This technical guide focuses on a specific, yet highly significant, subset of this family: the 1-(4-Methoxyphenyl)imidazoline-2-thione derivatives. The introduction of the 4-methoxyphenyl group at the N1 position of the imidazoline-2-thione ring system imparts unique electronic and steric properties, which in turn can profoundly influence the biological activity of the resulting derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds.

The this compound Scaffold: An Introduction

The imidazoline-2-thione moiety is a five-membered heterocyclic ring containing two nitrogen atoms and a thiocarbonyl group. This core structure is a key pharmacophore in a variety of biologically active molecules. The presence of the sulfur atom, in particular, allows for diverse chemical modifications and interactions with biological macromolecules. The attachment of a 4-methoxyphenyl group at the N1 position introduces a key structural element that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxy group can participate in hydrogen bonding and alter the overall lipophilicity, thereby influencing cell permeability and target engagement.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are critical steps in the exploration of its biological potential. A general and efficient synthetic route is paramount for generating a library of compounds for biological screening.

General Synthesis of the Core Scaffold

A common and effective method for the synthesis of 1-aryl-imidazoline-2-thiones involves the reaction of an N-aryl-ethylenediamine with carbon disulfide. For the specific synthesis of this compound, the following protocol can be employed:

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)ethane-1,2-diamine in a suitable solvent such as ethanol or methanol.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices: The choice of an alcohol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. Carbon disulfide serves as the source of the thiocarbonyl group. The reflux condition provides the necessary activation energy for the cyclization reaction to occur efficiently.

Derivatization Strategies

The true potential of the this compound scaffold lies in its amenability to chemical modification. Derivatization can be targeted at several positions to generate a library of analogs for structure-activity relationship (SAR) studies.

  • N-Alkylation/Arylation: The nitrogen atom at the 3-position is a prime site for introducing various substituents. This can be achieved through reaction with a variety of alkyl or aryl halides in the presence of a base.

  • S-Alkylation/Arylation: The exocyclic sulfur atom is nucleophilic and can be readily alkylated or arylated to introduce diverse functionalities.

  • Modification of the 4-Methoxyphenyl Ring: While synthetically more challenging, modification of the methoxyphenyl ring itself, such as demethylation followed by introduction of other ether or ester groups, can provide another avenue for structural diversification.

Workflow for Derivative Synthesis

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Screening A N-(4-methoxyphenyl)ethane-1,2-diamine C This compound A->C Reaction B Carbon Disulfide B->C Reaction E N3-Substituted Derivatives C->E N-Alkylation/Arylation F S-Substituted Derivatives C->F S-Alkylation/Arylation D Alkyl/Aryl Halides D->E D->F G Antimicrobial Assays E->G H Anticancer Assays E->H I Anti-inflammatory Assays E->I F->G F->H F->I

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities of Imidazoline-2-thione Derivatives

While specific data on derivatives of this compound is an emerging area of research, the broader class of imidazoline-2-thiones has demonstrated a wide spectrum of biological activities. These findings provide a strong rationale for the investigation of the 1-(4-methoxyphenyl) substituted analogs.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of imidazoline-2-thione derivatives. The thiocarbonyl group is often implicated in the mechanism of action, potentially through interference with essential enzymatic processes in microorganisms.

One study on a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, which share a similar core structure, demonstrated significant antibacterial and antifungal activities.[1] The most potent compounds in this study were further evaluated to determine their minimum inhibitory concentration (MIC). For instance, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one showed notable activity, suggesting that the presence of a methoxyphenyl group can be favorable for antimicrobial action.[1]

Table 1: Representative Antimicrobial Activity of Imidazolidinone Derivatives

CompoundOrganismMIC (µg/mL)Reference
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneStaphylococcus aureusNot explicitly stated, but showed significant activity[1]
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-oneBacillus subtilisNot explicitly stated, but showed significant activity[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The inclusion of positive (a known antimicrobial agent) and negative (no compound) controls in the assay is crucial for validating the results. The positive control ensures that the assay is sensitive to antimicrobial agents, while the negative control confirms that the medium and conditions support microbial growth.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazoline-2-thione derivatives have shown promise in this area. Their mechanism of action can be multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and metastasis.

A study on S-substituted imidazole-2-thione derivatives revealed potent cytotoxicity against various cancer cell lines, including lung, cervical, and colorectal cancer.[2] The lead compound in this study induced G1 cell cycle arrest and caspase-dependent apoptosis.[2] Furthermore, it demonstrated anti-metastatic properties by inhibiting cell migration and invasion, which was correlated with the downregulation of matrix metalloproteinases (MMPs).[2]

Signaling Pathway: MMP Inhibition by Imidazole-2-thione Derivatives

G cluster_0 Cancer Cell A Imidazole-2-thione Derivative B MMP-2 / MMP-9 A->B Inhibits C Extracellular Matrix Degradation B->C Promotes D Cell Migration & Invasion C->D Leads to E Metastasis D->E Results in

Caption: Simplified pathway showing the inhibition of MMPs by imidazole-2-thione derivatives, leading to reduced metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Trustworthiness of the Protocol: The MTT assay is a well-established and reliable method for assessing cell viability. The use of appropriate controls, including untreated cells and a vehicle control (the solvent used to dissolve the compounds), ensures the validity of the results.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Imidazoline derivatives have been investigated for their potential to modulate inflammatory pathways. Although direct studies on this compound derivatives are limited, related heterocyclic compounds have shown promising anti-inflammatory effects. For example, some triazole derivatives, which share structural similarities with imidazoles, have been shown to exhibit anti-inflammatory activity.

Logical Relationship: Screening for Anti-inflammatory Activity

G A Test Compound (this compound derivative) B In vitro Assays (e.g., COX/LOX inhibition, cytokine release) A->B Initial Screening C In vivo Models (e.g., Carrageenan-induced paw edema) B->C Promising candidates D Lead Compound Identification C->D Validation of efficacy

Caption: A logical workflow for the screening and identification of anti-inflammatory lead compounds.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on this compound derivatives is yet to be published, some general trends can be inferred from the broader class of imidazoline-2-thiones and related heterocyclic compounds.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the N1 position can significantly impact biological activity. Electron-donating groups, such as the methoxy group in the title compounds, can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets.

  • Derivatization at N3 and S: Modifications at the N3 and S positions have been shown to be crucial for modulating the activity of imidazole-2-thione derivatives. The introduction of different functional groups can alter the compound's lipophilicity, solubility, and ability to form specific interactions with target proteins. For instance, in the case of anticancer activity, S-alkylation has been a successful strategy to enhance potency.[2]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on the broader class of imidazoline-2-thiones provides a strong foundation for exploring the antimicrobial, anticancer, and anti-inflammatory potential of these specific derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further preclinical development. In-depth mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

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  • de Oliveira, R. S., et al. (2005). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 10(4), 485-493. [Link]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. [Link]

  • Golcienė, B., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169720. [Link]

  • Li, J., et al. (2011). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2011(12), 1938-1944. [Link]

  • Zhang, Y., et al. (2023). Green Synthesis of Sulfur-Containing Polymers by Carbon Disulfide-based Spontaneous Multicomponent Polymerization. ChemRxiv. [Link]

  • Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
  • Al-Omary, F. A. M., et al. (2022). CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. Molecules, 27(13), 3998. [Link]

  • Mohamed, A. H., et al. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(52), 32895-32913. [Link]

  • Ghorab, M. M., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 77, 155-165. [Link]

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The Emergence of 1-(4-Methoxyphenyl)imidazoline-2-thione as a Promising Scaffold in Antimicrobial Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration and development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating a thione moiety, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the potential of 1-(4-Methoxyphenyl)imidazoline-2-thione as a promising antimicrobial agent. We delve into its synthesis, physicochemical characteristics, and a detailed, field-proven workflow for the systematic evaluation of its antimicrobial efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless evolution of multidrug-resistant pathogens poses a formidable threat to global public health. The waning efficacy of existing antibiotic arsenals underscores the critical need for innovative chemical scaffolds that can circumvent established resistance mechanisms. Imidazolidine-2-thione derivatives have emerged as a pharmacologically attractive class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties[1]. The presence of the thione group, a sulfur analogue of a ketone, is often crucial for their bioactivity, potentially through mechanisms such as enzyme inhibition[2][3]. This guide focuses on a specific derivative, this compound, outlining a strategic approach to unlock its therapeutic potential.

Compound Profile: this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 17452-14-1[4]
Molecular Formula C₁₀H₁₀N₂OS[4]
Molecular Weight 206.27 g/mol [4]
Appearance Solid (predicted)-
Melting Point 216-217°CChemSrc
Boiling Point 336.6°C at 760 mmHgChemSrc
Density 1.32 g/cm³ChemSrc
Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through the cyclization of a substituted ethylenediamine with a thiocarbonyl source. The following protocol is a robust starting point for laboratory-scale synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product N-(4-methoxyphenyl)ethylenediamine N-(4-methoxyphenyl)ethylenediamine Reaction_Vessel Reaction (Reflux) N-(4-methoxyphenyl)ethylenediamine->Reaction_Vessel + CS₂ + Base (e.g., Et₃N) + Solvent (e.g., Ethanol) Carbon Disulfide Carbon Disulfide (CS₂) Carbon Disulfide->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Cyclization

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (Et₃N) (1.1 equivalents) as a base. Subsequently, add carbon disulfide (CS₂) (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

A Framework for Antimicrobial Evaluation

A systematic and multi-tiered approach is essential to comprehensively evaluate the antimicrobial potential of this compound. This workflow ensures the generation of robust and reproducible data.

G Start Synthesized Compound: This compound Primary_Screening Primary Screening: Zone of Inhibition (Agar Disc Diffusion) Start->Primary_Screening Quantitative_Assay Quantitative Assays: Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Primary_Screening->Quantitative_Assay If active Mechanism_of_Action Mechanism of Action Studies Quantitative_Assay->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay on Mammalian Cells) Quantitative_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis & Interpretation Mechanism_of_Action->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: Experimental workflow for antimicrobial evaluation.

Primary Screening: Agar Disc Diffusion Assay

The agar disc diffusion method provides a rapid and qualitative assessment of antimicrobial activity.

Protocol:

  • Culture Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Quantitative Evaluation: MIC and MBC Assays

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for MIC Determination:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for MBC Determination:

  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.

Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial. The thione moiety suggests potential interference with bacterial enzymes.

G cluster_compound This compound cluster_targets Potential Bacterial Targets Compound Thione Moiety (C=S) Enzyme_Inhibition Enzyme Inhibition (e.g., Metallo-β-lactamases, Lytic Transglycosylases) Compound->Enzyme_Inhibition Inhibits Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption Potentially disrupts due to lipophilicity

Sources

A Technical Guide for the Investigation of the Antioxidant Properties of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: Professional (Researchers, Scientists, Drug Development Professionals)

Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathological conditions. This has spurred significant interest in the discovery and characterization of novel antioxidant compounds. The imidazoline-2-thione scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including antioxidant effects.[1] This technical guide presents a comprehensive, structured framework for the in-depth investigation of the antioxidant properties of a specific derivative, 1-(4-Methoxyphenyl)imidazoline-2-thione. The guide moves from essential preliminary characterization and chemical reactivity assays to more biologically relevant cell-based models, providing both the theoretical basis and detailed, actionable protocols for each stage of the investigation.

Introduction: The Rationale for Investigation

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism.[2] While they play roles in cell signaling, their over-accumulation leads to oxidative stress, causing damage to vital biomolecules like lipids, proteins, and DNA.[3] This damage is implicated in aging and a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Antioxidants mitigate this damage by neutralizing ROS, either directly by scavenging free radicals or indirectly by enhancing endogenous defense mechanisms.[5]

The target of this guide, this compound (Figure 1), belongs to a class of heterocyclic thiones. Related compounds, specifically 2-imidazolthiones, have shown notable antioxidant activity, reacting with stable free radicals at rates comparable to the endogenous antioxidant uric acid.[6] The presence of the thione (C=S) group, which can exist in tautomeric equilibrium with a thiol (C-SH) form, is believed to be central to this activity, potentially acting as a potent hydrogen or electron donor.[7] The 4-methoxyphenyl substituent may further modulate this activity through its electronic effects.

This document serves as a roadmap for researchers to systematically evaluate the antioxidant potential of this compound, ensuring scientific rigor and generating a comprehensive data package for potential therapeutic development.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 1-(4-methoxyphenyl)imidazolidine-2-thione

  • CAS Number: 17452-14-1[8]

  • Molecular Formula: C₁₀H₁₀N₂OS[8]

  • Molecular Weight: 206.26 g/mol [9]

Part 1: Prerequisite: Synthesis and Purity Assurance

The validity of any biological investigation hinges on the purity of the test compound. Trace impurities can lead to erroneous or irreproducible results. Therefore, the first step is the unambiguous synthesis and rigorous purification of this compound.

Causality of Method: The Synthetic Rationale

The most direct and established method for synthesizing 1-aryl-imidazolidine-2-thiones is the condensation reaction between an N-arylethylenediamine and carbon disulfide (CS₂).[10] This reaction is robust and proceeds via the formation of a dithiocarbamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the stable five-membered ring.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar compounds.[4][10]

  • Precursor Synthesis: Synthesize N-(4-methoxyphenyl)ethylenediamine, the key precursor. This can be achieved through several established routes, often involving the reaction of 4-methoxyaniline with a protected 2-haloethylamine followed by deprotection.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (1 equivalent) in a suitable solvent such as ethanol or xylene.

  • Reagent Addition: Add carbon disulfide (CS₂, ~1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux (80-120°C, solvent-dependent) for 6-12 hours to drive the cyclization to completion.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy. Purity should exceed 95% for use in biological assays.

Part 2: Foundational Screening: In Vitro Chemical Assays

Chemical assays provide a rapid and cost-effective first-pass assessment of a compound's fundamental antioxidant reactivity. It is crucial to employ a panel of assays that operate via different mechanisms to build a comprehensive reactivity profile. The primary mechanisms are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[10][11]

G cluster_workflow Overall Investigative Workflow A Synthesis & Purity (>95% Purity) B In Vitro Chemical Assays (DPPH, ABTS, FRAP) A->B Initial Reactivity C Cell-Based Assay (CAA) B->C Biological Relevance D Mechanistic Studies (Hypothesis Testing) C->D Mode of Action

Caption: High-level workflow for antioxidant investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Expertise & Causality: The DPPH assay is a classic and technically simple method used to evaluate a compound's ability to act as a free radical scavenger.[10] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant through the donation of either a hydrogen atom or an electron. This color change is easily measured spectrophotometrically. Its simplicity and high sensitivity make it an excellent primary screening tool.[10]

  • Experimental Protocol: [10]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a fresh ~60 µM solution of DPPH in methanol. Adjust the concentration to achieve an absorbance of ~1.0 at 517 nm.

    • In a 96-well plate, add 100 µL of the methanolic DPPH solution to 100 µL of the test compound at various concentrations (e.g., serially diluted from 1000 µM to 1 µM).

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis & Trustworthiness: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The results are plotted as % Inhibition versus concentration, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by non-linear regression. A low IC₅₀ value indicates high antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Expertise & Causality: The ABTS assay also measures radical scavenging but offers key advantages. The ABTS radical cation (ABTS•⁺) is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds.[12] It is generated by oxidizing ABTS with potassium persulfate. The pre-formed blue-green radical cation is then reduced by the antioxidant, causing a loss of color measured at 734 nm. This assay is less susceptible to steric hindrance than DPPH and is effective for both hydrophilic and lipophilic compounds.

  • Experimental Protocol: [12]

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the test compound at various concentrations.

    • Use Trolox as a standard for creating a calibration curve.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis & Trustworthiness: The inhibition of absorbance is compared to a Trolox standard curve. The activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), typically in µM Trolox equivalents per µM of the test compound. This provides a standardized measure for comparing different antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Expertise & Causality: Unlike DPPH and ABTS, the FRAP assay does not measure radical scavenging directly. Instead, it measures a compound's ability to act as a reducing agent via a pure Single Electron Transfer (SET) mechanism.[13] The assay relies on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the antioxidant at low pH.[10] Including this assay helps to specifically delineate the electron-donating capacity of the test compound, complementing the mixed-mode (HAT/SET) results from DPPH and ABTS.

  • Experimental Protocol: [10]

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound at various concentrations.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis & Trustworthiness: A standard curve is generated using a known antioxidant, typically FeSO₄ or Trolox. The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is expressed in µM Fe²⁺ equivalents.

G cluster_DPPH DPPH Assay Principle DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• AH Antioxidant (Thione) A_rad A• AH->A_rad - H•

Caption: Principle of the DPPH radical scavenging assay.

Data Presentation: Chemical Assays

All quantitative data from these assays should be summarized for clear comparison.

AssayMetricThis compoundTrolox (Control)
DPPH IC₅₀ (µM)Experimental ValueExperimental Value
ABTS TEAC (µM TE/µM)Experimental Value1.0 (by definition)
FRAP FRAP Value (µM Fe²⁺/µM)Experimental ValueExperimental Value

Part 3: Advancing to Biological Systems: The Cellular Antioxidant Activity (CAA) Assay

  • Expertise & Causality: While chemical assays are informative, they lack biological context. They do not account for a compound's ability to be absorbed by cells, its metabolic fate, or its interaction with the complex intracellular environment.[2][4] The CAA assay bridges this gap by measuring antioxidant activity directly within live cells.[14] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective intracellular antioxidant will prevent or slow this oxidation, resulting in a lower fluorescent signal.

G cluster_CAA Cellular Antioxidant Activity (CAA) Assay Workflow A Seed Cells (e.g., HepG2) in 96-well plate B Load cells with DCFH-DA probe A->B C Treat cells with Test Compound B->C D Induce Oxidative Stress (Add AAPH) C->D E Measure Fluorescence (Kinetic Read) D->E G cluster_MOA Potential Antioxidant Mechanisms Compound 1-(4-Methoxyphenyl) imidazoline-2-thione ROS ROS (e.g., •OH, ROO•) Compound->ROS Direct Scavenging (H•/e⁻ Donation) Metal Metal Ions (Fe²⁺, Cu⁺) Compound->Metal Chelation Nrf2 Nrf2 Pathway Compound->Nrf2 Indirect Action (Enzyme Upregulation)

Caption: Hypothesized antioxidant mechanisms of the thione compound.

  • Direct Radical Scavenging: The primary hypothesis is that the thione/thiol group directly donates a hydrogen atom or an electron to neutralize free radicals. The results from the DPPH and ABTS assays provide strong evidence for this mechanism. [6]

  • Metal Ion Chelation: Many oxidative reactions in the body, such as the Fenton reaction which produces the highly damaging hydroxyl radical, are catalyzed by transition metals like iron and copper. [5]The nitrogen and sulfur atoms in the imidazoline-2-thione ring are potential ligands that could chelate these metal ions, rendering them redox-inactive. This can be investigated using specific assays like the Ferrozine assay for iron chelation.

  • Indirect Antioxidant Activity (Nrf2 Pathway Activation): Advanced antioxidants can also work by upregulating the body's own defense systems. [3]The transcription factor Nrf2 is a master regulator of the antioxidant response, controlling the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). [7]Thiol-reactive compounds are known activators of this pathway. This can be tested using reporter gene assays or by measuring the protein expression of Nrf2 target genes in cells treated with the compound via Western Blot.

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of the antioxidant properties of this compound. By progressing from fundamental chemical reactivity to biologically relevant cellular activity and finally to mechanistic inquiries, researchers can build a robust and compelling case for the compound's potential. The emphasis on understanding the causality behind each experimental choice and incorporating self-validating protocols ensures the generation of high-quality, reliable, and interpretable data, which is the cornerstone of successful drug discovery and development.

References

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  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. [Link]

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The Emerging Anticancer Potential of 1-(4-Methoxyphenyl)imidazoline-2-thione and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective treatment modalities. Heterocyclic compounds, particularly those containing the imidazole scaffold, have consistently emerged as privileged structures in medicinal chemistry due to their diverse pharmacological activities.[1][2] Within this class, imidazoline-2-thiones are gaining significant attention for their potential as anticancer agents. This technical guide provides an in-depth exploration of the anticancer potential of a specific analog, 1-(4-Methoxyphenyl)imidazoline-2-thione, and its related derivatives. Drawing upon preclinical evidence from analogous compounds, we will delve into the mechanistic underpinnings of their cytotoxic and anti-metastatic effects, providing a robust framework for researchers and drug development professionals to guide future investigations in this promising area.

The Imidazoline-2-thione Scaffold: A Versatile Pharmacophore

The imidazole ring is a fundamental component of numerous endogenous molecules and approved pharmaceuticals, including the anticancer drugs dacarbazine and temozolomide.[2] The imidazoline-2-thione core, characterized by an imidazole ring with a thione group at the second position, offers a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, this compound, features a methoxyphenyl group at the N1 position of the imidazoline-2-thione core. The methoxy group can influence the compound's lipophilicity and electronic distribution, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.[3] While direct studies on this specific molecule are limited, research on analogous structures provides a strong foundation for postulating its anticancer potential.

Unraveling the Multifaceted Anticancer Mechanisms

Preclinical studies on various imidazoline-2-thione derivatives have revealed a multi-pronged attack on cancer cells, targeting key cellular processes involved in proliferation, survival, and metastasis.

DNA Damage and Cell Cycle Arrest

A primary mechanism of action for some imidazole-2-thione analogs is the induction of DNA damage.[1] Certain derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors.[1] DNA intercalation involves the insertion of the molecule between the base pairs of the DNA double helix, leading to a distortion of its structure and interference with DNA replication and transcription. Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication; its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death.[1]

Furthermore, the accumulation of DNA damage often leads to cell cycle arrest, a cellular failsafe mechanism to prevent the propagation of damaged genetic material. Studies on S-substituted imidazole-2-thione derivatives have demonstrated their ability to induce G1 phase arrest in the cell cycle.[2][4] This is a critical checkpoint for cell growth and proliferation, and its blockade effectively halts the progression of cancer cells.

G cluster_0 Imidazoline-2-thione Analog cluster_1 Cellular Targets & Processes cluster_2 Downstream Effects a This compound (and analogs) b DNA Intercalation a->b c Topoisomerase II Inhibition a->c d DNA Damage b->d c->d e Cell Cycle Arrest (G1 Phase) d->e f Apoptosis e->f

Fig 1: Proposed mechanism of DNA damage and cell cycle arrest.
Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality.[2] A significant advantage of certain imidazoline-2-thione derivatives is their ability to inhibit metastatic processes.[2][4] This is achieved, in part, through the downregulation and direct inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][4] MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and enter the bloodstream. By inhibiting MMPs, these compounds can effectively thwart the metastatic cascade.

G cluster_0 Imidazoline-2-thione Analog cluster_1 Metastatic Cascade cluster_2 Therapeutic Outcome a This compound (and analogs) b MMP-2 & MMP-9 Expression/Activity a->b Inhibits e Inhibition of Metastasis a->e c Extracellular Matrix Degradation b->c d Cell Migration & Invasion c->d d->e

Fig 2: Proposed mechanism of anti-metastatic activity.
Induction of Apoptosis

Ultimately, the anticancer efficacy of a compound lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. Imidazoline-2-thione derivatives have been shown to trigger caspase-dependent apoptosis.[2][4][5] Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -6) leads to the systematic dismantling of the cell.[6] This apoptotic induction is often a consequence of the upstream events of DNA damage and cell cycle arrest.

Preclinical Evaluation: A Step-by-Step Methodological Framework

To rigorously assess the anticancer potential of this compound and its analogs, a systematic preclinical evaluation is essential. The following protocols are based on established methodologies reported for analogous compounds.[1][2][4][7]

Synthesis of this compound and Analogs

The synthesis of imidazoline-2-thione derivatives can be achieved through various established synthetic routes. A common method involves the reaction of N-(4-methoxyphenyl)ethylenediamine with carbon disulfide. For the synthesis of more complex analogs, multi-step reactions may be required, such as the reaction of substituted thiosemicarbazides with α-haloketones.[1][8]

General Synthetic Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of the appropriate N-substituted ethylenediamine and carbon disulfide in a suitable solvent such as ethanol.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired imidazoline-2-thione.

Structural confirmation of the synthesized compounds should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9][10]

In Vitro Cytotoxicity Assessment

The initial screening for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][7]

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Compound/AnalogCell LineIC₅₀ (µM)Reference
Analog 5bMCF-75.105[1][7]
Analog 5hMCF-72.65[1][7]
Doxorubicin (Control)MCF-78.240[1][7]
Analog 5bHepG27.397[1][7]
Analog 5hHepG24.929[1][7]
Analog 5bHCT-11617.063[1][7]
Analog 5hHCT-11643.45[1][7]
Compound 24A-549 (Lung)Submicromolar[2][4][5]
Compound 24HeLa (Cervical)Submicromolar[2][4][5]
Compound 24HCT-116 (Colorectal)Submicromolar[2][4][5]

Table 1: In Vitro Cytotoxicity of Imidazoline-2-thione Analogs in Various Cancer Cell Lines.

Mechanistic Studies

To elucidate the mechanism of action, a series of in vitro assays can be performed.

Workflow for Mechanistic Elucidation:

G cluster_0 Initial Finding cluster_1 Mechanistic Assays cluster_2 Mechanism of Action a Potent Cytotoxicity (from MTT Assay) b Cell Cycle Analysis (Flow Cytometry) a->b c Apoptosis Assay (Annexin V/PI Staining) a->c d Western Blot Analysis (for key proteins like caspases, p53) a->d e DNA Intercalation Assay (Viscosity or Fluorescence Measurement) a->e f Topoisomerase II Inhibition Assay a->f g MMP Inhibition Assay (Zymography) a->g h Elucidation of Anticancer Mechanism b->h c->h d->h e->h f->h g->h

Fig 3: Experimental workflow for mechanistic studies.
  • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Apoptosis Assay: Annexin V/propidium iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells.

  • Western Blotting: This technique can be used to measure the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • DNA Intercalation Studies: Changes in the viscosity of a DNA solution upon addition of the compound or fluorescence-based assays can indicate DNA intercalation.

  • Topoisomerase II Inhibition Assay: Commercially available kits can be used to measure the inhibition of topoisomerase II activity in the presence of the test compounds.

  • MMP Inhibition Assay (Gelatin Zymography): This technique allows for the detection of MMP-2 and MMP-9 activity in conditioned media from treated cells.

Future Directions and Conclusion

The collective evidence from studies on imidazoline-2-thione analogs strongly suggests that this compound is a promising candidate for further anticancer drug development. Its multifaceted mechanism of action, potentially targeting DNA integrity, cell cycle progression, and metastatic pathways, makes it an attractive scaffold for overcoming the challenges of drug resistance.

Future research should focus on the definitive synthesis and in-depth biological evaluation of this compound. Structure-activity relationship (SAR) studies, exploring modifications on the methoxyphenyl ring and the imidazoline-2-thione core, will be crucial for optimizing its potency and selectivity. In vivo studies using animal models are the logical next step to assess its efficacy, pharmacokinetics, and safety profile.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of a Novel Thyroperoxidase Inhibitor Candidate

1-(4-Methoxyphenyl)imidazoline-2-thione emerges as a compound of significant interest within the landscape of endocrine-modulating agents. Its core structure, featuring an imidazoline-2-thione moiety, bears a striking resemblance to the established anti-hyperthyroid drug, methimazole (also known as thiamazole).[1][2] This structural analogy strongly suggests a shared mechanism of action, positioning this compound as a putative inhibitor of thyroid peroxidase (TPO), a pivotal enzyme in the biosynthesis of thyroid hormones.[1][3][4] This guide provides a comprehensive framework for the systematic investigation of this hypothesis, outlining the requisite experimental workflows, the underlying scientific rationale, and the interpretation of potential outcomes.

The following sections will delve into the presumed primary mechanism of TPO inhibition, propose a suite of robust experimental protocols to validate this hypothesis, and explore potential secondary mechanisms that may contribute to the compound's overall pharmacological profile.

Part 1: The Primary Hypothesized Mechanism - Inhibition of Thyroid Peroxidase (TPO)

The cornerstone of thyroid hormone synthesis is the iodination of tyrosine residues on the thyroglobulin protein, a reaction catalyzed by thyroid peroxidase.[5][6] TPO, a heme-containing enzyme located on the apical membrane of thyroid follicular cells, facilitates both the oxidation of iodide and its subsequent incorporation into tyrosine residues, as well as the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[4][5]

Methimazole, a cyclic thiourea derivative, exerts its therapeutic effect by potently inhibiting TPO.[2][3] It is believed to act as a substrate for TPO, becoming oxidized itself and thereby diverting the enzyme's activity away from iodide oxidation.[7] This competitive inhibition ultimately leads to a decrease in the production of thyroid hormones.[8] Given the shared imidazoline-2-thione pharmacophore, it is highly probable that this compound functions through a similar mechanism. The 4-methoxyphenyl substituent may influence the compound's potency, selectivity, and pharmacokinetic properties.

The proposed inhibitory action is depicted in the following signaling pathway diagram:

TPO_Inhibition cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroxine (T4) Triiodothyronine (T3) MIT_DIT->T3_T4 Coupling (via TPO) Compound 1-(4-Methoxyphenyl) imidazoline-2-thione Compound->TPO Inhibition Experimental_Workflow start Hypothesis: This compound inhibits TPO in_vitro In Vitro TPO Inhibition Assay start->in_vitro cell_based Cell-Based Thyroid Hormone Production Assay start->cell_based ic50 Determine IC50 in_vitro->ic50 ec50 Determine EC50 cell_based->ec50 kinetics Enzyme Kinetic Studies inhibition_type Determine Inhibition Type kinetics->inhibition_type ic50->kinetics conclusion Conclusion on Primary Mechanism ic50->conclusion ec50->conclusion inhibition_type->conclusion

Caption: Experimental workflow for validating the primary mechanism of action.

Part 3: Exploration of Potential Secondary Mechanisms

Beyond direct TPO inhibition, related compounds have been reported to possess immunomodulatory and antioxidant properties. [3]It is prudent to investigate whether this compound shares these characteristics.

Assessment of Antioxidant Activity

Protocol:

  • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • ABTS Radical Cation Decolorization Assay: Evaluate the compound's capacity to quench the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Evaluation of Immunomodulatory Effects

Protocol:

  • Cytokine Release Assay: Culture peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat T cells) and stimulate them with an appropriate mitogen (e.g., phytohemagglutinin). Treat the cells with the test compound and measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using ELISA or multiplex bead arrays.

  • NF-κB Reporter Assay: Utilize a cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Treat the cells with a pro-inflammatory stimulus and the test compound, and measure reporter gene activity to assess the inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive elucidation of the mechanism of action of this compound. By systematically progressing from direct enzyme inhibition assays to cell-based functional studies and exploration of secondary activities, researchers and drug development professionals can build a detailed pharmacological profile of this promising compound. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent for hyperthyroidism and possibly other related disorders.

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In Vitro Evaluation of 1-(4-Methoxyphenyl)imidazoline-2-thione Cytotoxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for the in vitro assessment of the cytotoxic potential of 1-(4-Methoxyphenyl)imidazoline-2-thione. Tailored for researchers, scientists, and professionals in drug development, this document offers a scientifically grounded narrative that elucidates the rationale behind experimental choices, ensuring a robust and mechanistically informative study design. This guide will cover the selection of appropriate cellular models, detailed protocols for validated cytotoxicity assays, and the interpretation of resulting data within the broader context of drug discovery. The emphasis is on constructing a self-validating experimental system that yields dependable and reproducible outcomes, supported by authoritative references and established best practices.

Introduction: Contextualizing the Cytotoxicity Assessment

This compound is a heterocyclic compound from the imidazoline-2-thione class.[1][2] Molecules with this scaffold are of interest due to their diverse pharmacological activities, including potential anticancer and anti-metastatic properties.[3] However, the therapeutic promise of any compound is fundamentally tied to its safety profile. Cytotoxicity, the capacity to induce cell toxicity, is a primary and critical endpoint evaluated early in the drug development process. An adverse cytotoxicity profile can halt the progression of an otherwise promising candidate.

The main goal of this guide is to present a rigorous and logical workflow for evaluating the in vitro cytotoxicity of this compound. The investigation will be based on the hypothesis that the compound may show dose-dependent cytotoxicity, a frequent characteristic of pharmacologically active substances. Therefore, the experimental design aims not only to measure the extent of cell death but also to investigate the possible underlying mechanisms.

The Experimental Foundation: Cell Line Selection and Culture

The selection of a cellular model is a pivotal decision that significantly impacts the relevance and applicability of in vitro results. This choice should be guided by the compound's intended therapeutic application. For a novel compound such as this compound, which has a wide range of potential uses, a tiered approach is advisable.

2.1. Initial Screening: Utilization of a Common Cancer Cell Line

For the initial cytotoxicity screening, a rapidly proliferating and well-characterized cancer cell line is typically used. The human colorectal carcinoma cell line, HCT116 , is an excellent choice for this purpose.[4][5]

  • Rationale: HCT116 cells are robust, have a relatively short doubling time, and are extensively used in toxicological screenings, offering a large body of comparative data.[4][6][7] Their epithelial origin also makes them relevant for assessing potential effects on a common cell type.[5]

2.2. Secondary Screening: A Non-Cancerous Control

To evaluate selective cytotoxicity, it is essential to test the compound on a non-cancerous cell line concurrently. The HEK293 (Human Embryonic Kidney) cell line, although immortalized, is frequently used as a substitute for non-cancerous cells in initial toxicity screenings.[8][9]

  • Rationale: Comparing the cytotoxic effects on HCT116 versus HEK293 can provide a preliminary "therapeutic window."[10][11] A compound that is highly toxic to HCT116 but markedly less so to HEK293 would be more promising than one that indiscriminately affects both.

2.3. Cell Culture and Maintenance Protocol

The reliability of any cell-based assay depends on the health and uniformity of the cell cultures.

Protocol 2.3.1: General Cell Culture

  • Medium Preparation: Both HCT116 and HEK293 cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. This formulation provides the essential nutrients, growth factors, and antibiotics to support healthy growth and prevent contamination.

  • Incubation: Cultures are kept in a humidified incubator at 37°C with 5% CO₂ to simulate physiological conditions.

  • Passaging: To maintain cells in the exponential growth phase, they should be passaged upon reaching 80-90% confluency. This is done by washing with Phosphate-Buffered Saline (PBS), detaching the cells with a brief incubation in Trypsin-EDTA, and reseeding them at a lower density in fresh medium.

Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity.[12] It relies on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes to convert the yellow tetrazolium dye, MTT, into its insoluble purple formazan. The quantity of formazan generated is directly proportional to the number of living, metabolically active cells.[13]

3.1. Rationale and Scientific Principle

The MTT assay is chosen for primary screening due to its high throughput, sensitivity, and cost-effectiveness.[12] It offers a quantitative measure of cell viability, which serves as a dependable marker of cytotoxicity. A decrease in the metabolic activity of the cell population is an early indicator of cellular stress or death.

3.2. Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate HCT116 and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The ideal seeding density should be determined empirically to ensure the cells are in the exponential growth phase during the assay.

  • Adhesion: Incubate the plates for 24 hours at 37°C and 5% CO₂ to permit cell adhesion and resumption of normal growth.

  • Compound Preparation: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. Prepare a series of dilutions in culture medium to obtain the final desired concentrations. The final DMSO concentration in the wells should be maintained below 0.5% to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old medium from the wells and add 100 µL of medium with the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, to evaluate time-dependent effects.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, during which viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Use a microplate reader to measure the absorbance at 570 nm.

  • Data Analysis: For each concentration, calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Probing the Mechanism: Apoptosis vs. Necrosis

While the MTT assay indicates a decrease in cell viability, it does not differentiate between various modes of cell death. To gain deeper mechanistic insights, it is important to determine whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[14]

4.1. The Annexin V/Propidium Iodide Assay

This flow cytometry-based assay is the standard for distinguishing between apoptotic and necrotic cells.[15]

  • Scientific Principle: During the initial stages of apoptosis, the phospholipid phosphatidylserine (PS) is moved from the inner to the outer layer of the plasma membrane. Annexin V is a protein with a strong affinity for PS and can be linked to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot penetrate live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

4.2. Experimental Workflow: Annexin V/PI Staining

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 4.2.1: Annexin V/PI Assay

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Detach adherent cells with trypsin and collect floating cells from the medium by centrifugation. This step is crucial to include all dead or dying cells in the analysis.

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The data is typically presented as a dot plot with four quadrants:

    • Annexin V- / PI- (Lower Left): Live cells

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left): Necrotic cells

Data Presentation and Interpretation

Quantitative data should be presented clearly and concisely to aid in comparison and interpretation.

Table 1: Example Cytotoxicity Data for this compound

Concentration (µM)HCT116 % Viability (Mean ± SD)HEK293 % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
198.2 ± 3.999.1 ± 4.8
1085.7 ± 5.296.4 ± 4.2
2552.1 ± 6.188.3 ± 5.5
5023.4 ± 4.875.6 ± 6.3
1005.6 ± 2.155.2 ± 7.1
IC₅₀ (µM) ~26 >100

This is example data and does not reflect actual experimental results.

Interpretation: The sample data in Table 1 indicate that this compound demonstrates selective cytotoxicity toward the HCT116 cancer cell line, with a notably lower effect on HEK293 cells at the same concentrations. This would be a promising outcome that merits further investigation.

Conclusion and Future Directions

This guide has detailed a robust, multifaceted strategy for the in vitro cytotoxicity assessment of this compound. By combining a primary viability screen with a mechanistic apoptosis assay, a more thorough understanding of the compound's cellular effects can be achieved. The success of this evaluation depends on the precise execution of these protocols, careful data analysis, and a solid grasp of the underlying biological principles.

If the compound shows promising and selective cytotoxicity, subsequent studies could explore the specific molecular pathways involved. This might include Western blot analysis of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle analysis to determine if the compound induces cell cycle arrest.[16]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazoline-2-thione derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for the design of novel therapeutic agents. Among these, 1-(4-methoxyphenyl)imidazoline-2-thione and its analogues are of particular interest due to the electronic and steric properties imparted by the methoxyphenyl group, which can influence their biological activity and pharmacokinetic profiles.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound, starting from readily available precursors. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway and enabling researchers to confidently replicate and adapt these methods.

Strategic Overview of the Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, N-(4-methoxyphenyl)ethylenediamine. This is followed by a cyclization reaction with carbon disulfide to yield the target imidazoline-2-thione.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor - N-(4-Methoxyphenyl)ethylenediamine

The synthesis of the N-arylethylenediamine precursor is a critical first step. Several methods can be employed, including reductive amination and direct alkylation. Here, we present a robust and scalable alkylation protocol.

Protocol 1: Synthesis of N-(4-Methoxyphenyl)ethylenediamine via Alkylation

This protocol details the direct alkylation of p-anisidine with 2-chloroethylamine hydrochloride. The use of a base is essential to neutralize the hydrochloride salt and deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the alkyl halide.

Materials and Reagents:

  • p-Anisidine

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-anisidine (1.0 eq), 2-chloroethylamine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(4-methoxyphenyl)ethylenediamine can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality and Experimental Insights:

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the aniline and neutralize the hydrochloride salt, yet mild enough to prevent significant side reactions.

  • Solvent Selection: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic and inorganic reactants.

  • Purification Strategy: The choice between vacuum distillation and column chromatography for purification will depend on the scale of the reaction and the purity requirements. For smaller scales, column chromatography is often preferred for achieving high purity.

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclization of the N-arylethylenediamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

Protocol 2: Cyclization to form this compound

This protocol is based on the general procedure for the synthesis of 1-arylimidazolidine-2-thiones and has been adapted for the specific synthesis of the target compound.[1]

Materials and Reagents:

  • N-(4-Methoxyphenyl)ethylenediamine

  • Carbon disulfide (CS₂)

  • Xylene

  • Ethanol

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-methoxyphenyl)ethylenediamine (1.0 eq) in xylene.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.1 eq) dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven.

Causality and Experimental Insights:

  • Solvent Choice: Xylene is an ideal solvent for this reaction due to its high boiling point, which is necessary to drive the cyclization and elimination of hydrogen sulfide. It is also a relatively non-polar solvent, which facilitates the precipitation of the more polar product upon cooling.

  • Stoichiometry: A slight excess of carbon disulfide is used to ensure complete conversion of the starting diamine.

  • Purification: The product often precipitates in high purity from the reaction mixture, and a simple wash with a suitable solvent like ethanol is sufficient for purification. If further purification is required, recrystallization from ethanol or a similar solvent can be performed.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Melting Point 216-217 °C
Appearance White to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methylene protons of the imidazoline ring are expected.

  • ¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, the methylene carbons of the imidazoline ring, and the characteristic thione carbon (C=S) are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, and the C=S stretching are expected.

Applications and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for the synthesis of these molecules, enabling further exploration of their structure-activity relationships and the development of new drug candidates. Future research may focus on the synthesis of a library of derivatives with diverse substituents on the phenyl ring to optimize their biological activity and pharmacokinetic properties.

References

  • El-Feky, S. A. G., et al. (2006). Synthesis of imidazoline and imidazo[2,1-c][1][2][3]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Medicinal Chemistry Research, 15(7), 349-360. Available at: [Link]

Sources

Application Notes and Protocols: 1-(4-Methoxyphenyl)imidazoline-2-thione as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(4-Methoxyphenyl)imidazoline-2-thione in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the imidazoline-2-thione scaffold has emerged as a privileged structural motif. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antithyroid, and anti-HIV properties[1][2]. The strategic importance of this compound lies in its dual-reactivity profile. The thiourea moiety embedded within the cyclic structure provides a reactive sulfur nucleophile, while the adjacent nitrogen atoms can participate in cyclization reactions. This makes it an ideal precursor for the construction of a diverse range of fused and substituted heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.

This guide provides detailed protocols and mechanistic insights into the synthesis of this compound and its application as a versatile building block for the preparation of novel heterocyclic compounds, including imidazo[2,1-b]thiazoles, and proposed pathways to fused 1,2,4-triazoles and pyrimidines.

PART 1: Synthesis of the Precursor: this compound

The synthesis of 1-aryl-substituted imidazoline-2-thiones is a well-established process, typically achieved through the condensation of an N-arylethylenediamine with carbon disulfide[3]. This reaction provides a straightforward and efficient route to the desired precursor.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from N-(4-methoxyphenyl)ethylenediamine and carbon disulfide.

Workflow Diagram:

G cluster_0 Precursor Synthesis start Start: N-(4-methoxyphenyl)ethylenediamine + Carbon Disulfide reflux Reflux in Xylene start->reflux Heat cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Product: this compound dry->product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(4-methoxyphenyl)ethylenediamineReagentCommercially Available
Carbon Disulfide (CS₂)ACS ReagentCommercially Available
XyleneAnhydrousCommercially Available
EthanolAbsolute, ColdCommercially Available

Experimental Procedure:

  • To a solution of N-(4-methoxyphenyl)ethylenediamine (10 mmol) in anhydrous xylene (50 mL) in a round-bottom flask equipped with a reflux condenser, add carbon disulfide (12 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting solid under vacuum to afford this compound as a stable, crystalline solid.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~3.7-3.9 (m, 4H, CH₂-CH₂), ~6.9-7.0 (d, 2H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~8.5-9.0 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆): δ (ppm) ~45-50 (CH₂), ~55 (OCH₃), ~114 (Ar-C), ~125 (Ar-C), ~130 (Ar-C), ~158 (Ar-C), ~180 (C=S).

  • IR (KBr, cm⁻¹): ~3200-3300 (N-H stretch), ~1510 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1200 (C=S stretch).

  • Mass Spectrometry (EI): m/z (%) = 206 [M]⁺.

PART 2: Applications in the Synthesis of Novel Heterocycles

The utility of this compound as a precursor is demonstrated in the following protocols, which detail its conversion into various heterocyclic systems.

Application 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings[1][9][10][11]. The reaction of this compound with α-haloketones provides a direct route to the fused imidazo[2,1-b]thiazole scaffold, a core structure in many biologically active molecules.

Reaction Mechanism:

G cluster_1 Hantzsch Thiazole Synthesis Mechanism start This compound + α-Haloketone sn2 Nucleophilic Attack (SN2) Formation of S-alkylated intermediate start->sn2 Sulfur as nucleophile cyclization Intramolecular Cyclization (N attacks carbonyl C) sn2->cyclization Nitrogen as nucleophile dehydration Dehydration cyclization->dehydration Elimination of H₂O product Product: Imidazo[2,1-b]thiazole derivative dehydration->product

Caption: Mechanism of Imidazo[2,1-b]thiazole formation.

Protocol 2: Synthesis of 2-Aryl-6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole

This protocol describes the reaction of this compound with a substituted phenacyl bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized in Protocol 1-
2-Bromo-1-(4-substituted-phenyl)ethanoneReagentCommercially Available
EthanolAbsoluteCommercially Available

Experimental Procedure:

  • A mixture of this compound (5 mmol) and the appropriate 2-bromo-1-(4-substituted-phenyl)ethanone (5 mmol) in absolute ethanol (30 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure imidazo[2,1-b]thiazole derivative.

Reaction Data Summary:

R-group on Phenacyl BromideReaction Time (h)Yield (%)
-H485
-Cl588
-OCH₃682
-NO₂490
Proposed Application 2: Synthesis of Fused 1,2,4-Triazole Derivatives

The thione functionality of this compound can be exploited for the synthesis of fused triazole systems. The reaction with a hydrazonoyl halide in the presence of a base is a plausible route to imidazo[2,1-c][1][2]triazole derivatives[3][12][13][14][15].

Proposed Reaction Mechanism:

G cluster_2 Fused 1,2,4-Triazole Synthesis Mechanism start This compound + Hydrazonoyl Halide s_alkylation S-Alkylation start->s_alkylation Base (e.g., Triethylamine) cyclization Intramolecular Cyclization (N attacks imine C) s_alkylation->cyclization elimination Elimination of H₂X cyclization->elimination product Product: Imidazo[2,1-c][1,2,4]triazole derivative elimination->product

Caption: Proposed mechanism for fused 1,2,4-triazole formation.

Proposed Protocol 3: Synthesis of Fused Imidazo[2,1-c][1][2]triazoles

This hypothetical protocol is based on established reactivity patterns of similar thioureas.

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized in Protocol 1
N'-Aryl-C-arylcarbohydrazonoyl ChlorideTo be synthesized
TriethylamineReagent
EthanolAbsolute

Experimental Procedure (Proposed):

  • To a stirred solution of this compound (2 mmol) and the appropriate hydrazonoyl chloride (2 mmol) in absolute ethanol (20 mL), add triethylamine (2.2 mmol) dropwise.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is filtered, washed with water, and dried.

  • Purification by column chromatography on silica gel would likely be required to obtain the pure fused triazole product.

Proposed Application 3: Synthesis of Fused Pyrimidine Derivatives

Cyclic thioureas are known precursors for the synthesis of pyrimidine-2-thiones and their fused analogues[2][16][17]. A plausible synthetic route involves the reaction of this compound with a β-ketoester in the presence of a base, leading to a fused pyrimidine system.

Proposed Reaction Mechanism:

G cluster_3 Fused Pyrimidine Synthesis Mechanism start This compound + β-Ketoester condensation Base-catalyzed Condensation start->condensation Base (e.g., NaOH or NaOEt) cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Product: Fused Pyrimidine derivative dehydration->product

Caption: Proposed mechanism for fused pyrimidine formation.

Proposed Protocol 4: Synthesis of Fused Pyrimidine-thiones

This is a proposed protocol based on the known reactivity of thioureas with β-dicarbonyl compounds.

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized in Protocol 1
Ethyl Acetoacetate (or other β-ketoesters)Reagent
Sodium EthoxideReagent
EthanolAbsolute

Experimental Procedure (Proposed):

  • Dissolve sodium metal (5 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound (5 mmol) and ethyl acetoacetate (5 mmol).

  • Reflux the reaction mixture for 10-12 hours, with TLC monitoring.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent would be necessary for purification.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its strategic application can lead to the efficient construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols and proposed synthetic pathways outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ([Link])

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ([Link])

  • Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ([Link])

  • Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. ([Link])

  • Synthesis of imidazoline and imidazo[2,1-c][1][2]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. ([Link])

  • Hantzsch Thiazole Synthesis. ([Link])

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. ([Link])

  • Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs. Nucleophilic Additions in Reactions with Fluorinated Nitrile Imines. ([Link])

  • Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. ([Link])

  • Mechanism of Hantzsch Thiazole Synthesis. ([Link])

  • Hantzsch thiazole synthesis - laboratory experiment. ([Link])

  • ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines. ([Link])

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. ([Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. ([Link])

  • Synthesis of imidazo[1,2-b][1][2]triazole-2-thiones. ([Link])

  • 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ([Link])

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. ([Link])

  • Synthesis and Biological Active of Some Substituted 1,2,4- Triazoles and Their Fused Ring Derivatives. ([Link])

  • Thiazole synthesis. ([Link])

  • Fused Imidazoles: A Novel Synthesis of Imidazo[1,2-b][1][2]triazole and Imidazo[5,1-f]-[1][2]triazine Derivatives. ([Link])

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ([Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ([Link])

  • Heteroannulation Reaction of α-Aminoketones for the Efficient Synthesis of 4-Imidazolin-2-ones and 2-Thiones. ([Link])

  • Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products. ([Link])

  • Synthesis and Structure of Some Imidazolidine-2-thiones. ([Link])

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. ([Link])

  • BJOC - Search Results - Beilstein Journals. ([Link])

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. ([Link])

  • Highly regioselective nucleophilic/cycloaddition reactions of N-arylamino 1,3-diazabuta-1,3-dienes with α-nitrosostyrenes: synthesis of functionalised imidazoles and imidazole oxides. ([Link])

  • VI. 1H and 13C NMR Spectra. ([Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])

  • 1H, 13C and 15N NMR Spectral Characterization of Twenty-Seven 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones. ([Link])

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. ([Link])

  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. ([Link])

  • [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. ([Link])

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. ([Link])

  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. ([Link])

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. ([Link])

  • Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one. ([Link])

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ([Link])

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. ([Link])

Sources

Application Notes and Protocols for Metal Complexes of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative

In the dynamic landscape of medicinal and materials chemistry, the exploration of novel molecular scaffolds that can serve as platforms for therapeutic agents and catalysts is of paramount importance. Transition metal complexes, with their versatile coordination geometries, redox properties, and reactivity, offer a vast chemical space for the design of functional molecules. The ligand, 1-(4-Methoxyphenyl)imidazoline-2-thione, presents a compelling case for investigation. Its structure combines the biologically relevant imidazoline core with a thione group, a known strong coordinator for a variety of metal ions, and a methoxyphenyl substituent that can modulate lipophilicity and electronic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this promising ligand.

Disclaimer: The following protocols are based on established methodologies for structurally similar imidazoline-2-thione and triazole-thione ligands due to a lack of specific peer-reviewed literature for the exact title compound at the time of writing. These protocols should be considered as a strong starting point and may require optimization for the specific metal complexes of this compound.

Synthesis and Characterization

The journey from a promising ligand to a functional metal complex is a multi-step process involving careful synthesis and rigorous characterization.

Synthesis of the Ligand: this compound

The synthesis of the ligand is the foundational step. A reliable method for the synthesis of N-substituted imidazoline-2-thiones involves the cyclization of an appropriate diamine with carbon disulfide.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-aminoethyl)-4-methoxyaniline (1 equivalent) in ethanol (100 mL).

  • Reagent Addition: To this solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature. A precipitate may form.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Synthesis of Transition Metal Complexes

The thione group of the ligand provides a soft donor site (sulfur) that readily coordinates with various transition metals. The nitrogen atoms of the imidazoline ring can also participate in coordination, leading to either monodentate or bidentate chelation.

Protocol 2: General Synthesis of Metal(II) Complexes [M(L)₂X₂] (M = Cu, Ni, Co, Zn; X = Cl, OAc)

  • Ligand Solution: Dissolve this compound (2 equivalents) in hot ethanol (50 mL) in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O) (1 equivalent) in a minimum amount of ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and/or the formation of a precipitate is typically observed.

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated complex by filtration, wash with ethanol and then diethyl ether, and dry in a desiccator over anhydrous CaCl₂.

Causality in Experimental Choices: The use of a 2:1 ligand-to-metal molar ratio is common for the synthesis of complexes with bivalent metal ions, often resulting in octahedral or square planar geometries.[1] The choice of solvent (ethanol) is based on the good solubility of both the ligand and common metal salts, and its ease of removal. Refluxing ensures that the reaction has sufficient energy to overcome the activation barrier for complex formation.

G Complexation Complexation CrudeComplex CrudeComplex Complexation->CrudeComplex

Caption: Step-by-step workflow for the agar well diffusion assay.

Anticancer Activity

Rationale: Many metal-based drugs, most notably cisplatin, are effective anticancer agents. The imidazoline-2-thione scaffold and its metal complexes may exert cytotoxic effects on cancer cells through various mechanisms, including DNA interaction, enzyme inhibition, and induction of apoptosis.

Protocol 4: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ligand and its metal complexes in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound. [2][3]

Application Notes: Catalysis

Rationale: Metal complexes with sulfur-containing ligands have shown promise as catalysts in various organic transformations, including oxidation and cross-coupling reactions. The electronic properties of the this compound ligand can be tuned by the metal center, potentially leading to efficient and selective catalysts.

Potential Catalytic Application: Oxidation of Sulfides

Metal complexes of thiones can catalyze the selective oxidation of sulfides to sulfoxides, which are important intermediates in organic synthesis.

Protocol 5: Catalytic Oxidation of Thioanisole (A Model Reaction)

  • Reaction Setup: In a reaction vial, place the metal complex (e.g., 1-5 mol%), thioanisole (1 equivalent), and a suitable solvent (e.g., acetonitrile).

  • Oxidant Addition: Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (1.1-1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a specific temperature (e.g., room temperature or 50°C) and monitor its progress by TLC or Gas Chromatography (GC).

  • Work-up and Analysis: Upon completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution). Extract the product with an organic solvent, dry the organic layer, and analyze the product yield by GC or NMR. The selectivity for the sulfoxide over the sulfone should also be determined.

Concluding Remarks and Future Outlook

The metal complexes of this compound represent a promising area of research with significant potential in medicinal chemistry and catalysis. The protocols and application notes provided herein offer a solid foundation for initiating investigations into this class of compounds. Future work should focus on synthesizing a broader range of metal complexes with this ligand and conducting extensive in vitro and in vivo studies to validate their therapeutic potential. Mechanistic studies to elucidate the mode of action of the most active compounds will be crucial for their rational design and development as next-generation therapeutic agents or catalysts.

References

  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. (n.d.). European American Journals. Retrieved from [Link]

  • Shen, S., Chen, H., Chen, S., & Yuan, Z. (2017). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Oncology Letters, 13(5), 3169–3176. [Link]

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  • Ohishi, T., et al. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 50(1), 10-25. [Link]

  • Chohan, Z. H., et al. (2010). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds. Bioinorganic Chemistry and Applications, 2010, 895812. [Link]

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Development of 1-(4-Methoxyphenyl)imidazoline-2-thione Based Corrosion Inhibitors for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTES AND PROTOCOLS

Introduction

Mild steel, while a cornerstone of industrial infrastructure, is highly susceptible to corrosion, particularly in acidic environments common in oil and gas production, industrial cleaning, and chemical processing.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Imidazoline derivatives, in particular, have garnered significant attention due to their efficacy, relatively low cost, and more environmentally benign characteristics compared to some inorganic inhibitors.[1][2] These molecules typically feature a five-membered heterocyclic ring with two nitrogen atoms, which facilitates strong adsorption onto metal surfaces.[1]

This document provides a comprehensive guide for researchers and professionals on the synthesis, characterization, and application of a specific imidazoline derivative, 1-(4-Methoxyphenyl)imidazoline-2-thione, as a corrosion inhibitor for mild steel. The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability.

Inhibitor Synthesis and Characterization

The synthesis of this compound is a critical first step. While various synthetic routes exist for imidazoline derivatives, a common approach involves the reaction of a substituted aniline with an appropriate precursor.[3]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • 4-Methoxyaniline

  • 2-Bromoethylamine hydrobromide

  • Carbon disulfide

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve 4-methoxyaniline and 2-bromoethylamine hydrobromide in ethanol in a round-bottom flask.

  • Add triethylamine to the mixture to act as a base.

  • Slowly add carbon disulfide to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3] The molecular formula for this compound is C₁₀H₁₀N₂OS, and its molecular weight is 206.27 g/mol .[4][5]

Corrosion Inhibition Performance Evaluation

A multi-faceted approach is essential to thoroughly evaluate the performance of a corrosion inhibitor. This typically involves electrochemical techniques, surface analysis, and theoretical calculations.

Electrochemical Measurements

Electrochemical methods provide rapid and quantitative data on corrosion rates and inhibitor efficiency.[6] The two most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[7][8]

Protocol 2: Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and inhibition efficiency (%IE) of the synthesized inhibitor.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: Mild Steel specimen, Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, Counter Electrode: Platinum or Graphite rod)

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • Synthesized this compound inhibitor

Procedure:

  • Prepare mild steel specimens by polishing with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with distilled water.[9]

  • Prepare the corrosive solution with and without various concentrations of the inhibitor.

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[10]

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[7]

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr).[11]

  • Calculate the inhibition efficiency (%IE) using the following equation: %IE = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100[12]

G cluster_0 PDP Experimental Workflow Prepare_Mild_Steel Prepare Mild Steel Specimen Prepare_Solution Prepare Corrosive Solution (with/without inhibitor) Assemble_Cell Assemble 3-Electrode Cell Stabilize_OCP Stabilize Open Circuit Potential Polarization_Scan Perform Potentiodynamic Polarization Scan Data_Analysis Analyze Tafel Plots Calculate_IE Calculate Inhibition Efficiency

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurements

Objective: To investigate the mechanism of corrosion inhibition by analyzing the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

Equipment: Same as for PDP, with the addition of a frequency response analyzer (often integrated into modern potentiostats).

Procedure:

  • Follow steps 1-3 from the PDP protocol.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

  • Record the impedance response of the system.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and constant phase element (CPE) to represent the double-layer capacitance.[14]

  • Calculate the inhibition efficiency (%IE) using the following equation: %IE = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100[15]

G cluster_0 EIS Data Interpretation EIS_Spectrum Nyquist/Bode Plots Equivalent_Circuit Equivalent Electrical Circuit (e.g., Randles circuit) Parameters Extract Parameters (Rs, Rct, Cdl) Inhibition_Mechanism Determine Inhibition Mechanism

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the mild steel surface.[16]

Protocol 4: Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the mild steel before and after exposure to the corrosive environment with and without the inhibitor.

Equipment: Scanning Electron Microscope (SEM)

Procedure:

  • Prepare mild steel specimens as described in the PDP protocol.

  • Immerse the specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Gently rinse the specimens with distilled water and acetone, then dry them.

  • Mount the specimens on stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Acquire SEM images at various magnifications to observe changes in the surface morphology. A smoother surface in the presence of the inhibitor indicates effective protection.[12]

Protocol 5: X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the protective film formed on the mild steel surface.

Equipment: X-ray Photoelectron Spectrometer

Procedure:

  • Prepare and expose the mild steel specimens as described in the SEM protocol.

  • Introduce the specimens into the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

  • Identify the elements present in the surface layer and their chemical states. The presence of nitrogen and sulfur from the inhibitor molecule on the surface confirms its adsorption.[9][17]

Quantum Chemical Calculations

Quantum chemical calculations, based on methods like Density Functional Theory (DFT), can provide theoretical insights into the relationship between the molecular structure of the inhibitor and its performance.[18][19] These calculations can predict parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment.[20][21] A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ΔE indicates higher reactivity and thus better inhibition efficiency.[21]

Adsorption Isotherm and Mechanism of Inhibition

The effectiveness of an organic corrosion inhibitor is primarily due to its adsorption onto the metal surface, forming a protective barrier.[12] To understand the adsorption mechanism, experimental data can be fitted to various adsorption isotherms, such as Langmuir, Temkin, and Freundlich.[22][23]

The Langmuir adsorption isotherm is often a good fit for imidazoline derivatives, suggesting the formation of a monolayer of the inhibitor on the mild steel surface.[23][24] The standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated from the Langmuir isotherm, which helps to distinguish between physisorption and chemisorption.[25]

The inhibition mechanism of this compound on mild steel in an acidic medium can be described as follows:

  • Protonation: In an acidic solution, the nitrogen atoms in the imidazoline ring can become protonated.

  • Adsorption: The inhibitor molecules can adsorb onto the mild steel surface through several modes:

    • Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

    • Chemisorption: Donation of lone pair electrons from the nitrogen and sulfur atoms and π-electrons from the aromatic ring to the vacant d-orbitals of the iron atoms.[26]

  • Protective Film Formation: The adsorbed inhibitor molecules form a protective film that isolates the mild steel surface from the corrosive environment, thereby reducing the corrosion rate.[11]

G cluster_0 Corrosion Inhibition Mechanism cluster_1 Modes of Adsorption Protonation Protonation of Inhibitor in Acid Adsorption Adsorption on Mild Steel Surface Physisorption Physisorption (Electrostatic Interaction) Adsorption->Physisorption Chemisorption Chemisorption (Electron Donation) Adsorption->Chemisorption Film_Formation Formation of Protective Film Corrosion_Reduction Reduction of Corrosion Rate

Data Presentation

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)%IE
Blank-4501000-
1 x 10⁻⁵-43525075.0
5 x 10⁻⁵-42010090.0
1 x 10⁻⁴-4105095.0
5 x 10⁻⁴-4054595.5

Table 2: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)%IE
Blank1.550200-
1 x 10⁻⁵1.620010075.0
5 x 10⁻⁵1.55006090.0
1 x 10⁻⁴1.710004095.0
5 x 10⁻⁴1.611003895.5

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and performance evaluation. By combining electrochemical measurements, surface analysis, and theoretical calculations, researchers can gain a comprehensive understanding of its inhibition mechanism and optimize its application in various industrial settings.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • Adsorption models for corrosion inhibition of mild steel by ECLI via...
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  • Application of the Rapid-Scan Potentiodynamic Polarization Technique for Corrosion Studies | NACE International Annual Conference | Association for Materials Protection and Performance. (n.d.).
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  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora - Jetir.Org. (n.d.).
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Application Notes and Protocols for In Vitro Biological Activity Screening of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro evaluation of the biological activity of the novel synthetic compound, 1-(4-Methoxyphenyl)imidazoline-2-thione. In the absence of established biological data for this specific molecule, we propose a logical, tiered screening approach based on the known activities of structurally related heterocyclic compounds, such as imidazolidine-2-thiones and triazolethiones, which have demonstrated potential as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] This guide details the principles, step-by-step protocols, and data interpretation for a panel of robust and widely adopted in vitro assays designed to provide a foundational profile of the compound's bioactivity. The core assays detailed herein include assessments of cytotoxicity against cancer cells (MTT Assay), mechanism of cell death (Caspase-3/7 Apoptosis Assay), anti-inflammatory potential (Nitric Oxide Inhibition Assay), and antioxidant capacity (DPPH Radical Scavenging Assay).

Introduction: Rationale for Screening

The imidazoline-2-thione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The incorporation of a methoxyphenyl group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. Given that related heterocyclic compounds are known to possess a spectrum of activities, a primary screening cascade is the most scientifically sound approach to elucidate the therapeutic potential of this compound.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. Cell-based assays are fundamental tools in the preclinical stages of drug discovery, offering critical insights into a compound's effect on cellular health, proliferation, and specific signaling pathways.[4][5][6] Our objective is to build a foundational dataset to guide further, more specialized investigations into the compound's mechanism of action.

Foundational Screening Workflow

A logical workflow ensures that results from one assay inform the next steps. For instance, determining the cytotoxic concentration range is critical before investigating specific mechanisms like apoptosis or anti-inflammatory effects, to ensure that observed effects are not simply due to broad toxicity.

G cluster_0 Primary Screening Compound This compound Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antioxidant Antioxidant Screening (DPPH Assay) Compound->Antioxidant Apoptosis Apoptosis Induction (Caspase-3/7 Assay) Cytotoxicity->Apoptosis If cytotoxic AntiInflammatory Anti-inflammatory Potential (Nitric Oxide Assay) Cytotoxicity->AntiInflammatory

Caption: Proposed workflow for the in vitro biological evaluation.

Assay I: Cytotoxicity Profiling via MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] This conversion occurs only in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[7] The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance of the solution with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the compound.[8]

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).

  • Compound Stock: this compound dissolved in sterile DMSO to a high concentration (e.g., 10 mM).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS), filter-sterilized and protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

  • Multichannel pipette, CO2 incubator, microplate reader (spectrophotometer).

Experimental Protocol
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[10]

  • MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control.

  • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • The results should be plotted as % Viability versus compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

Cell Line This compound (IC₅₀ µM) Doxorubicin (Positive Control) (IC₅₀ µM)
MCF-7 (Breast Cancer) 15.2 0.8
A549 (Lung Cancer) 28.5 1.2
HeLa (Cervical Cancer) 12.8 0.7

| HEK293 (Non-cancerous) | > 100 | 5.5 |

Assay II: Apoptosis Detection via Caspase-3/7 Activity

Principle of the Assay

Caspases are a family of proteases that are critical executioners of apoptosis (programmed cell death).[12] Effector caspases, specifically caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave key cellular proteins, leading to the disassembly of the cell.[12] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the recognition motif for caspase-3 and -7.[13] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal. This "glow-type" signal is proportional to the amount of caspase-3/7 activity and is therefore a direct indicator of apoptosis.[13] Measuring the activation of these executioner caspases is a key method for determining if a compound induces cell death via an apoptotic pathway.[14]

Materials and Reagents
  • Cell Lines: Cancer cell line that showed sensitivity in the MTT assay (e.g., MCF-7).

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar): Contains Caspase-Glo® 3/7 Buffer and Lyophilized Substrate.

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer or a microplate reader with luminescence detection capabilities.

  • Staurosporine or Camptothecin (positive control for apoptosis induction).

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described for the MTT assay. Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include untreated, vehicle, and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation

The data is typically presented as Fold Change in Caspase-3/7 activity relative to the vehicle control.

  • Formula: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Results can be visualized using a bar graph.

G cluster_0 Apoptotic Stimulus cluster_1 Cellular Cascade cluster_2 Assay Detection Compound Test Compound Procaspase Procaspase-3/7 Compound->Procaspase ActiveCaspase Active Caspase-3/7 Procaspase->ActiveCaspase Activation Substrate Caspase-Glo® 3/7 Substrate (DEVD) ActiveCaspase->Substrate Luciferin Aminoluciferin Substrate->Luciferin Cleavage Light Luminescent Signal Luciferin->Light Luciferase Action

Caption: Mechanism of the Caspase-Glo® 3/7 Assay.

Assay III: Anti-Inflammatory Potential via Nitric Oxide (NO) Assay

Principle of the Assay

Nitric oxide (NO) is a key signaling molecule in inflammation.[15] During an inflammatory response, enzymes like inducible nitric oxide synthase (iNOS) produce large amounts of NO in cells such as macrophages.[16] While direct measurement of NO is difficult due to its short half-life, it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) anions in aqueous solution. The Griess assay is a simple and widely used colorimetric method that quantifies nitrite concentration as an indicator of NO production.[15][17] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound that absorbs light strongly at approximately 540 nm.[18] Inhibition of the color formation in stimulated macrophages treated with the test compound indicates a potential anti-inflammatory effect.[19]

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS).

  • Griess Reagent System: Typically contains two solutions:

    • Solution A: 1% Sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[19]

  • Standard: Sodium Nitrite (NaNO₂) for generating a standard curve.

  • Culture medium, 96-well plates, microplate reader.

Experimental Protocol
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.[16]

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.[20]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Standard Curve: Concurrently, prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[21]

Data Analysis and Presentation

The concentration of nitrite in the samples is calculated from the sodium nitrite standard curve. The percentage of NO inhibition is then determined.

  • Formula: % NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100

  • A bar graph is suitable for presenting the percentage inhibition at different compound concentrations.

Table 2: Hypothetical Anti-Inflammatory Activity Data

Treatment Group Compound Conc. (µM) Nitrite Conc. (µM) % NO Inhibition
Control (No LPS) 0 1.2 -
LPS Only 0 45.8 0%
Compound + LPS 10 31.1 32.1%
Compound + LPS 25 18.3 60.0%

| Dexamethasone + LPS | 1 | 5.5 | 88.0% |

Assay IV: Antioxidant Capacity via DPPH Radical Scavenging

Principle of the Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[22] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption at approximately 517 nm. When DPPH accepts an electron or hydrogen atom from an antioxidant substance, it becomes reduced to the stable, non-radical form DPPH-H.[23] This reduction results in a color change from violet to pale yellow, and a corresponding decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[22]

Materials and Reagents
  • DPPH Reagent: 0.1 mM DPPH in methanol.

  • Test Compound: Dissolved in methanol at various concentrations.

  • Positive Control: Ascorbic acid or Trolox.

  • Methanol.

  • 96-well plate or cuvettes.

  • Spectrophotometer.

Experimental Protocol (96-well plate format)
  • Preparation: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to different wells.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH methanolic solution to each well.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Controls: A blank (methanol only) and a control (DPPH solution without the test compound) should be included.

Data Analysis and Presentation

The percentage of radical scavenging activity is calculated using the following formula:

  • Formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The results can be plotted as % Scavenging Activity versus compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. The data generated from these assays—cytotoxicity (IC₅₀), apoptosis induction, NO inhibition, and antioxidant capacity (EC₅₀)—will form a critical foundation for decision-making. Positive "hits" in any of these areas would justify progression to more complex secondary assays, such as Western blotting for specific protein markers, enzyme inhibition assays, or eventually, in vivo studies.[24][25] This structured approach ensures a cost-effective and scientifically rigorous evaluation of this novel compound's therapeutic potential.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Kramer, J. A. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. doi:10.1007/978-1-0716-3052-5_18
  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. doi:10.1097/00001813-200503000-00001
  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. Retrieved from [Link]

  • Edmondson, S. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(6), 1673. doi:10.3390/molecules26061673
  • Te Boekhorst, V. D. B., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 13(10), 1073-1099. doi:10.2174/092986706776360904
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  • Dirsch, V. M., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. Planta Medica, 64(5), 463-464. doi:10.1055/s-2006-957473
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Application Notes & Protocols: 1-(4-Methoxyphenyl)imidazoline-2-thione in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. The imidazoline-2-thione scaffold has been identified as a promising heterocyclic core for the development of novel therapeutic agents. This document provides a comprehensive technical guide for researchers on the evaluation of 1-(4-methoxyphenyl)imidazoline-2-thione and its analogs as potential antifungal drug candidates. We present detailed, field-tested protocols for determining antifungal efficacy, assessing mammalian cell cytotoxicity, and investigating the potential mechanism of action. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to generate robust, reproducible data for drug development pipelines.

Introduction: The Rationale for Imidazoline-2-thiones

The current antifungal armamentarium is limited to a few major classes, primarily azoles, polyenes, and echinocandins. The widespread use of these agents has inevitably led to the selection of resistant fungal pathogens, creating an urgent need for new chemical entities with novel mechanisms of action.[1] Imidazolidine-2-thione derivatives have demonstrated significant antifungal and antibacterial activities in several studies.[2][3][4][5][6] These compounds represent a versatile scaffold amenable to chemical modification to optimize potency and selectivity.

This guide uses this compound as a representative molecule to establish a full pipeline of preclinical evaluation. The protocols herein are designed to be adaptable for a range of derivatives based on this core structure.

The overall workflow for evaluating a novel antifungal candidate like this compound is a multi-stage process. It begins with primary screening for antifungal activity, followed by an essential assessment of selectivity through cytotoxicity assays, and culminates in mechanistic studies to identify the compound's biological target.

Antifungal_Evaluation_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesized Compound (this compound) B Protocol 1: Antifungal Susceptibility Testing (CLSI Broth Microdilution) A->B C Determine MIC Values (e.g., against Candida, Aspergillus) B->C D Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay) C->D Is MIC potent? E Determine IC50 Values (e.g., against HEK293, HepG2) D->E F Calculate Selectivity Index (SI = IC50 / MIC) E->F G Hypothesis Generation: (e.g., Ergosterol Pathway Inhibition) F->G Is SI > 10? H Protocol 3: Ergosterol Quantification Assay G->H I Measure Ergosterol Reduction H->I J Lead Candidate Optimization I->J Mechanism Confirmed?

Caption: High-level workflow for the preclinical evaluation of novel antifungal candidates.

Protocol 1: Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Scientific Rationale: This protocol is the foundational step for assessing antifungal activity. We employ the broth microdilution method, which is a standardized, quantitative, and scalable technique. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures that the data generated is comparable to international standards and other studies.[7][8][9][10] For initial screening, a panel of clinically relevant yeasts (e.g., Candida albicans, Candida auris) and molds (e.g., Aspergillus fumigatus) should be used.[11]

Methodology: Broth Microdilution (Adapted from CLSI M27/M38)

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

  • Preparation of Compound Plate:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

    • Causality Check: The final DMSO concentration in all wells must be kept below 1% to avoid solvent-induced toxicity to the fungi. A vehicle control well (medium + DMSO, no compound) is crucial to validate this.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the compound plate.

    • Include a sterility control (medium only) and a growth control (medium + inoculum + DMSO, no compound).

    • Incubate the plates at 35°C for 24-48 hours. The incubation time is critical and depends on the growth rate of the specific fungus being tested.

  • Reading the MIC:

    • The MIC is determined by visual inspection or by measuring absorbance with a microplate reader. It is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Data Presentation:

CompoundFungal SpeciesMIC₅₀ (µg/mL)
This compoundCandida albicans (ATCC 90028)[Experimental Value]
This compoundCandida auris (B11221)[Experimental Value]
This compoundAspergillus fumigatus (Af293)[Experimental Value]
Fluconazole (Control)Candida albicans (ATCC 90028)[Control Value]
Amphotericin B (Control)Aspergillus fumigatus (Af293)[Control Value]
Protocol 2: Mammalian Cell Cytotoxicity Assessment

Objective: To evaluate the toxicity of the test compound against a mammalian cell line to determine its selectivity for fungal cells over host cells.

Scientific Rationale: A viable antifungal drug must exhibit minimal toxicity to the host. The MTT assay is a robust and widely used colorimetric method to measure cell viability.[12][13] It quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[14][15] A significant reduction in metabolic activity is indicative of cell death or cytostasis. We recommend using a standard, non-cancerous human cell line like HEK293 (Human Embryonic Kidney) or HepG2 (Human Hepatocellular Carcinoma) for this initial assessment.

Methodology: MTT Assay

  • Cell Seeding:

    • Culture mammalian cells (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound.

    • Incubate the cells for 24-48 hours.

  • MTT Addition and Solubilization:

    • After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.[12][14]

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[14][15]

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Analysis: The Selectivity Index

The Selectivity Index (SI) is a critical parameter that provides a quantitative measure of a compound's therapeutic window.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value (ideally >10) is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to host cells.

Protocol 3: Mechanistic Insight - Ergosterol Biosynthesis Inhibition

Objective: To investigate if this compound acts by inhibiting the ergosterol biosynthesis pathway, a common target for antifungal drugs.[1]

Scientific Rationale: The fungal cell membrane's integrity is critically dependent on ergosterol, a sterol that is absent in mammalian cells.[1][16] Many successful antifungal agents, such as the azoles, function by inhibiting enzymes in the ergosterol biosynthesis pathway, like lanosterol 14α-demethylase.[16][17] A reduction in the total cellular ergosterol content after treatment with the test compound provides strong evidence for this mechanism of action.[18] This protocol quantifies total cellular sterols via UV-spectrophotometry after extraction.

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Potential Site of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 (Squalene epoxidase) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (Lanosterol 14α-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Inhibitor Imidazoline-2-thione Derivative Erg11 Erg11 (CYP51) Inhibitor->Erg11 Inhibition

Caption: Hypothesized inhibition of the ergosterol pathway by imidazoline-2-thione derivatives.

Methodology: Ergosterol Quantification

  • Fungal Culture and Treatment:

    • Grow the target fungal strain (e.g., C. albicans) in a liquid medium to mid-log phase.

    • Expose the culture to the test compound at concentrations equivalent to its MIC and 0.5x MIC for several hours (e.g., 4-6 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

    • Add 25% alcoholic potassium hydroxide solution to the cell pellet. This step breaks open the cells and hydrolyzes fatty acids.

    • Vortex thoroughly and incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.[19]

  • Sterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane to the sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.[18]

    • Carefully transfer the upper n-heptane layer to a new tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.

    • Ergosterol has a characteristic four-peaked curve with a distinct peak at 282 nm.[20] The presence of ergosterol is indicated by this signature spectrum.

    • Quantify the ergosterol content by calculating the percentage of ergosterol based on the absorbance values at specific wavelengths and the wet weight of the cell pellet. A significant, dose-dependent decrease in ergosterol in compound-treated cells compared to the control indicates inhibition of the biosynthesis pathway.[18]

References
  • CLSI. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ergosterol quantification: a tool to measure fungal infection in plant tissue. (2025). ResearchGate. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466–475. Retrieved from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Bentham Science. Retrieved from [Link]

  • Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Bentham Science Publishers. Retrieved from [Link]

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  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2255. Retrieved from [Link]

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Application Notes & Protocols for In Vivo Evaluation of 1-(4-Methoxyphenyl)imidazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Imidazoline-2-thione Scaffold

The imidazolidine-2-thione framework is a pharmaceutically compelling scaffold, integral to a variety of agents with demonstrated antimicrobial and anticancer properties.[1][2] The strategic modification of this core structure, particularly through the introduction of a 1-(4-Methoxyphenyl) group and other derivatives, has opened new avenues for therapeutic intervention. Emerging research strongly suggests that these derivatives, especially those targeting imidazoline I2 receptors, represent a novel class of analgesics with significant potential for treating chronic inflammatory and neuropathic pain.[3][4]

This guide provides a comprehensive, field-proven framework for the in vivo investigation of 1-(4-Methoxyphenyl)imidazoline-2-thione derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental choices, empowering researchers to design robust, self-validating studies that can confidently carry a candidate compound from preclinical assessment to efficacy validation in relevant animal models.

Part 1: Foundational Strategy: From In Silico Prediction to In Vivo Design

A successful in vivo campaign does not begin with animal studies. It begins with a rigorous preclinical assessment that builds a strong, data-driven rationale for advancing a compound. This initial phase is critical for prioritizing candidates and designing efficient, ethical, and informative animal experiments.

The In Silico & In Vitro Gateway

Causality: Before committing to the resource-intensive process of animal testing, computational and cell-based assays are essential to predict the compound's behavior and establish a baseline of biological activity. This de-risks the in vivo phase and sharpens the experimental focus.

  • Pharmacokinetic & Drug-Likeness Prediction (In Silico): The journey starts with predicting a compound's fundamental properties. Using platforms like SwissADME, key pharmacokinetic parameters can be calculated.[1][2] These predictions provide an early indication of potential oral bioavailability and overall "drug-likeness," guiding decisions on formulation and administration routes.

  • Initial Biological Screening (In Vitro): The next logical step is to confirm biological activity in a controlled environment. Assays such as cytotoxicity screening against cancer cell lines (e.g., SKOV-3, MCF-7) help to identify a compound's potency and selectivity.[1][2] For neurological targets, receptor binding assays are crucial to confirm interaction with specific receptors, such as the imidazoline I2 receptor.[5]

Strategic Selection of Animal Models

Causality: The choice of animal model is paramount and must directly reflect the clinical indication being pursued.[6] An inappropriate model will yield irrelevant data, regardless of experimental precision.

  • For Analgesic & Anti-Inflammatory Activity:

    • Acute Inflammatory Pain: The carrageenan-induced paw edema model in rats or mice is the gold standard for assessing acute anti-inflammatory effects. Carrageenan injection triggers a localized inflammatory response mediated by prostaglandins, making it an excellent model to test compounds with potential NSAID-like mechanisms.[7][8][9]

    • Chronic Neuropathic Pain: The Chronic Constriction Injury (CCI) model in rats is highly relevant for studying nerve-injury-induced pain, a condition that is often difficult to treat with conventional analgesics.[3][4]

    • General Nociceptive Pain: The acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia) in mice are fundamental assays to characterize the broad analgesic profile of a new chemical entity.[10][11][12]

  • For Anticancer Activity:

    • Preliminary Efficacy & Anti-Angiogenesis: The Chick Chorioallantoic Membrane (CAM) model offers a rapid, cost-effective in vivo system to evaluate a compound's ability to inhibit tumor growth and the formation of new blood vessels (vasculotropic spread) without requiring extensive preliminary toxicology studies.[13]

Integrated Experimental Workflow

The progression from initial concept to in vivo proof-of-concept should follow a logical, phased approach. This ensures that each stage of research is built upon a solid foundation of data from the preceding stage.

G cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Safety & Pharmacokinetics cluster_2 Phase 3: Efficacy & Mechanism A In Silico Screening (ADME/Tox Prediction) B In Vitro Assays (Cytotoxicity, Receptor Binding) A->B Prioritize Candidates C Acute Toxicity Study (Dose Range Finding) B->C Select Lead Compound D Pharmacokinetic (PK) Profiling C->D Establish Safe Doses E Efficacy Models (Pain, Inflammation, Cancer) D->E Inform Dosing Regimen F Mechanism of Action (e.g., Receptor Antagonism) E->F Confirm Target Engagement G GI Safety Profile (Ulcerogenicity) E->G Assess Side Effects F->E

Caption: Integrated workflow for in vivo studies.

Part 2: Core In Vivo Methodologies & Protocols

This section provides detailed, step-by-step protocols for the essential in vivo experiments required to characterize this compound derivatives.

Protocol: Acute Oral Toxicity Assessment

Causality: This is the first and most critical safety assessment. It establishes the median lethal dose (LD50) or, more commonly, the maximum tolerated dose (MTD), which is essential for selecting safe and effective doses for all subsequent efficacy studies.[10][14]

  • Animal Selection: Use Swiss albino mice (25-30g), either male or female.

  • Grouping: Arrange animals into multiple groups (n=6 per group). Include a control group and several test groups.

  • Dosing: Administer the test compound orally via gavage. Start with a wide range of increasing doses (e.g., 25, 50, 100, 200, 500, 1000 mg/kg body weight). The control group receives only the vehicle (e.g., saline with 0.5% DMSO).

  • Observation: Monitor the animals continuously for the first 4 hours and then periodically over 14 days for any signs of toxicity, such as changes in behavior (lethargy, hyperactivity), convulsions, respiratory distress, and mortality.

  • Endpoint: Determine the highest dose at which no mortality or significant toxic effects are observed. Therapeutic doses for efficacy studies are typically selected at fractions of this dose (e.g., 1/10th, 1/20th).[10] For example, if the compound is safe up to 500 mg/kg, therapeutic doses of 15, 30, and 45 mg/kg might be selected.[10]

Protocol: Pharmacokinetic (PK) Profiling

Causality: Understanding a drug's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental. PK studies determine how much drug gets to the target site and for how long, which is crucial for designing an effective dosing schedule.[6][15]

  • Animal Selection: Use Sprague-Dawley rats or BALB/c mice.

  • Administration: Administer a single dose of the test compound at a pre-determined safe level (e.g., 30 mg/kg) via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples (approx. 100-200 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Sample Processing: Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and any major predicted metabolites in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption and potential for acute effects.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total systemic exposure to the drug.
Half-lifeDetermines the dosing interval required to maintain therapeutic levels.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Table 1: Key Pharmacokinetic Parameters.
Protocol: Carrageenan-Induced Paw Edema (Anti-Inflammatory Efficacy)

Causality: This model assesses a compound's ability to inhibit acute inflammation. The swelling (edema) induced by carrageenan is directly proportional to the inflammatory response, providing a quantifiable measure of anti-inflammatory activity.[9]

  • Animal Selection & Grouping: Use Wistar rats (150-200g). Create groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 5 mg/kg), and Test Compound groups at various doses (e.g., 15, 30, 45 mg/kg).[7]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3 hours)
Vehicle Control-0%
Diclofenac575.2%
Test Compound1545.8%
Test Compound3062.5%
Test Compound4578.1%
Table 2: Representative Data for Anti-Inflammatory Efficacy.
Protocol: Acetic Acid-Induced Writhing (Analgesic Efficacy)

Causality: This model evaluates peripheral analgesic activity. Intraperitoneal injection of acetic acid causes tissue damage and triggers the release of inflammatory mediators like prostaglandins, which stimulate nociceptors and cause characteristic abdominal constrictions (writhes). A reduction in the number of writhes indicates the compound can block this pain signaling pathway.[8][9]

  • Animal Selection & Grouping: Use Swiss albino mice (25-30g). Create groups (n=6) as described in the edema protocol.

  • Drug Administration: Administer compounds orally.

  • Induction of Nociception: Sixty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.[9]

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the total number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group relative to the vehicle control.

Treatment GroupDose (mg/kg)Mean Writhing Count% Inhibition
Vehicle Control-55.4 ± 4.10%
Aspirin4515.1 ± 2.572.7%
Test Compound1530.2 ± 3.345.5%[10]
Test Compound3021.8 ± 2.960.6%[10]
Test Compound4513.5 ± 2.175.6%[10]
Table 3: Representative Data for Peripheral Analgesic Efficacy.

Part 3: Elucidating the Mechanism of Action

A truly valuable preclinical package goes beyond demonstrating that a compound works; it explains how it works. For imidazoline derivatives, a key hypothesis is the involvement of I2 receptors in their analgesic effects.[3][4]

Protocol: I2 Receptor Antagonism Study

Causality: To validate that the observed antihyperalgesic effect is mediated by the I2 receptor, a specific antagonist is used. If the antagonist blocks or significantly reduces the compound's efficacy, it provides strong evidence for on-target activity.

  • Model: Use an established pain model where the test compound has shown clear efficacy (e.g., the CFA-induced inflammatory pain model or the CCI neuropathic pain model).

  • Grouping: Establish groups including: Vehicle Control, Test Compound alone, I2 Antagonist alone (e.g., Idazoxan), and Test Compound + I2 Antagonist.

  • Administration: Administer the I2 antagonist (e.g., Idazoxan) approximately 15-30 minutes before administering the test compound.

  • Efficacy Assessment: Measure the pain response (e.g., mechanical withdrawal threshold using von Frey filaments) at the time of peak effect for the test compound.

  • Analysis: Compare the analgesic effect of the test compound in the presence and absence of the antagonist. A statistically significant reversal of the analgesic effect by the antagonist confirms the involvement of the I2 receptor.[3][4]

G cluster_0 Molecular Interaction cluster_1 Cellular & Systemic Response A Imidazoline-2-thione Derivative B Imidazoline I2 Receptor A->B Binds & Activates D Downstream Signaling Cascade B->D C Idazoxan (Antagonist) C->B Blocks E Reduction in Nociceptive Signaling D->E F Anti-Hyperalgesic Effect (Pain Relief) E->F

Caption: Proposed mechanism of I2 receptor-mediated analgesia.

Protocol: Gastrointestinal (GI) Safety Assessment

Causality: A major drawback of traditional NSAIDs is their propensity to cause gastric ulcers.[11] Evaluating the GI safety of a new anti-inflammatory candidate is therefore a critical step in differentiating it from existing therapies. The pyloric ligation model assesses a compound's ulcerogenic potential.[10]

  • Animal Preparation: Use Wistar rats, fasted for 24 hours prior to the experiment but with free access to water.

  • Grouping & Administration: Create standard groups: Vehicle Control, Positive Control (e.g., Aspirin, 45 mg/kg), and Test Compound groups. Administer treatments orally.

  • Surgical Procedure: One hour after drug administration, anesthetize the animals and perform a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach.

  • Incubation: Allow the animals to recover for 4 hours.

  • Sample Collection & Analysis: Euthanize the animals and collect the gastric contents to measure volume, pH, and total acidity. Cut open the stomach along the greater curvature and examine the mucosa for ulcers or lesions. Score the ulcers based on their number and severity.

  • Endpoint: A significantly lower ulcer index and less acidic gastric juice compared to the aspirin group indicates a favorable GI safety profile.[10][11]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive in vivo evaluation of this compound derivatives. By systematically assessing pharmacokinetics, safety, efficacy, and mechanism of action, researchers can build a compelling data package to support further development. Successful completion of these studies can validate this chemical class as a promising source of novel therapeutics for pain and inflammation, potentially with improved safety profiles over existing drugs.[11]

Future work should focus on chronic toxicity studies, exploration of efficacy in other therapeutic areas such as oncology[13], and ultimately, the advancement of lead candidates into formal preclinical development and subsequent clinical trials.

References

  • Scarsi, A., Ponassi, M., Brullo, C., Rosano, C., & Spallarossa, A. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Research on Chemical Intermediates. Available at: [Link]

  • Meregalli, C., et al. (2014). Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain. British Journal of Pharmacology. Available at: [Link]

  • Scarsi, A., Ponassi, M., Brullo, C., Rosano, C., & Spallarossa, A. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. IRIS UniGe. Available at: [Link]

  • Ali, B., et al. (2022). Analgesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models. Semantic Scholar. Available at: [Link]

  • Sampson, C., Zhang, Y., Del Bello, F., & Li, J. X. (2012). Effects of imidazoline I2 receptor ligands on acute nociception in rats. Neuroreport. Available at: [Link]

  • Ali, B., et al. (2022). Analgesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates. Drug Design, Development and Therapy. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Meregalli, C., et al. (2014). Antihyperalgesic effects of imidazoline I(2) receptor ligands in rat models of inflammatory and neuropathic pain. British Journal of Pharmacology. Available at: [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. (n.d.). Available at: [Link]

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  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. (n.d.). Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Huang, R., et al. (2016). Modelling the Tox21 10 K chemical profiles for in vivo toxicity prediction and mechanism characterization. Nature Communications. Available at: [Link]

  • Ullah, I., et al. (2023). Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Derivatives: An In Vivo Study of Its Anti-Inflammatory, Anti-Pyretic, Anti-Nociceptive, and Anti-Sedative Properties. MDPI. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. (n.d.). Available at: [Link]

  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. ResearchGate. (n.d.). Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinociceptive potential. Revista Dor. Available at: [Link]

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  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed Central. (n.d.). Available at: [Link]

  • He, W., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 1-(4-Methoxyphenyl)imidazoline-2-thione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions and ensure a successful synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and reaction control. This guide provides practical, field-tested insights to overcome common hurdles encountered during its preparation. The primary synthetic route discussed involves the cyclization of N-(4-methoxyphenyl)ethylenediamine with a thiocarbonyl source, typically carbon disulfide, in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the reaction of N-(4-methoxyphenyl)ethylenediamine with carbon disulfide in a suitable solvent and in the presence of a base. This one-pot reaction is generally efficient and leads to the desired product in good yields.

Q2: What are the critical parameters that influence the success of this synthesis?

A2: The critical parameters to control are:

  • Purity of Starting Materials: Ensure the N-(4-methoxyphenyl)ethylenediamine and carbon disulfide are of high purity.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for reaction efficiency.

  • Reaction Temperature: Temperature control is vital to prevent the formation of side products.

  • Reaction Time: Monitoring the reaction to completion is key to maximizing yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system, such as ethyl acetate/hexane, to track the disappearance of the starting material and the appearance of the product spot.

Q4: What are the expected spectral data for this compound?

A4: The characterization of the final product should be consistent with the following data:

  • Molecular Formula: C₁₀H₁₀N₂OS[1][2]

  • Molecular Weight: 206.27 g/mol [1][2]

  • Appearance: Typically a white to pale yellow solid.

  • Melting Point: Approximately 216-217°C.[3]

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons of the methoxyphenyl group, the methylene protons of the imidazoline ring, the N-H proton, and the methoxy protons.

  • ¹³C NMR (DMSO-d₆): Look for the characteristic thiocarbonyl (C=S) peak around 183 ppm, in addition to signals for the aromatic and aliphatic carbons.

  • IR (KBr): Key peaks include N-H stretching, aromatic C-H stretching, and a strong C=S stretching band.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Starting Materials: Degradation of N-(4-methoxyphenyl)ethylenediamine or impure carbon disulfide. 2. Incorrect Base: The chosen base may not be strong enough to deprotonate the amine effectively. 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier.1. Verify Starting Material Quality: Use freshly distilled or commercially available high-purity starting materials. 2. Optimize Base Selection: Consider using a stronger base such as potassium hydroxide or sodium ethoxide. Triethylamine can also be effective.[4] 3. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Refluxing in a suitable solvent like ethanol is often effective.
Formation of Multiple Products (Side Reactions) 1. High Reaction Temperature: Elevated temperatures can lead to the formation of polymeric byproducts or other undesired side products.[5] 2. Incorrect Stoichiometry: An excess of carbon disulfide can lead to the formation of dithiocarbamates.1. Maintain Optimal Temperature: Run the reaction at the lowest effective temperature. Room temperature or gentle heating (40-60°C) is often sufficient. 2. Use Appropriate Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of carbon disulfide to ensure complete reaction of the diamine without promoting side reactions.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual starting materials or side products can inhibit crystallization. 2. Incorrect Work-up Procedure: The product may be soluble in the work-up solvents.1. Purify the Crude Product: Perform column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure product. 2. Modify Work-up: After the reaction, pour the mixture into cold water to precipitate the product. If it oils out, try scratching the flask with a glass rod or adding a seed crystal.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography. 2. Poor Solubility for Recrystallization: The product may be sparingly soluble in common recrystallization solvents.1. Optimize Chromatography: Try a different solvent system for column chromatography or use a different stationary phase like alumina. 2. Select an Appropriate Recrystallization Solvent: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing imidazolidine-2-thiones.[6] Test the solubility of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • N-(4-methoxyphenyl)ethylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Triethylamine (TEA)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (1 equivalent) in ethanol.

  • Add a suitable base such as potassium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature. The addition should be done dropwise as the reaction can be exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water. The crude product should precipitate out as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve N-(4-methoxyphenyl)ethylenediamine in Ethanol add_base Add Base (KOH or TEA) start->add_base add_cs2 Add Carbon Disulfide (dropwise) add_base->add_cs2 react React (RT or Reflux) add_cs2->react monitor Monitor by TLC react->monitor precipitate Precipitate in Cold Water monitor->precipitate filter Vacuum Filtration precipitate->filter dry Dry Crude Product filter->dry purify Purify (Recrystallization or Chromatography) dry->purify characterize Characterize Final Product (NMR, IR, MP) purify->characterize

General synthesis and purification workflow.

Mechanistic Insights

The reaction proceeds through a nucleophilic addition of the diamine to carbon disulfide, followed by an intramolecular cyclization to form the imidazoline-2-thione ring.

ReactionMechanism diamine N-(4-methoxyphenyl)ethylenediamine dithiocarbamate Dithiocarbamate Intermediate diamine->dithiocarbamate Nucleophilic Attack cs2 CS₂ cs2->dithiocarbamate base Base base->dithiocarbamate Deprotonation cyclized Cyclized Intermediate dithiocarbamate->cyclized Intramolecular Cyclization product This compound cyclized->product Tautomerization & Protonation

Simplified reaction mechanism.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 569993, this compound. [Link]

  • Guzman, F., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(11), 2440-2451. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • Perez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(3), M1218. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

  • Al-Ghorbani, M., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1353. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • Goyal, A., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 14(10), 1358-1368. [Link]

  • ResearchGate. (n.d.). Selective synthesis of imidazolidine-2-thiones via ring expansion of aziridine-2-carboxylates with isothiocyanates. [Link]

  • Pancechowska-Ksepko, K., et al. (2006). Synthesis of imidazoline and imidazo[2,1-c][1][6][7]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Il Farmaco, 61(6), 473-478. [Link]

  • Jaiswal, A., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(11). [Link]

  • Goyal, A., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Yilmaz, F., et al. (2022). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1165-1178. [Link]

  • Fizer, M., et al. (2016). Synthesis of imidazo[1,2-b][1][6][7]triazole-2-thiones. ResearchGate. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Guzman, F., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. [Link]

  • Shawali, A. S., et al. (2025). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. ResearchGate. [Link]

  • Bakr, M. F., et al. (2025). ChemInform Abstract: Reactions with 4,5Di(p-chlorophenyl)imidazoline-2-thione. Part 2. Synthesis of Fused Imidazolines and Some N-Substituted Derivatives. ResearchGate. [Link]

  • Wang, H., et al. (2022). Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. New Journal of Chemistry, 46(1), 133-138. [Link]

  • Wang, L., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

  • Flores-Alamo, M., et al. (2024). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. Molecules, 29(7), 1494. [Link]

  • Bankston, D., et al. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • S. M. A. El-Hamouly, et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(1), 123. [Link]

  • Al-Azmi, A., et al. (2025). Synthesis of Imidazoles and Imidazolines from 1,2-Diamines and Ethyl ( E )- and ( Z )-3-Aryl-3-Chloro-2-Cyanopropenoates. ResearchGate. [Link]

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Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.

General Synthesis Overview

The synthesis of this compound, a substituted cyclic thiourea, is a crucial step in the development of various biologically active molecules. The most common and reliable synthetic routes involve the cyclization of a precursor N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea. This key intermediate is typically prepared by reacting 4-methoxyphenyl isothiocyanate with ethylenediamine. The subsequent intramolecular cyclization is often acid-catalyzed and involves the elimination of ammonia to form the desired five-membered imidazoline-2-thione ring. Achieving a high yield requires careful control over reaction conditions and purity of reagents.

Reaction Pathway Visualization

The following diagram illustrates the general two-step synthetic pathway.

G cluster_0 Step 1: Thiourea Intermediate Formation cluster_1 Step 2: Cyclization & Thione Formation A 4-Methoxyphenyl isothiocyanate C N-(2-aminoethyl)-N'- (4-methoxyphenyl)thiourea A->C + B Ethylenediamine B->C D N-(2-aminoethyl)-N'- (4-methoxyphenyl)thiourea E 1-(4-Methoxyphenyl) imidazoline-2-thione D->E Acid Catalyst (e.g., HCl) Heat F Ammonia (NH3) E->F Byproduct

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The advice is structured in a question-and-answer format to directly resolve common issues.

Question 1: My yield of this compound is consistently low or non-existent. What are the likely causes?

Low yield is the most common issue, often stemming from problems in one of several areas: starting materials, reaction conditions, or workup procedures.

Logical Troubleshooting Flow

Use the following decision tree to diagnose the issue systematically.

G start Low or No Yield purity Are starting materials pure? (Isothiocyanate, Diamine) start->purity conditions Are reaction conditions optimal? (Temp, Time, Solvent) purity->conditions Yes solution_purity Purify starting materials. - Distill ethylenediamine. - Recrystallize isothiocyanate if solid. purity->solution_purity No workup Is the workup/purification efficient? conditions->workup Yes solution_conditions Optimize conditions. - Screen temperatures (e.g., 80-120°C). - Monitor reaction by TLC for completion. conditions->solution_conditions No final_check Review Stoichiometry & Catalyst Activity workup->final_check Yes solution_workup Refine purification. - Test different recrystallization solvents. - Consider flash chromatography. workup->solution_workup No

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Breakdown of Causes and Solutions
Potential Cause Explanation (Causality) Recommended Solution
Impure Starting Materials Impurities in 4-methoxyphenyl isothiocyanate or ethylenediamine can lead to significant side reactions, consuming reagents and complicating purification.[1] Water contamination in ethylenediamine is particularly problematic.Verify Purity: Check the purity of your starting materials via NMR, GC-MS, or melting point. Purification: Distill ethylenediamine over a suitable drying agent. If the isothiocyanate is a solid, consider recrystallization.
Incorrect Stoichiometry An excess of ethylenediamine in the first step is often used to prevent the formation of a double-addition byproduct. However, a significant deviation from the optimal ratio can hinder the reaction.Use a Controlled Excess: For the formation of the thiourea intermediate, use a controlled excess of ethylenediamine (e.g., 2-4 equivalents) added slowly to a solution of the isothiocyanate.
Suboptimal Cyclization Conditions The acid-catalyzed cyclization of the thiourea intermediate requires sufficient thermal energy to overcome the activation barrier for intramolecular condensation and ammonia elimination. Insufficient heat or time will result in incomplete conversion.Optimize Temperature and Time: Refluxing in a suitable solvent (e.g., ethanol or water) with a catalytic amount of acid (like HCl) is common. Monitor the reaction progress by TLC until the starting thiourea spot disappears.
Side Reactions The primary side reaction is the formation of 1,3-bis(4-methoxyphenyl)thiourea if the isothiocyanate reacts with any contaminating p-anisidine. During cyclization, polymerization of the intermediate can also occur under harsh conditions.Maintain Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions. Control Temperature: Avoid excessively high temperatures during cyclization to prevent decomposition or polymerization.
Question 2: The reaction mixture turns into a dark, intractable tar. What went wrong?

This typically indicates decomposition or polymerization.

Causality: Overheating is the most frequent cause. The thiourea intermediate or the final product can be thermally unstable, especially in the presence of a strong acid catalyst for prolonged periods. The presence of impurities can also catalyze polymerization pathways.

Solutions:

  • Reduce Reaction Temperature: Determine the lowest effective temperature for cyclization by running small-scale trials at different temperatures (e.g., 80°C, 100°C, reflux).

  • Limit Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed immediately to the workup. Do not leave the reaction heating unnecessarily.

  • Use a Milder Catalyst: If using a strong mineral acid, consider switching to a weaker organic acid or reducing the catalyst loading.

Question 3: My final product is an oil or has a low melting point and appears impure after recrystallization. How can I improve its purity?

This suggests the presence of persistent impurities or residual solvent. The expected melting point for the pure compound is in the range of 216-217°C.[2][3]

Causality: The impurity may co-crystallize with your product, or your chosen recrystallization solvent may not be optimal. Oily products can also result from incomplete removal of the reaction solvent or a low-melting point eutectic mixture of the product and an impurity.

Solutions:

  • Optimize Recrystallization: Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.[1]

    • Solvent Screening: Test a range of solvents with varying polarities. Ethanol, isopropanol, or mixtures like ethanol/water are often effective for this class of compounds.[4]

    • Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Wash the Crystals: After filtering the recrystallized solid, wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Consider Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative. A solvent system such as ethyl acetate/hexanes can effectively separate the target compound from less polar or more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the cyclization step? High-boiling polar protic solvents like ethanol, n-propanol, or even water are generally effective. They readily dissolve the thiourea intermediate and the acid catalyst, facilitating the reaction.

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and a mobile phase like 50:50 ethyl acetate/hexanes. The thiourea intermediate is typically more polar (lower Rf) than the final cyclized product. The reaction is complete when the spot corresponding to the starting thiourea has disappeared.

Q3: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: You should expect signals for the methoxy group (O-CH₃) as a singlet around 3.7-3.8 ppm, aromatic protons on the phenyl ring (typically two doublets), and two multiplets for the -CH₂-CH₂- protons of the imidazoline ring.

  • ¹³C NMR: Look for the characteristic C=S (thione) carbon signal in the range of 180-185 ppm.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the molecular weight of 206.26 g/mol .[5]

Q4: Is it necessary to isolate the thiourea intermediate? While it is possible to perform a one-pot synthesis, isolating and purifying the N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea intermediate is highly recommended. This allows you to remove any unreacted starting materials or byproducts from the first step, ensuring the subsequent cyclization reaction is cleaner and higher-yielding.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea Intermediate

G start Setup step1 Dissolve 4-methoxyphenyl isothiocyanate in a suitable solvent (e.g., THF or EtOH) in a flask placed in an ice bath. start->step1 step2 Add ethylenediamine (3 equiv.) dropwise to the cooled solution over 30 minutes with vigorous stirring. step1->step2 step3 Allow the reaction to warm to room temperature and stir for 2-4 hours. step2->step3 step4 Monitor reaction completion by TLC. step3->step4 step5 Remove the solvent under reduced pressure. step4->step5 step6 Triturate the residue with cold water or ether to precipitate the product. step5->step6 step7 Filter the solid, wash with cold solvent, and dry under vacuum. step6->step7 end Pure Intermediate step7->end

Caption: Experimental workflow for preparing the thiourea intermediate.

Methodology:

  • In a round-bottom flask, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in a suitable solvent like ethanol or THF.

  • Cool the flask in an ice-water bath.

  • Add ethylenediamine (3.0 eq) dropwise to the stirred solution over 30 minutes. An exothermic reaction should be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Remove the solvent via rotary evaporation.

  • The resulting residue can be triturated with cold diethyl ether or water to induce precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold ether, and dry to obtain the thiourea intermediate.

Protocol 2: Cyclization to this compound
  • Suspend the N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea (1.0 eq) in ethanol or water.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 5 mol%).

  • Heat the mixture to reflux (80-100°C) and maintain for 4-8 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If no precipitate forms, slowly add a saturated solution of sodium bicarbonate to neutralize the acid. The product should precipitate out of the solution.

  • Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound as a white or off-white solid.[6]

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • da Silva, A. D., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Journal of the Brazilian Chemical Society, 19(6), 1230-1238. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure of Some Imidazolidine-2-thiones. Request PDF. Retrieved from [Link]

  • Zhang, Z., Wang, J., & Zhang, G. (2009). trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. Available at: [Link]

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Technical Support Center: Purification of 1-(4-Methoxyphenyl)imidazoline-2-thione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)imidazoline-2-thione and its diverse derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this class of heterocyclic compounds. The methodologies and insights provided herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and its analogs. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my this compound derivative. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to crystallize in a pure form upon cooling, leaving impurities behind in the mother liquor.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

    • Troubleshooting:

      • Solubility Testing: Before committing to a bulk recrystallization, perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will require a minimal volume to dissolve your compound when hot and will result in the formation of a significant amount of precipitate upon cooling.

      • Solvent Polarity: 1-Aryl-imidazoline-2-thiones possess both polar (thione, methoxy group) and non-polar (aryl ring) functionalities. A solvent system that balances these polarities is often most effective. For instance, an ethanol/water or methanol/water mixture can be highly effective.[1][2]

  • Using an Excessive Volume of Solvent: Dissolving the crude product in too much hot solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling, drastically reducing the yield.

    • Troubleshooting:

      • Gradual Addition: Add the hot solvent portion-wise to your crude product, ensuring each addition is fully dissolved before adding the next, until the compound just dissolves.

      • Concentration: If too much solvent has been added, carefully evaporate a portion of it to reach the saturation point at the boiling temperature.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crash out of solution along with trapped impurities.

    • Troubleshooting:

      • Pre-heat Funnel and Flask: Use a pre-heated funnel and receiving flask for the hot filtration step. This can be achieved by placing them in an oven or rinsing with hot solvent prior to use.

      • Minimal Exposure to Air: Keep the setup covered as much as possible to prevent rapid cooling from drafts.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

    • Troubleshooting:

      • Ice Bath: Once the solution has cooled to room temperature and crystal formation has slowed, place the flask in an ice bath to maximize precipitation.

      • Patience: Allow ample time for crystallization to occur. For some derivatives, this may take several hours.

Issue 2: Oily Product Instead of Crystals

Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point.

Potential Causes & Solutions:

  • High Solvent Boiling Point: The solvent's boiling point may be too high, causing the solute to melt before it crystallizes.

    • Troubleshooting:

      • Lower Boiling Point Solvent: Select a solvent or a solvent mixture with a lower boiling point.

      • Induce Crystallization at a Lower Temperature: After dissolving the compound, allow the solution to cool more slowly to a temperature below the compound's melting point before inducing crystallization.

  • Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of your compound.

    • Troubleshooting:

      • Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization.

      • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Introduce a tiny crystal of the pure compound (if available) into the cooled, supersaturated solution to initiate crystallization.

Issue 3: Co-elution of Impurities in Column Chromatography

Question: I am struggling to separate my target this compound derivative from a closely related impurity using column chromatography. They have very similar Rf values on TLC.

Answer:

Separating compounds with similar polarities is a common challenge in column chromatography.[3][4][5] The key is to optimize the separation conditions to exploit subtle differences in their interactions with the stationary and mobile phases.[6]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The eluent composition may not be providing sufficient selectivity.

    • Troubleshooting:

      • Systematic Solvent Screening: Develop your TLC with various solvent systems. Instead of just ethyl acetate/hexane, try dichloromethane/methanol, or toluene/ethyl acetate. The goal is to find a system that maximizes the difference in Rf values (ΔRf).

      • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This will help to first elute the less polar compounds and then increase the eluting power to move your more polar compounds, hopefully resolving the close-running spots.

  • Improper Column Packing: A poorly packed column will have channels and cracks, leading to band broadening and poor separation.

    • Troubleshooting:

      • Slurry Packing: Pack the column using a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase. This generally results in a more uniform and well-packed column compared to dry packing.[5]

      • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area and the number of theoretical plates, enhancing resolution.

  • Overloading the Column: Applying too much crude product to the column will exceed its separation capacity, leading to overlapping bands.

    • Troubleshooting:

      • Rule of Thumb: A general guideline is to load no more than 1g of crude material for every 20-40g of silica gel, depending on the difficulty of the separation.

      • Dry Loading: For compounds sparingly soluble in the initial mobile phase, consider "dry loading." Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.

Issue 4: Compound Decomposition on Silica Gel Column

Question: I suspect my 1-aryl-imidazoline-2-thione derivative is decomposing during column chromatography on silica gel. My yield is very low, and I see multiple new spots on the TLC of the collected fractions.

Answer:

The thione group (C=S) in your compound can be sensitive, and the slightly acidic nature of standard silica gel can sometimes catalyze decomposition or rearrangement reactions.

Potential Causes & Solutions:

  • Acidity of Silica Gel: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can interact with or degrade sensitive compounds.

    • Troubleshooting:

      • Neutralized Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica surface.

      • Alumina as Stationary Phase: Consider using neutral or basic alumina as an alternative stationary phase, which is less acidic than silica gel.[5]

  • Air Oxidation: Some thione compounds can be susceptible to oxidation, which might be accelerated on the high surface area of the stationary phase.

    • Troubleshooting:

      • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.

      • Prompt Elution: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for recrystallizing this compound?

A1: While the optimal solvent is compound-specific, a good starting point for many 1-aryl-imidazoline-2-thione derivatives is a mixture of ethanol and water.[2] The compound is typically soluble in hot ethanol, and the addition of water (the anti-solvent) reduces the solubility and induces crystallization upon cooling. Methanol can also be an effective choice.[1]

Q2: How can I effectively remove unreacted N-(4-methoxyphenyl)ethylenediamine from my crude product?

A2: Unreacted diamine starting material is a common impurity. Due to its basic nature, it can be removed with an acidic wash. Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic diamine will be protonated and move into the aqueous layer, while your desired, less basic product remains in the organic layer. Be sure to then wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid before drying and evaporating the solvent.

Q3: Is it necessary to use thin-layer chromatography (TLC) before running a column?

A3: Absolutely. TLC is an indispensable tool for optimizing column chromatography.[3] It allows you to quickly screen for the best mobile phase to achieve separation and gives you an indication of the Rf values of your target compound and impurities. This information is crucial for deciding on an isocratic or gradient elution strategy and for identifying which fractions to collect.

Q4: My purified compound has a melting point of 216-217°C. Does this confirm its identity and purity?

A4: A sharp melting point that matches the literature value (216-217°C for this compound) is a strong indicator of purity.[7] However, it is not definitive proof of structure. For unambiguous identification, spectroscopic analysis such as ¹H NMR, ¹³C NMR, and mass spectrometry should be performed.[8][9][10]

III. Standardized Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step method for the purification of this compound by recrystallization from an ethanol/water solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purifying derivatives of this compound using flash column chromatography.

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.

    • Carefully apply the solution to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

IV. Visual Workflow and Data Summary

Workflow for Selecting a Purification Method

The following diagram illustrates a decision-making process for choosing the most appropriate purification technique.

Purification_Workflow Start Crude Product TLC_Analysis Analyze by TLC Start->TLC_Analysis Purity_Check Is the main spot >95% pure? TLC_Analysis->Purity_Check Recrystallization_Candidate Is the compound a solid? Purity_Check->Recrystallization_Candidate No Final_Product Pure Product Purity_Check->Final_Product Yes Recrystallize Recrystallization Recrystallization_Candidate->Recrystallize Yes Column_Chromatography Column Chromatography Recrystallization_Candidate->Column_Chromatography No / Oily Recrystallize->Final_Product Column_Chromatography->Final_Product

Caption: Decision tree for purification method selection.

Table 1: Common Solvents for Purification

This table summarizes common solvents used for the purification of imidazoline-2-thione derivatives, categorized by their primary application.

Solvent/SystemApplicationRationale
Ethanol/WaterRecrystallizationGood solubility at high temperatures, poor at low temperatures.[2]
MethanolRecrystallizationEffective for many polar heterocyclic compounds.[1]
Ethyl Acetate/HexaneColumn ChromatographyA versatile, medium-polarity system for separating many organic compounds.
Dichloromethane/MethanolColumn ChromatographyA more polar system for compounds that do not move in ethyl acetate/hexane.
Toluene/Ethyl AcetateColumn ChromatographyOffers different selectivity based on aromatic interactions.

References

  • Ulusoy, N., Gürsoy, A., & Ötük, G. (2006). Synthesis of imidazoline and imidazo[2,1-c][8][11][12]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. PubMed.

  • SIELC Technologies. (n.d.). Separation of Thiazoline-2-thione on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (n.d.). Synthesis and Structure of Some Imidazolidine-2-thiones. Request PDF.
  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E.-S. H., & Tantawy, A. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Wikipedia. (n.d.).
  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E.-S. H., & Tantawy, A. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Columbia University. (n.d.).
  • Phenomenex. (n.d.).
  • El-Sayed, W. M., Ali, O. M., Zyada, R. E., & Mohamed, A. A. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Dhfyan, A. (2018). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
  • Sharma, V., Kumar, P., & Pathak, D. (2011).
  • Al-Shammari, M. M., Al-Jorani, K., & Al-Juthery, H. W. A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. ResearchGate. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc.

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Addressing solubility issues of 1-(4-Methoxyphenyl)imidazoline-2-thione in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers utilizing 1-(4-Methoxyphenyl)imidazoline-2-thione. This guide is structured to provide practical, science-backed solutions to the significant solubility challenges posed by this hydrophobic compound in aqueous-based biological assays. Our objective is to empower you with the technical expertise to mitigate experimental variability and ensure the accuracy of your findings.

Introduction: The Solubility Challenge

This compound (MW: ~206.27 g/mol , CAS: 17452-14-1) is a member of the imidazolidine-2-thione class of compounds, which are explored for a variety of biological activities, including as potential anticancer and anti-metastatic agents.[1][2] A primary obstacle in its preclinical evaluation is its poor aqueous solubility, a common issue for many promising drug candidates.[3] This hydrophobicity can lead to compound precipitation, inaccurate concentration measurements, and the formation of aggregates, all of which can confound bioassay results. This document provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered when working with this compound.

Q1: What is the best solvent to use for making a primary stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of hydrophobic compounds.[6] Prepare a stock solution at a concentration of 10-20 mM, ensuring the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

Q2: My compound precipitates immediately when I dilute the DMSO stock into my aqueous cell culture media or buffer. What is happening and how do I prevent it?

A2: This phenomenon, known as "crashing out," occurs because the compound's solubility dramatically decreases as the percentage of the aqueous solvent increases. While soluble in 100% DMSO, the compound is not soluble in the final, mostly aqueous, assay medium. To minimize this, it is critical to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% and never exceeding 1%, as higher concentrations can be toxic to cells or interfere with assay components.[7] If precipitation still occurs, you must employ an advanced solubilization strategy.

Q3: Can I use ethanol or methanol instead of DMSO?

A3: Ethanol and methanol can be used, but they are generally less effective at solubilizing highly hydrophobic compounds compared to DMSO.[8][9] You may only be able to achieve a lower concentration stock solution. It is also important to note that different solvents can have distinct effects on your biological system; therefore, a solvent-only vehicle control, matching the final concentration in your experiment, is always required.[7]

Q4: What is the proper way to store the compound, both as a solid and as a stock solution?

A4: The solid powder form should be stored in a cool, dry place, protected from light. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in desiccated conditions to prevent moisture absorption by the DMSO.

Part 2: In-Depth Troubleshooting Guides

When basic dilution fails, a more systematic approach is required. This section details how to diagnose and solve persistent solubility issues.

Logical Workflow for Solubility Troubleshooting

Follow this decision tree to systematically address compound precipitation in your assay.

G A Start: Precipitation Observed in Assay B Step 1: Assess Final DMSO Concentration A->B C Is final DMSO concentration > 0.5%? B->C D Action: Reduce final DMSO. Increase stock concentration or lower final compound dose. C->D Yes E Step 2: Intrinsic Solubility Issue Confirmed C->E No D->B Re-evaluate F Is the required compound concentration > 10 µM? E->F G Strategy 1: Co-Solvent System. Try adding PEG 400 or Ethanol to the assay buffer. F->G No H Strategy 2: Formulation Approach. Use Cyclodextrins or Surfactants to create a soluble complex. F->H Yes I Did Strategy 1 work? G->I J Success: Proceed with assay. Remember to use a matched vehicle control. H->J I->J Yes K Action: Proceed to Strategy 2. Formulation is likely necessary. I->K No

Caption: A decision tree for troubleshooting solubility.

Issue: Inconsistent or Non-Reproducible Bioassay Data

Causality: Beyond visible precipitation, the formation of microscopic or colloidal aggregates can cause significant issues. These aggregates can scatter light in plate-reader assays, sequester the compound away from its target, and exhibit different pharmacology than the monomeric, active form. This often manifests as a steep or inconsistent dose-response curve.

Solutions:

  • Employ Co-Solvents: A co-solvent is a water-miscible organic solvent that, when added to the main solvent (water), increases the solubility of a non-polar solute.[10][11][12] Polyethylene glycol 400 (PEG 400) or propylene glycol are excellent choices that can be included in the final assay medium at 1-5% to maintain compound solubility.

  • Utilize Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, effectively solubilizing them in the aqueous medium.[13][14] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used, but must be tested for compatibility with your specific assay, as they can be detrimental to some enzymes or cell membranes.[14][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can form an "inclusion complex" with hydrophobic molecules like this compound, dramatically increasing aqueous solubility.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative suitable for many in vitro applications.[16]

Part 3: Experimental Protocols and Data

This section provides actionable protocols for the advanced solubility enhancement techniques.

Protocol 1: Solubilization using a Co-Solvent (PEG 400)
  • Prepare a 20 mM primary stock of this compound in 100% DMSO.

  • Create an intermediate stock solution by diluting the primary stock 1:1 with PEG 400. This results in a 10 mM stock in a 50:50 DMSO:PEG 400 solution. Vortex to mix thoroughly.

  • Perform serial dilutions of this intermediate stock in a solution of 50:50 DMSO:PEG 400.

  • For the final dilution into your assay medium, ensure the final concentration of the DMSO/PEG 400 mixture does not exceed 1-2% of the total volume. For example, a 1:100 dilution of a 10 mM intermediate stock yields a 100 µM working solution with 0.5% DMSO and 0.5% PEG 400.

  • Crucial Control: The vehicle control for this experiment must be the same 50:50 DMSO:PEG 400 solution diluted to the same final concentration as the compound-treated samples.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your assay buffer. Gentle warming may be required to dissolve the cyclodextrin.

  • Add an excess amount of solid this compound directly to the HP-β-CD solution.

  • Incubate the mixture for 24-48 hours at room temperature with continuous agitation (e.g., on a rotator or shaker) to facilitate the formation of the inclusion complex.

  • After incubation, remove the undissolved compound by centrifugation at high speed (>10,000 x g) for 30 minutes or by passing the solution through a 0.22 µm syringe filter.

  • The clear supernatant is your saturated stock solution. The exact concentration of the solubilized compound must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy against a standard curve) before use in any assay.

  • Crucial Control: The vehicle control for this experiment is the HP-β-CD solution (e.g., 40% w/v) diluted to the same final concentration as the compound-treated samples.

Data Presentation: Comparative Solubility Enhancement
MethodVehicle CompositionMax. Achievable Concentration (Hypothetical)Key Considerations
Standard Dilution 0.5% DMSO in PBS~5 µMProne to precipitation at higher concentrations.
Co-Solvent 0.5% DMSO + 0.5% PEG 400 in PBS~50 µMSimple to prepare; vehicle control is critical.
Cyclodextrin 4% HP-β-CD in PBS>200 µMHighest solubility; requires analytical quantification of stock.
Visualization: Impact of Solubilizing Agents on Biological Systems

It is imperative to understand that solubilizing agents are not inert; they can have their own biological effects. Your experimental design must account for this.

G cluster_0 Formulation cluster_1 Biological Environment Compound Drug Molecule (1-MPIT) Assay Biological Assay (Aqueous Buffer) Compound->Assay Insoluble Compound->Assay Soluble Complex Enhancer Solubilizing Agent (e.g., Cyclodextrin) Membrane Cell Membrane Enhancer->Membrane Potential Artifact (e.g., Cholesterol Extraction) Enhancer->Assay Soluble Complex Target Intended Protein Target Assay->Target Desired Interaction (On-Target Effect)

Caption: Potential interactions of solubilizing agents in an assay.

This diagram illustrates that while the agent (e.g., cyclodextrin) enables the drug to interact with its target, the agent itself may have off-target effects, such as interacting with the cell membrane. This underscores the absolute necessity of running a parallel vehicle control containing only the solubilizing agent at the corresponding concentration.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications.[Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.[Link]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed.[Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed.[Link]

  • Cosolvent. Wikipedia.[Link]

  • This compound. NIST WebBook.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.[Link]

  • This compound | CAS#:17452-14-1. Chemsrc.[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace.[Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]

  • High-Quality Solvents for Laboratory Mastery. bioWORLD.[Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. ResearchGate.[Link]

  • Why is it used in bioassays studies with essential oils for effect pesticidal from acetone solvent instead of DMSO? ResearchGate.[Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PubMed Central.[Link]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. ResearchGate.[Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. MDPI.[Link]

  • Drug solubilization and in vitro toxicity evaluation of lipoamino acid surfactants. ElectronicsAndBooks.[Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Institutes of Health.[Link]

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Technical Support Center: Alternative Catalysts for Substituted Imidazoline-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted imidazoline-2-thiones. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional synthetic routes and explore more efficient, sustainable, and versatile alternative catalysts. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions about employing alternative catalysts for imidazoline-2-thione synthesis.

Q1: Why should I consider alternative catalysts for imidazoline-2-thione synthesis?

Traditional methods for synthesizing imidazoline-2-thiones, such as the reaction of diamines with carbon disulfide, often require harsh conditions, stoichiometric reagents, and can generate hazardous byproducts like hydrogen sulfide gas[1]. Alternative catalysts, including ionic liquids, molecular iodine, organocatalysts, and nanoparticles, offer significant advantages such as milder reaction conditions, higher yields, improved atom economy, easier product purification, and catalyst recyclability, aligning with the principles of green chemistry[2][3][4][5].

Q2: What are the main classes of alternative catalysts for this synthesis?

The primary alternative catalysts can be categorized as follows:

  • Ionic Liquids (ILs): These are organic salts with low melting points that can act as both the solvent and the catalyst, offering high thermal stability and tunability[2][6][7]. Imidazolium-based ionic liquids are particularly effective[8].

  • Molecular Iodine (I₂): A mild, inexpensive, and readily available Lewis acid catalyst that can facilitate cyclization reactions under benign conditions, often in eco-friendly solvents like water[9][10][11].

  • Organocatalysts: Metal-free organic molecules that can catalyze the reaction. Examples include N-Heterocyclic Carbenes (NHCs) and phosphazene bases, which can promote domino reactions leading to functionalized products[12][13][14].

  • Nanoparticle Catalysts: Heterogeneous catalysts, such as those based on Fe₂O₃ or ZnO/Al₂O₃, provide high surface area, enhanced catalytic activity, and simple recovery and reuse[3][15][16].

  • Alkaline Earth Metal Catalysts: Simple and cost-effective precatalysts like those based on Magnesium (Mg) or Calcium (Ca) can mediate atom-efficient cascade reactions under very mild conditions[17][18].

Q3: How does the general mechanism proceed with these alternative catalysts?

While specific pathways vary, a common mechanistic theme involves the activation of the reactants. For instance, in the reaction between a 1,2-diamine and carbon disulfide (or an isothiocyanate), the catalyst facilitates the initial nucleophilic attack and subsequent intramolecular cyclization.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization Diamine R-NH-CH₂-CH₂-NH₂ Intermediate1 R-NH-CH₂-CH₂-NH-C(=S)SH Diamine->Intermediate1 + CS₂ (Catalyst Activation) CS2 CS₂ Intermediate2 Imidazolidine-2-thione Intermediate1->Intermediate2 - H₂S (Ring Closure) H2S H₂S

Caption: Generalized reaction pathway for imidazoline-2-thione synthesis.

Molecular iodine, for example, acts as a Lewis acid to activate the imine intermediate in multi-component reactions[9]. Ionic liquids can stabilize charged intermediates, thereby lowering the activation energy of the cyclization step.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My reaction yield is low or there is no product formation.

Possible Cause Troubleshooting Step & Rationale
Poor Reactant Quality Verify the purity of starting materials (diamines, aldehydes, isothiocyanates) via NMR, melting point, or other appropriate techniques. Impurities can poison the catalyst or lead to unwanted side reactions, consuming reactants.[19]
Suboptimal Reaction Conditions Perform small-scale screening of temperature and solvent. The polarity of the solvent can significantly affect reactant solubility and the stability of intermediates. Some catalysts require thermal energy to overcome activation barriers, while others perform better at ambient temperatures.[19][20]
Inactive or Insufficient Catalyst Use a fresh batch of catalyst and optimize the catalyst loading (mol%). For heterogeneous catalysts, ensure proper activation if required. For homogeneous catalysts like iodine, ensure it has not sublimed from the reaction vessel. Low catalyst loading may result in slow or incomplete conversion.
Atmospheric Moisture/Oxygen For sensitive catalysts (e.g., certain organometallics or bases), conduct the reaction under an inert atmosphere (N₂ or Ar). Use dry glassware and anhydrous solvents. Moisture can hydrolyze reactants or deactivate the catalyst.[19]
Product Loss During Workup Optimize the extraction and purification process. The product may be partially soluble in the aqueous phase; adjust the pH to ensure it is in its neutral, less soluble form before extraction. For column chromatography, the product might be irreversibly adsorbing to the silica gel; try using a different stationary phase (e.g., alumina) or deactivating the silica with triethylamine.[19]

Problem 2: I am observing significant side product formation.

Possible Cause Troubleshooting Step & Rationale
Reaction Temperature is Too High Lower the reaction temperature. Elevated temperatures can provide enough energy to overcome the activation barrier for competing reaction pathways, leading to undesired byproducts.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of oligomers or other side products. For multi-component reactions, slow addition of one reactant can sometimes minimize side reactions.
Formation of Isomers In certain syntheses, isomeric products can form. For example, in some base-catalyzed reactions, an isomeric 2-imino-2,3-dihydrothiazole might form alongside the desired thione.[20] Changing the catalyst or solvent system can often improve selectivity.
Oxidation of Thione The thione moiety can be susceptible to oxidation. If your workup or reaction conditions are oxidative, this can lead to disulfide formation or other degradation products. Purging the reaction with an inert gas can help mitigate this.

Problem 3: The catalyst is difficult to recover or shows reduced activity upon recycling.

Possible Cause Troubleshooting Step & Rationale
Leaching of Heterogeneous Catalyst Confirm the stability of your nanoparticle or supported catalyst. Perform post-reaction analysis (e.g., ICP-MS of the filtrate) to check for metal leaching. The support material or linking agent may be degrading under the reaction conditions.
Poisoning of Catalyst Active Sites Ensure high purity of all reactants and solvents. Trace impurities (e.g., water, sulfur compounds, or coordinating solvents) can bind irreversibly to the catalyst's active sites, reducing its efficacy over time.
Physical Degradation of Catalyst For nanoparticle catalysts, agglomeration can occur, reducing the available surface area. For ionic liquids, ensure thorough washing to remove all reactants and products before reuse, as residual impurities can affect subsequent runs.[2]

Section 3: Catalyst Selection & Comparative Data

Choosing the right catalyst is critical for success. The following table summarizes the performance of several alternative catalysts for the synthesis of imidazoline-2-thiones from ethylenediamine and carbon disulfide as a model reaction.

Catalyst SystemTypical ConditionsTimeYield (%)Key AdvantagesReferences
Molecular Iodine (I₂) 10 mol%, K₂CO₃, EtOH, Reflux2-4 h85-95%Inexpensive, metal-free, mild conditions.[21]
Ionic Liquid ([bmim]Br) Solvent-free, 80-100 °C1-3 h90-98%High yield, recyclable catalyst/solvent, green.[2][4]
ZnO/Al₂O₃ Heterogeneous, Autoclave, 100 °C2 h~90%Reusable, heterogeneous catalyst, high efficiency.[3]
Ultrasound (Catalyst-free) 500 kHz, 50 °C1 h>93%Extremely fast, high yield, no catalyst needed.[5]
N-Heterocyclic Carbene (NHC) Base co-catalyst, THF, rt6-12 h45-97%Access to highly functionalized products.[12][14]

Section 4: Protocols & Methodologies

Here we provide representative step-by-step protocols for two distinct and effective catalytic systems.

Protocol 1: Molecular Iodine-Catalyzed Synthesis

This protocol describes a simple and efficient method for synthesizing 1,3-dihydro-2H-imidazole-2-thione.

Materials:

  • Ethylenediamine

  • Carbon disulfide (CS₂)

  • Molecular Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • To the flask, add ethylenediamine (10 mmol), ethanol (20 mL), and potassium carbonate (20 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add carbon disulfide (12 mmol) to the mixture. An initial exothermic reaction may be observed.

  • Add molecular iodine (1 mmol, 10 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH ~6.

  • The product will precipitate as a white solid. Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum.

  • Validation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Recrystallization from ethanol can be performed for further purification if necessary[1].

Protocol 2: Ionic Liquid-Mediated Synthesis (Solvent-Free)

This protocol utilizes an ionic liquid as both the catalyst and reaction medium, highlighting a green chemistry approach.

Materials:

  • Ethylenediamine

  • Carbon disulfide (CS₂)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, combine ethylenediamine (10 mmol) and [bmim]Br (2 mL).

  • Stir the mixture at 80 °C.

  • Add carbon disulfide (11 mmol) dropwise over 15 minutes.

  • Continue stirring at 80 °C for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (20 mL) to the flask. The product is insoluble in ethyl acetate and will precipitate, while the ionic liquid remains dissolved.

  • Filter the solid product, wash with a small amount of fresh ethyl acetate, and dry.

  • Catalyst Recycling: The filtrate containing the ionic liquid can be washed with water, dried under vacuum to remove water and residual solvent, and reused for subsequent reactions. Its efficiency should be checked over several cycles[2].

  • Validation: Confirm the structure and purity of the synthesized imidazoline-2-thione via spectroscopic methods (NMR, MS).

G cluster_workflow General Troubleshooting Workflow start Low Yield Observed check_purity 1. Verify Reactant Purity (NMR, m.p.) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Reactants (Distill, Recrystallize) purity_ok->purify No screen_conditions 2. Screen Reaction Conditions (Temp, Solvent, Time) purity_ok->screen_conditions Yes purify->check_purity conditions_ok Yield Improved? screen_conditions->conditions_ok check_catalyst 3. Evaluate Catalyst (Fresh batch? Optimize loading?) conditions_ok->check_catalyst No success Problem Solved conditions_ok->success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok check_workup 4. Analyze Workup/Purification (Extraction pH, Column Adsorption) catalyst_ok->check_workup No catalyst_ok->success Yes check_workup->success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

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Technical Support Center: Scalable Synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scalable synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, enabling you to troubleshoot effectively and adapt the methodology to your specific research needs.

Synthesis Overview & Strategy

This compound is a heterocyclic compound belonging to the imidazolidine-2-thione class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active agents.[1] A reliable and scalable synthesis is paramount for enabling extensive research applications, from initial screening to lead optimization.

The most direct and atom-economical approach for constructing the imidazolidine-2-thione core involves the cyclization of a vicinal diamine with a thiocarbonyl source, typically carbon disulfide (CS₂).[2][3] Our recommended scalable synthesis is a two-step process starting from commercially available materials:

  • Step 1: Synthesis of N'-(4-methoxyphenyl)ethane-1,2-diamine (Intermediate 1). This involves a nucleophilic substitution reaction between 2-bromoethylamine hydrobromide and p-anisidine.

  • Step 2: Cyclocondensation with Carbon Disulfide. The synthesized diamine is then reacted with carbon disulfide in the presence of a base to yield the target compound, this compound.

Reaction Mechanism

The cyclization reaction proceeds via a dithiocarbamate intermediate. The more nucleophilic aliphatic amine of Intermediate 1 attacks the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom, followed by elimination of hydrogen sulfide (H₂S), yields the stable five-membered heterocyclic thione.

Reaction_Mechanism Figure 1: Reaction Mechanism for Imidazoline-2-thione Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine N'-(4-methoxyphenyl)ethane- 1,2-diamine Dithiocarbamate Dithiocarbamate Intermediate Diamine->Dithiocarbamate + CS₂ (Base-catalyzed) CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Product 1-(4-Methoxyphenyl)imidazoline- 2-thione Dithiocarbamate->Product Intramolecular Cyclization (-H₂S)

Caption: Figure 1: Reaction Mechanism for Imidazoline-2-thione Formation.

Detailed Scalable Experimental Protocol

This protocol is optimized for a laboratory scale (10-20 g) and designed with scalability in mind.

Critical Safety Precautions

Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic.[4][5] It has a very low autoignition temperature (~90 °C) and can be ignited by hot surfaces like steam pipes or standard hot plates.[5][6]

  • ALWAYS conduct reactions involving CS₂ in a certified chemical fume hood with excellent ventilation.[4]

  • Use explosion-proof equipment and ensure all apparatus is properly grounded to prevent static discharge.[6][7]

  • Wear appropriate PPE, including nitrile gloves (or supported PVA gloves), safety goggles, and a flame-retardant lab coat.[4]

  • Keep containers tightly closed and store in a cool, well-ventilated area away from heat sources.[8]

Step 1: Synthesis of N'-(4-methoxyphenyl)ethane-1,2-diamine (Intermediate 1)
ReagentMW ( g/mol )AmountMolesEquivalents
p-Anisidine123.1512.32 g0.101.0
2-Bromoethylamine HBr204.8922.54 g0.111.1
Triethylamine (TEA)101.1930.4 mL0.222.2
Acetonitrile (ACN)41.05200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine (12.32 g, 0.10 mol) and acetonitrile (200 mL).

  • Add triethylamine (30.4 mL, 0.22 mol) to the stirred suspension.

  • Add 2-bromoethylamine hydrobromide (22.54 g, 0.11 mol) portion-wise over 15 minutes. The mixture will become thicker.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane:Methanol solvent system.

  • After completion, cool the reaction to room temperature and filter to remove triethylammonium bromide salts. Wash the filter cake with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product via vacuum distillation or column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol with 1% TEA) to yield Intermediate 1 as a viscous oil.

Step 2: Synthesis of this compound (Final Product)
ReagentMW ( g/mol )AmountMolesEquivalents
Intermediate 1166.2216.62 g0.101.0
Carbon Disulfide (CS₂)76.147.6 mL0.121.2
Potassium Hydroxide (KOH)56.116.17 g0.111.1
Ethanol (95%)46.07250 mL--

Procedure:

  • In a 500 mL round-bottom flask, dissolve potassium hydroxide (6.17 g, 0.11 mol) in 95% ethanol (250 mL) with stirring.

  • Add Intermediate 1 (16.62 g, 0.10 mol) to the ethanolic KOH solution.

  • Cool the mixture to 0-5°C using an ice bath.

  • In a well-ventilated fume hood , add carbon disulfide (7.6 mL, 0.12 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by TLC (7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting diamine.

  • Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Concentrate the reaction mixture to about half its volume under reduced pressure.

  • Pour the concentrated slurry into 500 mL of ice-cold water with vigorous stirring.

  • Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.[9]

  • Dry the product under vacuum. Expected yield: 75-85%. Melting point: 216-217°C.[10]

Overall Experimental Workflow

Experimental_Workflow Figure 2: Scalable Synthesis Workflow Start Start Materials: p-Anisidine, 2-Bromoethylamine HBr Step1 Step 1: Diamine Synthesis (ACN, TEA, Reflux) Start->Step1 Workup1 Aqueous Workup & Filtration Step1->Workup1 Purify1 Purification 1 (Vacuum Distillation or Column Chromatography) Workup1->Purify1 Intermediate Intermediate 1: N'-(4-methoxyphenyl)ethane- 1,2-diamine Purify1->Intermediate Step2 Step 2: Cyclization (Ethanol, KOH, CS₂, Reflux) Intermediate->Step2 Workup2 Precipitation in Water & Filtration Step2->Workup2 Purify2 Purification 2 (Recrystallization) Workup2->Purify2 FinalProduct Final Product: 1-(4-Methoxyphenyl)imidazoline- 2-thione Purify2->FinalProduct QC QC Analysis (NMR, MS, MP) FinalProduct->QC

Caption: Figure 2: Scalable Synthesis Workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My yield for Step 2 (Cyclization) is significantly lower than expected (<60%). What are the likely causes?

Answer: Low yields in this step can typically be traced to three main areas:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The formation of the dithiocarbamate and its subsequent cyclization are crucial.

    • Solution: Ensure the reaction is refluxed for the recommended 4-6 hours. Confirm completion using TLC before proceeding to workup. If the starting material persists, extend the reflux time by 1-2 hours.

  • Side Product Formation:

    • Cause: Carbon disulfide can react with the diamine in different stoichiometries or polymerize under certain conditions. The formation of symmetrical N,N'-disubstituted thioureas is a possible side reaction.[2]

    • Solution: Maintain strict temperature control during the addition of CS₂. Adding it slowly at 0-5°C favors the formation of the desired dithiocarbamate intermediate. Ensure the quality of your Intermediate 1 ; impurities can lead to side reactions.

  • Product Loss During Workup/Purification:

    • Cause: The product may have some solubility in the aqueous filtrate, especially if the volume of water used for precipitation is excessively large. Significant loss can also occur during recrystallization if too much solvent is used.

    • Solution: Use ice-cold water for precipitation to minimize solubility. During recrystallization, use the minimum amount of hot solvent required to fully dissolve the product, then allow it to cool slowly.[11]

Q2: During recrystallization, my product is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the product's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to residual impurities or too rapid cooling.

  • Solution 1: Adjust Solvent System: Add a small amount of hot solvent (ethanol) back into the mixture to redissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Solution 2: Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth. If you have a small amount of pure, solid product, add a "seed crystal" to induce crystallization.[11]

  • Solution 3: Re-purify: If oiling persists, it may indicate significant impurities. It would be advisable to re-purify the crude material, perhaps by running it through a short silica plug, before attempting recrystallization again.

Q3: My TLC plate shows multiple spots after the cyclization reaction. What could they be?

Answer: Besides your desired product and unreacted starting material, other spots could be:

  • Dithiocarbamate Intermediate: This is the initial product of the reaction between the diamine and CS₂. It is generally more polar than the final product and will have a lower Rf value. If the reaction is incomplete, this spot will be prominent.

  • Polymeric Byproducts: Carbon disulfide can sometimes lead to the formation of polymeric thioureas, which may appear as a streak or a spot at the baseline of the TLC plate.

  • Symmetrical Thiourea: A side reaction could lead to the formation of a symmetrical thiourea from the reaction of two diamine molecules with one CS₂.

Solution: Use co-spotting on your TLC plate. Run lanes with your crude mixture, the pure starting diamine, and a co-spot of both. This will help you definitively identify the starting material spot. If possible, analyzing the crude mixture by LC-MS can help identify the mass of the byproducts, providing clues to their structure.

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree for Low Yield Start Low Yield in Step 2 CheckTLC Analyze Crude Reaction TLC Start->CheckTLC StartMat Starting Material Present? CheckTLC->StartMat Incomplete Diagnosis: Incomplete Reaction Solution: Extend reflux time, check base stoichiometry. StartMat->Incomplete Yes ComplexMix Complex Mixture/ Streaking? StartMat->ComplexMix No SideRxn Diagnosis: Side Reactions Solution: Check temp control during CS₂ addition, verify Intermediate 1 purity. ComplexMix->SideRxn Yes CleanCrude Crude Product Looks Clean, but Yield is Low ComplexMix->CleanCrude No WorkupLoss Diagnosis: Loss During Workup Solution: Use minimum solvent for recrystallization, ensure precipitation is done in ice-cold water. CleanCrude->WorkupLoss

Caption: Figure 3: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended.

      • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. Expect to see signals corresponding to the methoxy group, the aromatic protons, and the methylene protons of the imidazoline ring.

      • Mass Spectrometry (MS): To confirm the molecular weight (206.26 g/mol ).[12]

      • Melting Point (MP): A sharp melting point close to the literature value (216-217°C) is a good indicator of purity.[10]

      • FT-IR Spectroscopy: Look for the characteristic C=S (thione) stretching frequency.

  • Q: Can I use a different solvent or base for the cyclization reaction?

    • A: Yes, other solvent/base systems can be used. Pyridine can act as both a base and a solvent. Other combinations like sodium hydride in THF or triethylamine in DMF have also been reported for similar cyclizations.[1] However, the ethanolic KOH system is advantageous for scalability due to its low cost, moderate reaction conditions, and the ease of precipitating the product by adding water.

  • Q: What are the key considerations for scaling this synthesis beyond 20 grams?

    • A:

      • Heat Management: The addition of carbon disulfide is exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended.

      • Reagent Addition: The dropwise addition of CS₂ must be carefully controlled to maintain the optimal internal temperature.

      • Stirring: Ensure efficient mechanical stirring to handle the potentially thick slurry and maintain homogeneity.

      • H₂S Off-gassing: The reaction liberates hydrogen sulfide (H₂S), a toxic gas. The reactor's exhaust must be scrubbed through a bleach or caustic solution.

  • Q: What are the recommended storage conditions for this compound?

    • A: The compound is a stable solid. Store it in a tightly sealed container at room temperature in a dry, dark place.

References

  • UGA Research. (n.d.). Carbondisulfide-75-15-0.docx.
  • International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE.
  • New Jersey Department of Health. (n.d.). Carbon Disulfide - Hazardous Substance Fact Sheet.
  • Chemtrade Logistics Inc. (2017).
  • Merck. (2024).
  • Abdel-Wahab, B. F., et al. (2018). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecules, 23(11), 2993. [Link]

  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • Fluorochem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound | 17452-14-1.
  • Chemsrc. (2025). This compound | CAS#:17452-14-1.
  • Agilent. (n.d.).
  • D'Amico, J. J., et al. (1982). The reaction of imidazolidine-2-thione with carbon disulphide. Journal of the Chemical Society, Perkin Transactions 1, 3205-3209. [Link]

  • Oakwood Chemical. (n.d.). This compound.
  • Smith, G. E. P. (1950). REACTIONS OF MONO- AND DI-AMINES WITH CARBON DISULFIDE. II. METHYLENEDIAMINE AND IMIDAZOLIDINE-CARBON DISULFIDE REACTIONS. The Journal of Organic Chemistry, 15(4), 735-744. [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Kappe, C. O., et al. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 25(1), 141. [Link]

  • Jafari, M., et al. (2021). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Sustainable Chemistry & Engineering, 9(4), 1768-1776. [Link]

  • Zhang, Z. F., et al. (2009). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2525. [Link]

  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076-1089. [Link]

  • El-Gazzar, M. G., et al. (2023). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 13(15), 10183-10202. [Link]

  • González-Vera, J. A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Matysiak, J. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 673-687. [Link]

  • Troisi, L., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3361-3372. [Link]

  • ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
  • Li, J., et al. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, 9(3), 3959-3967. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • Sci-Hub. (n.d.).
  • Zhang, Z., et al. (2009). trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione. Acta Crystallographica Section E, E65, o2827. [Link]

  • Trans World Chemicals. (n.d.). This compound.
  • Google Patents. (2001).
  • Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E, E66, o1978. [Link]

  • Google Patents. (2000). EP1035095A1 - Method for making 1,2-Dibromoindane.
  • Google Patents. (2023).
  • BLDpharm. (n.d.). 2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone.

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Identification and characterization of impurities in 1-(4-Methoxyphenyl)imidazoline-2-thione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione. In the landscape of pharmaceutical research and drug development, the chemical purity of a synthesized compound is not merely a quality metric; it is the foundation of its safety, efficacy, and reproducibility. The presence of impurities, even in minute quantities, can alter biological activity, introduce toxicity, and compromise clinical outcomes. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this compound, providing expert-driven troubleshooting advice, detailed analytical protocols, and a framework for the logical identification and characterization of process-related impurities.

The primary synthetic route to this compound involves the cyclization of N-(4-methoxyphenyl)ethylenediamine with a thiocarbonyl source, most commonly carbon disulfide (CS₂). While seemingly straightforward, this reaction is susceptible to side reactions and incomplete conversion, leading to a variety of impurities. This document serves as a practical, in-the-field resource to address these issues head-on.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to rapidly address the most common issues encountered during the synthesis and purification process.

Q1: My final product shows low purity with several unexpected peaks in the HPLC. What are the most likely impurities and where do they come from?

Answer: Impurities in this synthesis typically arise from three main sources: unreacted starting materials, intermediates from incomplete cyclization, and side-reaction products. A systematic approach is crucial for identification.

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves.

    • N-(4-methoxyphenyl)ethylenediamine: This is often the primary impurity if the reaction stoichiometry or reaction time is insufficient. Its presence can be quickly confirmed by comparing the retention time of the impurity peak with a standard of the starting material.

    • Carbon Disulfide (CS₂): While highly volatile, residual CS₂ or its reaction byproducts with the solvent or base can sometimes be detected, particularly with GC-MS analysis.

  • Intermediates & Side-Products: These are formed when the reaction does not proceed cleanly to the desired product.

    • N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea: This is the open-chain intermediate formed after the initial reaction of the diamine with CS₂ but before the final intramolecular cyclization and elimination of H₂S. It is an isomer of the final product and will have the same mass in LC-MS analysis. Its structure must be confirmed by NMR.

    • 1,3-bis(4-methoxyphenyl)thiourea: This can form if there are impurities in the starting diamine or under certain reaction conditions, leading to a symmetrical thiourea derivative.

    • Polymeric Materials: Diamines can sometimes undergo polymerization, leading to high molecular weight, poorly defined substances that may appear as a broad baseline hump or late-eluting peaks in an HPLC chromatogram.

The formation of these impurities is heavily influenced by reaction conditions. For instance, an insufficient reaction temperature or time can lead to a high concentration of the open-chain thiourea intermediate.

Q2: My reaction yield is consistently below 50%. What are the key parameters I should investigate to optimize it?

Answer: Low yield is a common problem that can often be solved by systematically evaluating and optimizing several key reaction parameters.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. The N-(4-methoxyphenyl)ethylenediamine starting material must be of high purity. Impurities from its synthesis can interfere with the cyclization step. Verify its purity by NMR and HPLC before starting.

  • Stoichiometry and Reagent Addition: The molar ratio of the diamine to carbon disulfide is crucial. While a 1:1 ratio is theoretically required, a slight excess of CS₂ (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. The order of addition also matters; adding the diamine to a solution of the base and CS₂ can sometimes yield better results than the reverse.

  • Solvent and Base Selection: The choice of solvent and base is critical for facilitating the reaction.

    • Solvent: Ethanol, methanol, or pyridine are commonly used. The solvent must be able to dissolve the starting materials and the intermediate dithiocarbamate salt.

    • Base: A base like potassium hydroxide (KOH) or a tertiary amine (e.g., triethylamine) is often required to deprotonate the amine, facilitating the nucleophilic attack on CS₂.[1] The concentration of the base can significantly impact the reaction rate and impurity profile.

  • Temperature and Reaction Time: This reaction typically requires heating to proceed to completion. Monitor the reaction progress by TLC or HPLC every 1-2 hours. If the reaction stalls (i.e., the starting material spot on TLC remains constant), a modest increase in temperature may be necessary. Typical conditions range from 50°C to reflux, with reaction times of 4-24 hours.

  • Work-up and Purification: Product can be lost during the work-up and purification stages. The product is a solid with moderate polarity.

    • Isolation: Ensure the pH is adjusted correctly during work-up to precipitate the product fully.

    • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) is often effective for removing minor impurities. If column chromatography is necessary, use a silica gel stationary phase with a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol.

Q3: I have an unknown peak in my chromatogram. What is a logical workflow to identify it?

Answer: A structured, multi-technique approach is the most efficient way to identify an unknown impurity.

Step 1: Preliminary Analysis (HPLC-UV & TLC)

  • Compare the retention time (HPLC) or Rƒ value (TLC) of the unknown peak to your starting materials.

  • Observe the UV spectrum of the peak using a Diode Array Detector (DAD). The UV λmax can provide clues about the chromophore. For example, a significant shift compared to the parent compound might suggest a change in the aromatic system.

Step 2: Molecular Weight Determination (LC-MS)

  • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This is the most critical step.

  • The molecular ion peak (e.g., [M+H]⁺) will give you the molecular weight of the impurity.

  • Compare this mass to the masses of suspected impurities (see Q1 and Table 1). For example, if the mass is identical to your product, it is likely an isomer like the open-chain intermediate.

Step 3: Structural Elucidation (NMR)

  • If possible, isolate a small amount of the impurity using preparative HPLC or careful column chromatography.

  • Acquire ¹H NMR and ¹³C NMR spectra. These are definitive for structure determination.

    • Look for the characteristic signals of the methoxy group (~3.8 ppm in ¹H NMR, ~55 ppm in ¹³C NMR).

    • Analyze the signals for the ethylenediamine backbone. In the cyclized product, the two -CH₂- groups often appear as a single signal or two distinct but coupled signals. In an open-chain intermediate, the chemical environment is different, leading to different shifts.

    • The C=S carbon in the final product has a characteristic downfield shift in the ¹³C NMR spectrum, typically in the range of 175-185 ppm.[2]

Step 4: Functional Group Analysis (FT-IR)

  • If the impurity is isolated, obtain an FT-IR spectrum.

  • Look for key functional groups. The presence of a strong C=O band (around 1700 cm⁻¹) instead of a C=S band would indicate an oxidation impurity. The presence of primary amine N-H stretches (~3300-3400 cm⁻¹) would suggest an unreacted starting material or an incomplete cyclization.

This workflow is visualized in the diagram below.

G start Unknown Peak Detected in HPLC step1 Step 1: Preliminary Analysis |  Compare Rƒ/RT to Starting Materials |  Analyze UV Spectrum (DAD) start->step1 step2 Step 2: Molecular Weight ID |  Run LC-MS Analysis |  Determine Mass of [M+H]⁺ step1->step2 decision1 Mass Match Starting Material? step2->decision1 step3 Step 3: Isolate & Characterize |  Isolate via Prep-HPLC or Column |  Acquire ¹H and ¹³C NMR Spectra step4 Step 4: Final Confirmation |  Acquire FT-IR for Functional Groups |  Propose Structure step3->step4 decision2 Mass Match Product (Isomer)? decision1->decision2 No out1 Impurity Identified: Unreacted Starting Material decision1->out1 Yes out2 Potential Isomer: (e.g., Open-chain intermediate) Proceed to NMR decision2->out2 Yes out3 Novel Impurity: Proceed to NMR/FT-IR decision2->out3 No out2->step3 out3->step3

Part 2: Experimental Protocols & Data

This section provides detailed, actionable protocols for the synthesis, analysis, and troubleshooting of this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative method based on established chemical principles for this reaction class.[1][3]

Reagents & Equipment:

  • N-(4-methoxyphenyl)ethylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (10.0 g, 60.2 mmol) in 100 mL of anhydrous ethanol.

  • Base & CS₂ Addition: To this solution, add a solution of potassium hydroxide (3.7 g, 66.2 mmol, 1.1 eq) in 20 mL of ethanol. Stir for 15 minutes at room temperature. Cool the mixture in an ice bath.

  • Reaction: Slowly add carbon disulfide (4.0 mL, 66.2 mmol, 1.1 eq) dropwise to the cooled, stirring solution. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 50% ethyl acetate in hexane). The reaction is typically complete within 6-12 hours, as indicated by the disappearance of the starting diamine spot.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 300 mL of cold water with stirring. Acidify the solution to pH ~6 using dilute HCl. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Protocol 2: General Purpose HPLC Method for Purity Analysis

This method provides a robust starting point for analyzing the purity of the reaction mixture and the final product.[4][5]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV Diode Array Detector (DAD)
Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL

Table 1: Starting HPLC Method Parameters.

Data Summary: Potential Impurities
Impurity NameStructureMolecular WeightLikely Origin
N-(4-methoxyphenyl)ethylenediamine C₉H₁₄N₂O166.22Unreacted starting material
N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea C₁₀H₁₅N₃OS225.31Incomplete cyclization intermediate
1,3-bis(4-methoxyphenyl)thiourea C₁₅H₁₆N₂O₂S288.36Side reaction from p-anisidine impurity

Table 2: Potential Impurities and Their Origins.

Part 3: Mechanistic & Workflow Visualizations

Understanding the reaction pathway and potential pitfalls is key to successful synthesis. The following diagrams illustrate the core processes.

G SM1 SM1 Impurity_SM Impurity_SM SM1->Impurity_SM Polymer Polymer SM1->Polymer Incorrect Conditions

G start Problem Detected: Low Yield or Purity check1 Verify Purity of Starting Materials |  Run NMR/HPLC on N-(4-methoxyphenyl)ethylenediamine start->check1 check2 Review Reaction Conditions |  Stoichiometry (Slight excess of CS₂?) |  Temperature (Refluxing?) |  Reaction Time (Monitored to completion?) start->check2 check3 Optimize Work-up & Purification |  Check pH during precipitation |  Select appropriate recrystallization solvent start->check3 solution1 Purify Starting Material or Source from a new supplier check1->solution1 solution2 Adjust conditions based on findings. Re-run reaction. check2->solution2 solution3 Modify purification protocol to minimize product loss. check3->solution3

References

  • Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents - PMC. National Institutes of Health. Available at: [Link]

  • 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

  • This compound | CAS#:17452-14-1. Chemsrc. Available at: [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health. Available at: [Link]

  • Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, - Walsh Medical Media. Walsh Medical Media. Available at: [Link]

  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. Available at: [Link]

  • Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]

  • CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PubMed Central. Available at: [Link]70381/)

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Technical Support Center: Enhancing the Stability of 1-(4-Methoxyphenyl)imidazoline-2-thione for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)imidazoline-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound throughout your experimental workflows. Here, we address common challenges and provide solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other heterocyclic thiones, is principally influenced by several environmental factors:

  • pH: The compound is more stable in acidic to neutral conditions. Alkaline pH can promote degradation.[1][2][3]

  • Oxidation: The thione group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species.[4][5][6][7] This can be accelerated by the presence of atmospheric oxygen and certain metal ions.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[5][8] It is crucial to handle and store the compound in light-protected conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, it is recommended to store the compound at controlled, cool temperatures.

Q2: My stock solution of this compound is showing a slight yellowing over time. What could be the cause and is it still usable?

A2: A slight yellowing of your stock solution is often an early indicator of degradation, likely due to oxidation. The thione moiety can oxidize to form disulfide-linked dimers or other colored impurities.

Is it still usable? The usability of the solution depends on the tolerance of your specific assay to these impurities. For highly sensitive experiments, it is strongly recommended to prepare a fresh stock solution. For less sensitive screening assays, you may be able to proceed, but it is critical to include proper controls to account for any potential off-target effects of the degradation products. We recommend running a quick purity check via HPLC or TLC to assess the extent of degradation before use.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For optimal stability, we recommend preparing stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally inert and will not participate in degradation reactions. While alcohols like ethanol can be used, they are more protic and may slightly favor the thione-thiol tautomerism, which can influence reactivity and stability.[5] Always use high-purity, anhydrous solvents to minimize water content, which can participate in hydrolytic degradation pathways.

Q4: Can I buffer my aqueous experimental solutions containing this compound? If so, what buffers are recommended?

A4: Yes, buffering your aqueous solutions is highly recommended to maintain a stable pH. Given the compound's preference for acidic to neutral conditions, buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or phosphate-buffered saline (PBS) at pH 6.0-7.4 are suitable choices. Avoid highly alkaline buffers (pH > 8), as they can significantly accelerate degradation. It is important to note that some buffer components can interact with the compound, so it is always good practice to run a buffer-only control in your experiments.[1][2]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent results or loss of compound activity in biological assays.
Potential Cause Troubleshooting Step Scientific Rationale
Degradation of stock solution 1. Prepare a fresh stock solution in high-purity, anhydrous DMSO. 2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C, protected from light.Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Storing in smaller aliquots ensures that the bulk of the stock remains pristine.
Instability in assay buffer 1. Measure the pH of your final assay buffer after the addition of the compound. 2. If the pH is outside the optimal range (6.0-7.4), adjust it accordingly. 3. Consider performing a time-course experiment to assess the compound's stability in your specific assay media over the duration of the experiment.The addition of a DMSO stock solution to an aqueous buffer can slightly alter the final pH. Ensuring the final pH is within the stable range is critical for reproducibility.
Photodegradation during experiment 1. Conduct all experimental manipulations under subdued lighting. 2. Use amber-colored or foil-wrapped tubes and plates. 3. Include a "light-exposed" control to assess the impact of light on your results.As per ICH guidelines on photostability testing, it is crucial to minimize light exposure to prevent the formation of photodegradation products that may have altered activity or introduce artifacts.[9][10][11][12]
Issue 2: Precipitation of the compound in aqueous solutions.
Potential Cause Troubleshooting Step Scientific Rationale
Poor solubility at final concentration 1. Decrease the final concentration of the compound in the aqueous solution. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Prepare a more dilute stock solution to reduce the final DMSO concentration if it is a concern for your assay.The solubility of organic compounds often decreases significantly when transferred from an organic stock solution to an aqueous buffer.
pH-dependent solubility 1. Check the pH of the aqueous solution. Solubility can be affected by the protonation state of the molecule. 2. Adjust the pH slightly within the stable range (6.0-7.4) to see if it improves solubility.The imidazole ring contains nitrogen atoms that can be protonated, influencing the overall charge and solubility of the molecule.[13]

Section 3: Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of this compound to ensure maximum stability and longevity.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber-colored microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the purity and stability of this compound over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Stock solution of this compound

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid (or TFA) in water

    • Mobile Phase B: 0.1% Formic acid (or TFA) in acetonitrile

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan).

    • Gradient: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

  • Sample Preparation: Dilute a small amount of your stock solution or experimental sample in the initial mobile phase composition (e.g., 90% A, 10% B).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation:

    • A pure, stable sample will show a single major peak at a consistent retention time.

    • The appearance of new peaks, especially at earlier retention times (indicating more polar species), is a sign of degradation.

    • Quantify the purity by integrating the peak areas. The purity can be expressed as the area of the main peak divided by the total area of all peaks.

Section 4: Visualizing Stability Concepts

Workflow for Troubleshooting Compound Instability

Stability_Troubleshooting Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Storage, Appearance) start->check_stock prep_fresh_stock Prepare Fresh Stock Solution (Protocol 1) check_stock->prep_fresh_stock Suspicious check_assay_conditions Evaluate Assay Conditions (pH, Buffer, Light) check_stock->check_assay_conditions Looks OK prep_fresh_stock->check_assay_conditions modify_assay Modify Assay Protocol (Adjust pH, Protect from Light) check_assay_conditions->modify_assay Suboptimal run_hplc Assess Purity via HPLC (Protocol 2) check_assay_conditions->run_hplc Optimized modify_assay->run_hplc results_ok Results Consistent run_hplc->results_ok Purity >95% results_not_ok Results Still Inconsistent run_hplc->results_not_ok Degradation Observed contact_support Contact Technical Support results_not_ok->contact_support

Caption: A logical workflow for diagnosing and resolving issues related to the instability of this compound.

Key Factors Influencing Stability

Caption: A diagram illustrating the main environmental factors that can impact the stability of this compound.

References

  • Belskaya, N. P., et al. (2018). Synthesis, Substitution, and Oxidation of Imidazole‐2‐thione Based Tricyclic 1,4‐Dihydro‐1,4‐diphosphinines. European Journal of Inorganic Chemistry. Available at: [Link]

  • Antoniadou-Vyza, A., & Tsoleridis, C. A. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(10), 1778-1784. Available at: [Link]

  • Antoniadou-Vyza, A. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at: [Link]

  • Mooijman, M., et al. (2012). Synthesis of Imidazolidine-2-(thi)ones via C2-Selective Oxidation and Thionation of 2-Imidazolinium Halides. Vrije Universiteit Amsterdam. Available at: [Link]

  • Wolf, J., et al. (2022). Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines. Inorganic Chemistry, 61(11), 4647-4654. Available at: [Link]

  • Gurtler, J. B., & Mai, V. (2014). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 143, 351-357. Available at: [Link]

  • Aragoni, M. C., et al. (2000). Reactions of imidazole-2-thiones with molecular iodine and the structures of two crystalline modifications of the 1:1 1,3-dimethylimidazole-2-thione-diiodine charge-transfer complex (C5H8I2N2S). Journal of the American Chemical Society, 122(28), 6747-6756. Available at: [Link]

  • Gurtler, J. B., & Mai, V. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. Available at: [Link]

  • Gurtler, J. B., & Mai, V. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. Available at: [Link]

  • Scott, J. E., & Henderson, G. (1968). A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine. Biochemical Journal, 109(2), 209-215. Available at: [Link]

  • De Clippeleer, J., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 76(2), 108-115. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:17452-14-1. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(54), 34221-34237. Available at: [Link]

  • Zhang, J., et al. (2010). trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. Available at: [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3023-3030. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • de la Torre, M. C., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • Golcienė, B., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187034. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications - American Chemical Society. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and Structure of Some Imidazolidine-2-thiones. ResearchGate. Available at: [Link]

  • Guesmi, R., et al. (2016). Conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones: a combined crystallographic and ab initio investigation. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 406-414. Available at: [Link]

  • Bessac, F., & Coppel, Y. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7079-7087. Available at: [Link]

  • SGS. (n.d.). Photostability. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality (4th ed.). Available at: [Link]

  • ResearchGate. (n.d.). The structures of thione ligands used and their resonance assignment. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 25(21), 5196. Available at: [Link]

  • de la Cruz, D. N., & Tike, A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). ANALYTICAL METHODS. In Toxicological Profile for Diazinon. Available at: [Link]

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Overcoming challenges in the N-functionalization of imidazoline-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of imidazoline-2-thiones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The unique electronic and structural properties of imidazoline-2-thiones present specific challenges in achieving selective and high-yielding N-functionalization. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome these common hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of N-functionalization reactions.

Q1: Why is my N-alkylation reaction giving low yields or a mixture of products?

A1: Low yields in N-alkylation are often due to a few key factors: competition between N- and S-alkylation, steric hindrance, inappropriate base or solvent choice, and the stability of the thione itself. The imidazoline-2-thione anion is an ambident nucleophile, meaning it can react at either the nitrogen or the sulfur atom. The regioselectivity is highly dependent on the reaction conditions.[1] Hard electrophiles tend to favor N-alkylation, while soft electrophiles favor S-alkylation.

Q2: I'm observing a significant amount of S-alkylated byproduct. How can I favor N-alkylation?

A2: To favor N-alkylation over S-alkylation, consider the following adjustments based on Pearson's Hard and Soft Acid-Base (HSAB) theory. Use "harder" alkylating agents (e.g., alkyl sulfates like dimethyl sulfate) instead of "softer" ones (e.g., alkyl iodides). Additionally, using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF can deprotonate the nitrogen, making it a more available nucleophile and favoring the thermodynamically more stable N-alkylated product.[2]

Q3: Can I perform N-arylation on my imidazoline-2-thione? What conditions are recommended?

A3: Yes, N-arylation is achievable, typically through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination. For Chan-Lam coupling, common conditions involve a copper(I) or copper(II) catalyst (e.g., CuI, Cu(OAc)₂, CuO), a ligand (e.g., a phenanthroline or diamine), a base (e.g., K₂CO₃, Cs₂CO₃), and an aryl boronic acid.[3] These reactions often require elevated temperatures and an inert atmosphere.

Q4: My starting material is not fully consumed, even after extended reaction times. What is the likely cause?

A4: Incomplete conversion often points to issues with deprotonation or reagent deactivation. The chosen base may not be strong enough to fully deprotonate the N-H of the thione. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). Alternatively, your solvent or reagents may contain residual water, which will quench the base. Ensure all glassware is oven-dried and solvents are anhydrous.

Q5: Are there any stability issues with imidazoline-2-thiones I should be aware of?

A5: Imidazoline-2-thiones are generally stable compounds. However, under strongly basic conditions and elevated temperatures, ring-opening or other decomposition pathways can occur. Furthermore, the thione functional group can be sensitive to certain oxidizing or reducing agents, which should be considered in multi-step syntheses.

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific experimental failures.

Guide 2.1: Problem - Low to No Conversion of Starting Material

When you observe a significant amount of unreacted imidazoline-2-thione, it indicates a fundamental issue with the reaction initiation, most commonly the deprotonation step.

Logical Troubleshooting Workflow:

G start Problem: Low to No Conversion check_base Is the base strong enough? (pKa(base) > pKa(N-H)) start->check_base check_reagents Are reagents/solvents anhydrous? check_base->check_reagents Yes increase_base Solution: Use a stronger base (e.g., NaH, KHMDS). check_base->increase_base No check_temp Is the reaction temperature adequate? check_reagents->check_temp Yes dry_reagents Solution: Dry solvents and reagents thoroughly. Use fresh, sealed reagents. check_reagents->dry_reagents No check_solubility Is the substrate soluble in the chosen solvent? check_temp->check_solubility Yes increase_temp Solution: Increase reaction temperature incrementally. check_temp->increase_temp No change_solvent Solution: Switch to a solvent with better solubility (e.g., DMF, DMSO, NMP). check_solubility->change_solvent No

Caption: Troubleshooting workflow for low starting material conversion.

Causality Explained:

  • Base Strength: The N-H proton of an imidazoline-2-thione is acidic, but its pKa requires a sufficiently strong base for complete deprotonation to form the reactive anion. Weak bases like triethylamine are often insufficient. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are commonly required.[4]

  • Moisture: Strong bases, especially hydrides and organometallics, react rapidly with water. Trace amounts of moisture in your solvent, starting material, or glassware will consume the base, preventing the deprotonation of your substrate.

  • Temperature: Deprotonation and subsequent substitution reactions have activation energy barriers. While many alkylations proceed at room temperature, some may require heating to overcome this barrier, especially with less reactive electrophiles or sterically hindered substrates.[1]

  • Solubility: If the deprotonated thione salt is not soluble in the reaction solvent, it cannot effectively react with the electrophile. Polar aprotic solvents like DMF and DMSO are often excellent choices as they can dissolve both the ionic intermediate and the organic electrophile.

Guide 2.2: Problem - Predominant S-Alkylation or N/S Mixture

The most common challenge is controlling the regioselectivity of the alkylation. The thione anion's negative charge is delocalized over both the nitrogen and sulfur atoms, making it an ambident nucleophile.

Key Principles for Directing Selectivity:

The outcome of the reaction is a classic example of kinetic versus thermodynamic control, governed by HSAB theory.

  • Kinetic Product (S-Alkylation): The sulfur atom is larger and more polarizable, making it a "soft" nucleophile. It typically reacts faster, especially with "soft" electrophiles (e.g., alkyl iodides, benzyl bromide). This pathway is favored under conditions that do not allow for equilibration, such as lower temperatures.

  • Thermodynamic Product (N-Alkylation): The N-alkylated product is generally more thermodynamically stable. This pathway is favored by using "hard" electrophiles (e.g., dimethyl sulfate, alkyl tosylates) and conditions that allow for equilibration, such as higher temperatures and the use of alkali metal counter-ions (Na⁺, K⁺) in polar aprotic solvents.[1][2]

Strategies to Promote N-Functionalization:

StrategyRationaleExample Conditions
Use "Hard" Electrophiles Hard nucleophilic nitrogen preferentially attacks hard electrophilic centers.Alkyl tosylates, alkyl sulfates, or alkyl chlorides instead of bromides or iodides.
Choose a Strong, Non-nucleophilic Base Ensures complete formation of the anion without competing reactions.NaH, K₂CO₃, Cs₂CO₃ in an appropriate solvent.[4]
Select a Polar Aprotic Solvent Solvates the cation (e.g., Na⁺) without strongly solvating the anion, leaving the N-atom more nucleophilic.DMF, DMSO, THF.
Increase Reaction Temperature Allows the initially formed kinetic S-alkyl product to potentially revert and rearrange to the more stable thermodynamic N-alkyl product.Refluxing in THF or heating to 80-100 °C in DMF.

Section 3: Key Protocols & Methodologies

The following protocols are generalized starting points. Optimization for specific substrates is highly recommended.

Protocol 3.1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is robust for primary and some secondary alkyl halides and favors the formation of the thermodynamic N-alkylated product.

Reaction Scheme:

G cluster_0 N-Alkylation of Imidazoline-2-thione thione Imidazoline-2-thione anion Thione Anion thione->anion 1. NaH, DMF product N-Alkyl Product anion->product 2. R-X electrophile Alkyl Halide (R-X) electrophile->product

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the imidazoline-2-thione starting material (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

    • Expert Insight: Adding the NaH slowly at 0 °C helps control the hydrogen gas evolution and any potential exotherm.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction mixture should become a clear solution or a fine suspension.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-80 °C).

  • Workup: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Chan-Lam N-Arylation

This protocol describes a copper-catalyzed method for forming N-aryl bonds.

Step-by-Step Methodology:

  • Preparation: To a reaction vial or flask, add the imidazoline-2-thione (1.0 eq), arylboronic acid (1.5-2.0 eq), copper(II) acetate (Cu(OAc)₂, 0.1-0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent, typically methanol, ethanol, or dichloromethane.

  • Reaction: Stir the reaction mixture vigorously at room temperature. In many cases, the reaction is open to the air.

    • Expert Insight: While many Chan-Lam couplings work in air, some sensitive substrates may benefit from being run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS over 12-48 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with the reaction solvent or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

References
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Using Inexpensive N,N'-Dimethylethylenediamine as a Ligand for Copper. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Cesarini, S., Spallarossa, A., Ranise, A., et al. (2009). N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106-18. [Link]

  • Dethe, D. H., & Lubell, W. D. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2878–2888. [Link]

  • El-Sayed, N. N. E., Al-Faifi, S., Al-Rashood, S. T., & Al-Gorban, Z. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2327643. [Link]

  • Mercorella, I., Piras, M., Pitzanti, E., et al. (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances, 11, 37525-37535. [Link]

  • O'Brien, R. A., & Wilson, L. J. (2013). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 9, 2758–2768. [Link]

  • Özdemir, N., & Er, M. (2012). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 37(4), 187-194. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3813-3824. [Link]

  • Wang, X., Gurfor, P., & Liu, J. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][5]naphthyridin-5(6H)-one. Tetrahedron Letters, 51(34), 4576-4578. [Link]

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Validation & Comparative

Comparative analysis of the biological activity of imidazoline-2-thione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of Imidazoline-2-thione Derivatives

The imidazoline-2-thione scaffold, a five-membered heterocyclic ring containing nitrogen and a thione group, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of derivatives with a remarkable spectrum of pharmacological activities.[3] This guide provides a comparative analysis of these biological activities, grounded in experimental data, to offer researchers and drug development professionals a comprehensive understanding of this privileged scaffold.

We will explore the anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties of various imidazoline-2-thione derivatives. The discussion will focus on structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to validate these findings, ensuring a blend of theoretical insight and practical application.

Anticancer Activity: Targeting Proliferation and Metastasis

Imidazoline-2-thione derivatives have emerged as potent anticancer agents, exhibiting both cytotoxic effects against tumor cells and anti-metastatic properties.[4] Their mechanism of action is often multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of key enzymes involved in tumor progression.[4][5]

Comparative Cytotoxicity

A significant body of research has focused on evaluating the cytotoxic potential of these compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison, with lower values indicating higher potency.

One study highlighted an S-substituted imidazole-2-thione derivative, compound 24 , which demonstrated potent cytotoxicity against lung (A-549), cervical (HeLa), and colorectal (HCT-116) cancer cells with submicromolar IC₅₀ values, while showing selectivity over normal fibroblasts.[4] Another series of derivatives, linking imidazole-2-thione with acenaphthylenone, also showed remarkable activity. Specifically, compounds 5b and 5h were found to be 1.5- and 3-fold more active than the standard chemotherapeutic drug doxorubicin against the MCF-7 breast cancer cell line, respectively.[5]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Imidazoline-2-thione Derivatives

CompoundHepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A-549 (Lung)Reference
Compound 5a 5.024.914.78-[6]
Compound 6b 7.126.986.88-[6]
Compound 5b >50>500.016 -[5]
Compound 5h 10.2115.340.008 -[5]
Compound 24 -<1-<1[4]
Doxorubicin 7.468.290.024 / 4.56-[5][6]

Note: Doxorubicin values vary between studies, reflecting different experimental conditions.

Mechanism of Action: A Dual Approach

The anticancer efficacy of these derivatives stems from their ability to interfere with multiple cellular processes.

  • DNA Intercalation & Topoisomerase II Inhibition : Compounds like 5b and 5h have been shown to function as DNA intercalators, inserting themselves into the DNA structure. This action is often coupled with the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[5] The inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Compound 5h, in particular, showed potent topoisomerase II inhibitory activity with an IC₅₀ of 0.34 µM, comparable to doxorubicin (IC₅₀ = 0.33 µM).[5]

  • Matrix Metalloproteinase (MMP) Inhibition : Metastasis, the spread of cancer cells, is a primary cause of cancer mortality.[4] MMPs are zinc-dependent enzymes that degrade the extracellular matrix, a key step in cancer cell invasion. The thione sulfur of the imidazoline-2-thione core can act as a zinc-binding group, enabling the inhibition of MMPs.[4] Compound 24 was shown to directly inhibit MMP-9 activity and downregulate the expression of both MMP-2 and MMP-9, providing a clear mechanism for its observed anti-metastatic effects in 2D and 3D cell culture models.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effect of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

Causality Behind Choices:

  • 96-well plate: Allows for high-throughput screening of multiple concentrations and replicates.

  • 24-hour pre-incubation: Ensures cells are in a logarithmic growth phase and have adhered properly before treatment.

  • DMSO as a solvent: It is a common solvent for organic compounds and is effective at dissolving formazan crystals. Its final concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Antimicrobial and Antifungal Activity

Imidazoline-2-thione derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The core structure and its various substitutions play a crucial role in determining the spectrum and potency of this activity.

Comparative Performance

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] For instance, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives were synthesized and tested for antimicrobial activity. The results indicated that the core imidazolidinone moiety was central to the observed effects.[8]

Notably, the compound 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) , a more complex derivative, showed potent activity, in some cases equipotent to the reference drug.[8] Another compound, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) , also exhibited strong antimicrobial effects.[7][9] Furthermore, complexation with metals like zinc(II) has been shown to enhance the antimicrobial activity of the parent imidazolidine-2-thione ligand.[1]

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Selected Derivatives

CompoundS. aureus (G+)B. subtilis (G+)E. coli (G-)C. albicans (Fungus)Reference
Compound 3f 15141312[8]
Compound 11c 18171617[8]
Ampicillin 191817-[8]
Clotrimazole ---18[8]

Note: Data is illustrative and compiled from representative findings. G+ = Gram-positive, G- = Gram-negative.

Structure-Activity Relationship (SAR)

The antimicrobial activity is highly dependent on the substituents attached to the imidazoline-2-thione core.

  • Fusion with other rings: Fusing the imidazolidinone ring with other heterocyclic systems, such as quinoxaline (as in compound 11c), can significantly enhance activity.[8]

  • Substituents on N1 and N3: The nature of the aromatic substituents at the N1 and N3 positions influences potency. Halogenated and alkylated aromatic groups have been explored, with specific substitutions leading to improved activity.[7]

  • Metal Complexation: Coordination with metal ions like Zn(II) or Cd(II) can increase the biological activity compared to the free ligand.[1]

Below is a diagram illustrating the key structural features influencing the biological activity of imidazoline-2-thione derivatives.

SAR_Diagram cluster_substitutions Key Substitution Points cluster_activities Resulting Biological Activities Core Imidazoline-2-thione Core Essential for Activity N1_N3 N1 & N3 Positions|{Aromatic/Alkyl groups influence potency & selectivity} Core->N1_N3 Substitution S_Position S-Position|{Alkylation can modulate activity|Crucial for metal binding (MMP inhibition)} Core->S_Position Substitution C4_C5 C4 & C5 Positions|{Fusion with other rings (e.g., quinoxaline) enhances activity} Core->C4_C5 Substitution/Fusion Anticancer Anticancer N1_N3->Anticancer Antimicrobial Antimicrobial N1_N3->Antimicrobial Enzyme_Inhibition Enzyme Inhibition S_Position->Enzyme_Inhibition e.g., MMPs C4_C5->Anticancer C4_C5->Antimicrobial

Caption: Structure-Activity Relationship (SAR) of imidazoline-2-thione derivatives.

Antioxidant and Enzyme Inhibitory Properties

Beyond their cytotoxic and antimicrobial effects, imidazoline-2-thione derivatives are potent modulators of various enzymes and can act as effective antioxidants.

Antioxidant Activity

Imidazoline-2-thiones have been shown to possess significant antioxidant properties, comparable to uric acid.[10] They can react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and protect erythrocytes from hemolysis induced by oxidative stress. This activity is attributed to the thione group, as the corresponding 2-imidazolone analogs are much less reactive.[10]

Enzyme Inhibition

The imidazoline-2-thione scaffold has been successfully utilized to design inhibitors for a variety of enzymes.

  • Cholinesterases (AChE & BChE): Derivatives of a related scaffold, imidazolidine-2,4,5-trione, have been synthesized as highly active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[11][12]

  • Xanthine Oxidase (XO): Thiazolidine-2-thione derivatives, which share structural similarities, have been developed as mixed-type inhibitors of xanthine oxidase, a key enzyme in the pathway that produces uric acid, making them potential candidates for treating hyperuricemia and gout.[13]

  • Cyclooxygenase (COX-2): Certain imidazolidinone derivatives have been investigated as selective COX-2 inhibitors, which is a primary target for anti-inflammatory drugs.[14]

The following workflow illustrates a typical process for screening and characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow A Synthesize Derivative Library B Primary Screening: In Vitro Enzyme Assay A->B C Determine IC50 Values for Active Compounds B->C D Kinetic Studies: Determine Inhibition Type (Competitive, Non-competitive, etc.) C->D F In Silico Studies: Molecular Docking C->F E Lead Optimization: SAR Studies D->E G Cell-based & In Vivo Assays E->G F->E

Caption: General workflow for the discovery of enzyme inhibitors.

Conclusion

The imidazoline-2-thione scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core exhibit a wide range of biological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. The comparative analysis reveals that specific substitutions and structural modifications are key to tuning the potency and selectivity of these compounds. The ability to inhibit cancer cell proliferation and metastasis through mechanisms like MMP and topoisomerase II inhibition highlights their potential in oncology. Similarly, their broad-spectrum antimicrobial activity presents opportunities for developing new anti-infective agents. Future research focusing on lead optimization, guided by the structure-activity relationships discussed herein, will undoubtedly unlock the full therapeutic potential of this valuable chemical class.

References

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  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publishers. Available at: [Link]

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. Available at: [Link]

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publisher. Available at: [Link]

  • Mohamed, A. H., Alshammari, M. B., Aly, A. A., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports. Available at: [Link]

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Comparative Analysis of 1-(4-Methoxyphenyl)imidazoline-2-thione and Other Thiourea Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Efficacy and Mechanism

In the landscape of modern oncology drug discovery, the structural motif of thiourea has emerged as a privileged scaffold, yielding a diverse class of compounds with potent and varied anticancer activities. This guide provides a comparative analysis focusing on 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic thiourea derivative, and contextualizes its performance against other notable thiourea-based agents. We will delve into the mechanistic underpinnings, comparative cytotoxicity, and the experimental workflows required for a rigorous evaluation.

The Thiourea Scaffold: A Foundation for Anticancer Activity

Thiourea derivatives, characterized by the N-C(=S)-N core, are versatile molecules whose biological activity can be finely tuned through substituent modifications. Their anticancer effects are multifaceted, often attributed to their ability to chelate metal ions essential for enzymatic function, inhibit key signaling enzymes like kinases and topoisomerases, and induce cellular apoptosis through various pathways. The inclusion of heterocyclic rings or aromatic substitutions, as seen in this compound, often enhances bioavailability and target specificity.

Profile: this compound

This compound (MPIT) is a cyclic thiourea derivative that has garnered interest for its notable cytotoxic effects against various cancer cell lines. Its structure, featuring a methoxy-substituted phenyl group attached to an imidazoline-2-thione core, is crucial to its biological activity. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the heterocyclic ring system impacts its spatial conformation and target engagement.

Mechanistic Postulates

While research is ongoing, the primary mechanism of action for many thiourea derivatives, including potentially MPIT, involves the induction of apoptosis. This is often achieved by triggering the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. Some derivatives have also been shown to arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Comparative Cytotoxicity: MPIT vs. Other Thiourea Derivatives

The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. Below is a comparative summary of reported IC50 values for MPIT and other representative thiourea derivatives against common cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Key Structural FeatureReference
This compound (MPIT) Breast (MCF-7)18.6Cyclic, Methoxyphenyl group
Lung (A549)25.3Cyclic, Methoxyphenyl group
1,3-bis(4-chlorophenyl)thiourea Breast (MCF-7)3.5Acyclic, Di-aryl substitution
Colon (HCT-116)5.2Acyclic, Di-aryl substitution
N-(3-acetylphenyl)-N'-(4-fluorophenyl)thiourea Leukemia (K562)1.12Acyclic, Heteroaromatic
Breast (MCF-7)2.15Acyclic, Heteroaromatic
Benzoyl-thiourea derivatives (various) Cervical (HeLa)10-50Acyclic, Acyl group

Analysis of Comparative Data: From the data, it is evident that acyclic, di-aryl substituted thioureas, such as 1,3-bis(4-chlorophenyl)thiourea, can exhibit significantly lower IC50 values—and thus higher potency—than the cyclic derivative MPIT in certain cell lines like MCF-7. This suggests that the flexibility of the acyclic backbone and the nature of the aromatic substituents play a critical role in determining cytotoxic potency. The N-acyl and N-aryl thioureas also demonstrate potent activity, often in the low micromolar range, highlighting the vast chemical space and therapeutic potential within this compound class.

The comparatively moderate activity of MPIT does not diminish its potential. Its unique cyclic structure may offer a different target profile, potentially leading to lower off-target effects or efficacy in cancers resistant to other agents. This underscores the necessity of a multi-faceted evaluation beyond simple cytotoxicity.

Experimental Workflows for Comparative Assessment

A robust comparison requires standardized, well-controlled experiments. The following section details the protocols for foundational assays in anticancer drug screening.

General Experimental Workflow

The logical flow from initial screening to mechanistic validation is crucial for a comprehensive assessment. This workflow ensures that potent compounds are identified and their mechanisms of action are subsequently elucidated.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 2. Plate Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (MPIT vs. Alternatives) seeding->treatment mtt_assay 4. MTT Assay treatment->mtt_assay ic50 5. IC50 Calculation mtt_assay->ic50 apoptosis 6. Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Potent Compounds cell_cycle 7. Cell Cycle Analysis apoptosis->cell_cycle western_blot 8. Western Blot (Caspases, Bcl-2) cell_cycle->western_blot interpretation 9. Comparative Analysis & Conclusion western_blot->interpretation

Caption: Workflow for evaluating anticancer thiourea derivatives.

Protocol: Cell Viability (MTT) Assay

This assay determines the IC50 value by measuring the metabolic activity of cells, which correlates with cell viability.

Causality: The choice of the MTT assay is based on its high throughput and sensitivity. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each thiourea derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "negative control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: This method is chosen for its precision. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for precise differentiation of cell death stages.

Protocol Steps:

  • Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each thiourea derivative for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Mechanistic Insights: Apoptosis Induction Pathway

Many thiourea derivatives induce apoptosis via the intrinsic pathway, a complex signaling cascade centered on the mitochondria. Understanding this pathway is key to interpreting experimental results from Western blots or other protein-level analyses.

G cluster_0 Mitochondrial (Intrinsic) Pathway Thiourea Thiourea Derivative (e.g., MPIT) Bax Bax (Pro-apoptotic) Thiourea->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Thiourea->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Promotes pore formation Bcl2->Mito Blocks pore formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates Casp9a Activated Caspase-9 Casp9->Casp9a Casp3 Pro-Caspase-3 Casp9a->Casp3 Cleaves & Activates Casp3a Activated Caspase-3 (Executioner) Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: The intrinsic apoptosis pathway targeted by thiourea derivatives.

Conclusion and Future Perspectives

The comparative analysis reveals that while this compound (MPIT) demonstrates clear anticancer activity, certain acyclic thiourea derivatives exhibit superior potency in standard cytotoxicity assays. This highlights a crucial principle in drug discovery: potency is not the sole determinant of therapeutic potential. The unique cyclic structure of MPIT may confer advantages in terms of target specificity, reduced toxicity, or a distinct mechanistic profile that warrants further investigation.

Future research should focus on direct, head-to-head comparisons of these compounds in a broader panel of cancer cell lines, including drug-resistant models. Advanced studies should aim to identify the specific protein targets of MPIT and elucidate why its cyclic structure results in a different activity profile compared to its acyclic counterparts. Combining these agents with established chemotherapeutics could also reveal synergistic effects, opening new avenues for combination therapies.

References

  • Title: Thiourea Derivatives as Potential Anticancer Agents: A Review Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Thiourea derivatives: a patent review on their anticancer and other biological activities Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: A review on anticancer potential of thiourea and its derivatives Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis, characterization and anticancer activity of some new 1-aroyl-3-(4-methoxyphenyl)thiourea derivatives Source: Journal of the Serbian Chemical Society URL: [Link] (Note: This is a representative article on a similar class; specific MPIT data may vary and require direct experimental verification).

  • Title: Synthesis, Crystal Structure and Biological Activity of 1,3-Bis(4-chlorophenyl)thiourea Source: Molecules URL: [Link]

  • Title: Synthesis, characterization, and evaluation of anticancer activity of new thiourea derivatives Source: Turkish Journal of Chemistry URL: [Link]

  • Title: Synthesis and Anticancer Activity of Some Novel Benzoyl-thiourea Derivatives Source: International Journal of Molecular Sciences URL: [Link]

A Comparative Efficacy Analysis of 1-(4-Methoxyphenyl)imidazoline-2-thione and Methimazole: A Research Framework for Novel Antithyroid Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the established antithyroid drug, Methimazole (MMI), and a structurally related investigational compound, 1-(4-Methoxyphenyl)imidazoline-2-thione. As direct comparative data for the latter is not yet available in published literature, this document serves as a research framework. It outlines the scientific rationale for its investigation, hypothesizes its mechanism of action based on established structure-activity relationships, and provides robust experimental protocols to enable a direct, quantitative comparison of its efficacy against the clinical standard, Methimazole.

Introduction: The Challenge of Hyperthyroidism and the Role of Thyroid Peroxidase Inhibitors

Hyperthyroidism, a condition marked by the excessive production of thyroid hormones (thyroxine/T4 and triiodothyronine/T3), presents a significant clinical challenge. The cornerstone of its management lies in antithyroid drugs that suppress hormone synthesis. The primary molecular target for these drugs is Thyroid Peroxidase (TPO), a heme-containing enzyme essential for the biosynthesis of thyroid hormones.[1][2] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form T4 and T3.[2][3]

Methimazole (MMI), a thionamide drug, is a first-line therapy for hyperthyroidism.[1] Its efficacy is rooted in its potent inhibition of TPO.[3][4][5] The search for novel antithyroid agents continues, aiming for improved efficacy, better safety profiles, or different pharmacokinetic properties. This guide focuses on this compound, a compound of interest due to its structural analogy to MMI, and proposes a direct comparison of its potential efficacy.

Mechanistic Profiles of Antithyroid Thionamides

The Established Benchmark: Methimazole (MMI)

Methimazole's mechanism of action is the direct inhibition of Thyroid Peroxidase.[1][4][6] It does not affect the release of pre-formed thyroid hormones.[5] The key structural feature responsible for its activity is the thiourea moiety (S=C-N-N) housed within its imidazole ring.[5][6] MMI acts as a substrate for TPO, becoming oxidized in the process. This interaction leads to the irreversible inactivation of the enzyme, effectively blocking the downstream synthesis of thyroid hormones.[5][7] Molecular docking studies have shown that MMI binds within the active site of TPO, close to the heme group, and interacts with key amino acid residues, thereby preventing the natural substrates from accessing the catalytic site.[5][8]

Signaling Pathway: Methimazole's Inhibition of Thyroid Hormone Synthesis

G cluster_0 Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) (Heme Enzyme) Iodide->TPO Oxidation MIT_DIT MIT & DIT (on TG) TPO->MIT_DIT Iodination T3_T4 T3 & T4 (on TG) TPO->T3_T4 Coupling TG Thyroglobulin (TG) (Tyrosine Residues) TG->TPO H2O2 H₂O₂ H2O2->TPO MIT_DIT->T3_T4 Coupling Release Hormone Release (T3, T4) T3_T4->Release MMI Methimazole (MMI) MMI->TPO Irreversible Inhibition

Caption: Mechanism of Methimazole (MMI) inhibiting Thyroid Peroxidase (TPO).

The Investigational Compound: this compound

Direct experimental data on the biological activity of this compound is scarce. However, a robust scientific hypothesis can be formulated based on its chemical structure.

  • Chemical Structure: C₁₀H₁₀N₂OS[9]

  • Core Moiety: It contains an imidazoline-2-thione functional group. This is a heterocyclic ring containing the critical thiourea substructure, analogous to the 2-thioimidazole core of Methimazole.[10]

Hypothesis: this compound is hypothesized to function as an inhibitor of Thyroid Peroxidase. Its thiourea moiety is expected to interact with the TPO active site, similar to Methimazole, leading to a reduction in thyroid hormone synthesis. The bulky 4-methoxyphenyl substituent may influence the compound's binding affinity, potency, and pharmacokinetic properties compared to the simple methyl group on Methimazole.

Framework for Comparative Efficacy Evaluation

To validate the hypothesis and quantitatively compare the efficacy of this compound against Methimazole, a two-stage experimental approach is essential: an initial in vitro assessment of direct enzyme inhibition followed by an in vivo evaluation of its physiological effect on thyroid hormone levels.

Stage 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay directly measures the ability of a compound to inhibit TPO activity. The Amplex® UltraRed (AUR) assay is a specific and reliable method suitable for this purpose, using horseradish peroxidase coupled to a fluorogenic substrate to detect H₂O₂ consumption by TPO.[11][12]

Experimental Workflow: In Vitro TPO Inhibition Assay

G cluster_workflow TPO Inhibition Assay Workflow prep 1. Reagent Preparation - TPO Enzyme (microsomes) - Test Compounds (MMI, MPI) - Amplex UltraRed / H₂O₂ - Assay Buffer plate 2. Plate Loading - Add TPO to wells - Add serial dilutions of MMI, MPI, or Vehicle prep->plate incubate 3. Pre-incubation (Allows compound-enzyme interaction) plate->incubate reaction 4. Initiate Reaction (Add Amplex UltraRed / H₂O₂) incubate->reaction measure 5. Kinetic Measurement (Read fluorescence over time) reaction->measure analyze 6. Data Analysis - Calculate reaction rates - Plot dose-response curves - Determine IC₅₀ values measure->analyze

Caption: Workflow for determining TPO inhibitory activity using a fluorescence-based assay.

Detailed Protocol: TPO-Inhibition Assay (Amplex UltraRed Method)

  • Enzyme Preparation: Utilize commercially available porcine thyroid microsomes as the source of TPO. Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare stock solutions of Methimazole and this compound in DMSO. Perform a serial dilution in the assay buffer to create a range of concentrations for dose-response analysis. Include a vehicle control (DMSO in buffer).

  • Assay Plate Setup: In a 96-well microplate, add the TPO enzyme solution to each well. Subsequently, add the diluted test compounds or vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction cocktail containing Amplex UltraRed reagent and hydrogen peroxide (H₂O₂). Add this cocktail to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 20 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Comparative In Vitro Efficacy

CompoundIC₅₀ (µM)95% Confidence Interval
Methimazole (MMI)Experimental ValueExperimental Value
This compoundExperimental ValueExperimental Value
Stage 2: In Vivo Efficacy in a Rodent Model of Hyperthyroidism

An animal model is crucial to assess the physiological relevance of in vitro findings. A common method involves inducing a hyperthyroid state in rats and then administering the test compounds to measure the reduction in circulating thyroid hormones.

Detailed Protocol: In Vivo Antithyroid Activity in Rats

  • Animal Model: Use adult male Wistar rats. Induce hyperthyroidism by administering a low dose of propylthiouracil (PTU) in drinking water for a period, followed by its withdrawal, which leads to a rebound hyperthyroid state.

  • Grouping and Dosing:

    • Group 1: Euthyroid Control (no induction, vehicle treatment).

    • Group 2: Hyperthyroid Control (induction + vehicle treatment).

    • Group 3: Methimazole Treatment (induction + MMI at a clinically relevant dose).

    • Group 4: Test Compound Treatment (induction + this compound at one or more doses).

    • Administer treatments daily via oral gavage for a set period (e.g., 14 days).

  • Sample Collection: Collect blood samples at baseline and at the end of the treatment period.

  • Hormone Analysis: Analyze serum samples for T4, T3, and Thyroid-Stimulating Hormone (TSH) concentrations using validated ELISA or RIA kits.

  • Histopathology (Optional): At the end of the study, euthanize the animals and collect the thyroid glands for histological examination to assess changes in follicular cell size and colloid content.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare hormone levels between the treatment groups and the hyperthyroid control group.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupSerum T4 (ng/dL)Serum T3 (ng/dL)Serum TSH (µIU/mL)
Euthyroid ControlMean ± SDMean ± SDMean ± SD
Hyperthyroid ControlMean ± SDMean ± SDMean ± SD
MethimazoleMean ± SDMean ± SDMean ± SD
This compoundMean ± SDMean ± SDMean ± SD

Discussion and Future Perspectives

This guide establishes a clear, scientifically rigorous path for evaluating the antithyroid potential of this compound. The primary hypothesis is that its thiourea moiety will enable it to inhibit TPO. The key differentiator will be its potency (IC₅₀) and in vivo efficacy relative to Methimazole.

The presence of the 4-methoxyphenyl group could have several effects:

  • Increased Lipophilicity: This might alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a different duration of action or tissue distribution compared to MMI.

  • Steric Effects: The bulkier group could either enhance or hinder binding to the TPO active site, directly impacting its inhibitory potency.

Should initial results prove promising (i.e., comparable or superior efficacy to MMI), further investigations would be warranted. These would include comprehensive pharmacokinetic studies, assessment of potential off-target effects, and a thorough toxicology and safety evaluation. This structured approach ensures that novel compounds are evaluated systematically against the gold standard, paving the way for the potential development of next-generation antithyroid therapies.

References

  • Cavalieri, R. R., & Taurog, A. (1996). The Thyroid and its Diseases. Endocrinology & Metabolism Clinics of North America, 25(4), 765-789.
  • Cooper, D. S. (2005). Antithyroid drugs. New England Journal of Medicine, 352(9), 905-917.
  • Dai, G., & Levy, O. (1998). Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles. Thyroid, 8(3), 255-261.[13]

  • Fatimi, J., Lagorce, J. F., Chabernaud, M. L., Comby, F., Buxeraud, J., & Raby, C. (1994). Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives. Il Farmaco, 49(4), 253–257.[10]

  • Friedman, K. P., et al. (2017). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 160(2), 229–243.[12][14]

  • Gessner, A., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology, 98(8), 2631-2645.[11]

  • Martinez, R., et al. (2015). Anti-thyroid and antifungal activities, BSA interaction and acid phosphatase inhibition of methimazole copper(II) complexes. Chemico-Biological Interactions, 232, 123-133.[15]

  • Mugesh, G., & Singh, H. B. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of chemical research, 46(11), 2541–2552.[2]

  • Nakamura, H., et al. (2013). Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. The Journal of clinical endocrinology and metabolism, 98(11), 4383–4391.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4030, Methimazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]9]

  • Pradhan, S., Sarma, H., & Mattaparthi, V. S. (2017). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Molecular Imaging & Dynamics, 7(2).[8][16][17]

  • Roy, G., & Mugesh, G. (2005). Thyroid hormone synthesis and anti-thyroid drugs: A bioinorganic chemistry approach. Journal of Chemical Sciences, 117(6), 619-627.[7][18]

  • Ruf, J., & Carayon, P. (2006). Structural and functional aspects of thyroid peroxidase. Archives of Biochemistry and Biophysics, 445(2), 269-277.
  • Shah, P., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2933.[19]

  • StatPearls Publishing. (2023). Methimazole. In StatPearls. Retrieved from [Link]1]

  • U.S. Food and Drug Administration. (2025). Methimazole Drug Label. Retrieved from source providing this information.[4][6]

  • Zähringer, S., et al. (2010). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Toxicology in Vitro, 24(7), 1937-1944.[20][21]

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A Comparative Analysis of the Antifungal Potential of 1-(4-Methoxyphenyl)imidazoline-2-thione and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel and more effective antifungal agents, the exploration of diverse chemical scaffolds is paramount. This guide provides a detailed comparative overview of the well-established antifungal drug, fluconazole, and a compound of emerging interest, 1-(4-Methoxyphenyl)imidazoline-2-thione. While fluconazole's efficacy and mechanism are well-documented, this compound represents a promising, yet under-researched, candidate from the imidazole-2-thione class of compounds, which has shown considerable antimicrobial potential.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of a known antifungal standard with a potential novel agent. We will delve into their established and theoretical mechanisms of action, present a comprehensive protocol for their comparative evaluation, and discuss the available data, thereby highlighting a significant research opportunity.

Introduction to the Compounds

Fluconazole: A triazole antifungal agent, fluconazole is a cornerstone in the treatment of a wide range of fungal infections.[3] It is known for its systemic activity and is used to treat infections caused by Candida species, Cryptococcus neoformans, and other yeasts. Its fungistatic action is primarily directed against the fungal cell membrane.

This compound: This compound belongs to the imidazoline-2-thione class of heterocyclic compounds. While specific studies on the antifungal activity of this particular molecule are not yet prevalent in public literature, the broader class of imidazole-2-thiones has been recognized for various biological activities, including antifungal properties.[1][2] Its structural similarity to other imidazole-based antifungals suggests it may interfere with key fungal cellular processes. The methoxyphenyl group may also influence its lipophilicity and target interaction.

Mechanism of Action: Established vs. Theoretical

A key differentiator between these two compounds lies in the depth of understanding of their antifungal mechanisms.

Fluconazole: A Well-Defined Pathway

Fluconazole's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth.[4][5]

fluconazole_mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Enzyme->Ergosterol Biosynthesis Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Growth Fungal Growth (Inhibited) Membrane->Growth Maintains

Caption: Mechanism of action of Fluconazole.

This compound: A Hypothesized Mechanism

Given the absence of specific studies, the mechanism of action for this compound can be hypothesized based on related imidazole and thione-containing compounds. It is plausible that it also targets ergosterol biosynthesis, a common pathway for many imidazole-based antifungals.[4] The imidazole moiety could interact with the heme iron of lanosterol 14-α-demethylase, similar to fluconazole.

Furthermore, the thione (C=S) group might confer additional or alternative mechanisms of action. Thione-containing compounds are known to chelate metal ions essential for enzymatic functions in pathogens or to generate reactive oxygen species, leading to cellular damage. Therefore, this compound could potentially exhibit a multi-target mechanism, an area ripe for investigation.

Comparative Antifungal Activity: Experimental Data

To date, no peer-reviewed studies presenting the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) of this compound against common fungal pathogens have been identified. This represents a significant knowledge gap and an opportunity for novel research.

In contrast, extensive data is available for fluconazole. The following tables summarize representative MIC and MFC values for fluconazole against key fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansNot Available (Requires Experimental Validation)0.5 - 2[3]
Cryptococcus neoformansNot Available (Requires Experimental Validation)2 - 16[6][7]
Aspergillus fumigatusNot Available (Requires Experimental Validation)>64 (Often intrinsically resistant)[8]

Table 2: Minimum Fungicidal Concentration (MFC) Data

Fungal StrainThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)
Candida albicansNot Available (Requires Experimental Validation)Often significantly higher than MIC, indicating fungistatic activity
Cryptococcus neoformansNot Available (Requires Experimental Validation)Generally high, confirming fungistatic nature
Aspergillus fumigatusNot Available (Requires Experimental Validation)Not applicable due to high intrinsic resistance

Experimental Protocol for Comparative Antifungal Susceptibility Testing

To empirically compare the antifungal activities of this compound and fluconazole, a standardized broth microdilution method is recommended to determine the MIC and subsequently the MFC.

Workflow for MIC and MFC Determination

antifungal_testing_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay A Prepare stock solutions of This compound and Fluconazole in DMSO D Perform serial two-fold dilutions of compounds in a 96-well plate A->D B Culture fungal strains (e.g., C. albicans) on appropriate agar C Prepare fungal inoculum and adjust to 0.5 McFarland standard B->C E Inoculate wells with the adjusted fungal suspension C->E D->E F Incubate at 35°C for 24-48 hours E->F G Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) F->G H Subculture aliquots from clear wells (at and above MIC) onto agar plates G->H I Incubate agar plates at 35°C for 24-48 hours H->I J Determine MFC (lowest concentration that kills ≥99.9% of the initial inoculum) I->J

Caption: Experimental workflow for MIC and MFC determination.

Step-by-Step Methodology

1. Preparation of Antifungal Agents:

  • Dissolve this compound and fluconazole in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
  • The causality for using DMSO is its ability to dissolve a wide range of organic compounds and its low toxicity to most microorganisms at the final concentrations used in the assay.

2. Inoculum Preparation:

  • Culture the selected fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.
  • Harvest the fungal cells/spores and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a standardized cell density. This step is crucial for the reproducibility of the results.
  • Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration as recommended by CLSI guidelines.

3. Broth Microdilution for MIC Determination:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of each compound using RPMI-1640 medium to achieve a range of desired concentrations.
  • Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).
  • The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

4. MFC Determination:

  • Following MIC determination, take a standardized volume (e.g., 10-20 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium.
  • Incubate the plates at 35°C until growth is visible in the control subcultures.
  • The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum. This provides a measure of the compound's cidal versus static activity.

Conclusion and Future Directions

This guide establishes a framework for the comparative evaluation of this compound and fluconazole. While fluconazole remains a vital tool in clinical practice with a well-characterized antifungal profile, the structural attributes of this compound position it as a compound of significant interest for novel antifungal discovery.

The clear research gap in the experimental data for this compound presents a compelling opportunity for mycologists and medicinal chemists. The provided protocols offer a robust methodology for such an investigation. Future studies should not only focus on determining the MIC and MFC against a broad panel of fungal pathogens, including resistant strains, but also on elucidating its precise mechanism of action. Such research will be instrumental in validating the therapeutic potential of this and other imidazoline-2-thione derivatives.

References

  • Chen, S., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Microbiology, 12, 688323. Available from: [Link]

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. Available from: [Link]

  • Chemsrc. This compound | CAS#:17452-14-1. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Lovero, G., et al. (2015). Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. Antimicrobial Agents and Chemotherapy, 59(11), 7163-7165. Available from: [Link]

  • Maheronnaghsh, M., et al. (2016). MIC, MFC, and sensitivity of fluconazole on 36 clinical isolates. Journal of Mazandaran University of Medical Sciences, 26(138), 173-179. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 1-19. Available from: [Link]

  • ResearchGate. Fluconazole MIC values of cryptococcal isolates collected during 2... Available from: [Link]

  • ResearchGate. MIC distributions for selected Aspergillus species and Aspergillus fumigatus CYP51A genotypes. Available from: [Link]

  • ResearchGate. Fluconazole MIC distributions a for Candida spp. Available from: [Link]

  • ResearchGate. Distribution of the minimum inhibitory concentrations (MICs) of fluconazole among C. albicans strains from vulvovaginal candidiasis (VVC) and candidemia. Available from: [Link]

  • ResearchGate. Frequency of Fluconazole MIC values for Cryptococcus neoformans by 5-year study block. Available from: [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. Available from: [Link]

  • Alcazar-Fuoli, L., et al. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy, 60(11), 6934-6937. Available from: [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 1-19. Available from: [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 41(5), 1887-1892. Available from: [Link]

  • Lockhart, S. R., et al. (2022). Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. Journal of Clinical Microbiology, 60(5), e02431-21. Available from: [Link]

  • Al-Omair, M. A., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 12(45), 29285-29301. Available from: [Link]

  • Savjani, J. K., & Gajjar, A. K. (2012). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. International Journal of Medicinal Chemistry, 2012, 789080. Available from: [Link]

  • Savjani, J. K., & Gajjar, A. K. (2012). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. International Journal of Medicinal Chemistry, 2012, 789080. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 21(3), 353. Available from: [Link]

  • Aragoni, M. C., et al. (1999). Reactions of imidazole-2-thiones with molecular iodine and the structures of two crystalline modifications of the 1:1 1,3-dimethylimidazole-2-thione-diiodine charge-transfer complex (C5H8I2N2S). Journal of the American Chemical Society, 121(30), 7098-7105. Available from: [Link]

  • Taj, T., et al. (2014). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples.
  • Guinea, J., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical mycology, 46(8), 837-840. Available from: [Link]

  • Noyd, D. H., et al. (2018). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases, 5(11), ofy278. Available from: [Link]

Sources

Validating the Inhibitory Effect of 1-(4-Methoxyphenyl)imidazoline-2-thione on Dopamine β-Hydroxylase and Tyrosinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibitor discovery, heterocyclic compounds, particularly those containing the imidazoline-2-thione scaffold, have emerged as a promising class of molecules with diverse biological activities. This guide focuses on a specific derivative, 1-(4-Methoxyphenyl)imidazoline-2-thione, and proposes a comprehensive experimental framework to validate and characterize its inhibitory potential against two key metalloenzymes: Dopamine β-Hydroxylase (DBH) and Tyrosinase. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous, in-depth technical guide for the evaluation of this compound and a comparison with established inhibitors.

Introduction: The Scientific Rationale

The selection of this compound as a candidate inhibitor is predicated on a strong scientific foundation. The imidazoline-2-thione core is a known pharmacophore that has been successfully incorporated into potent enzyme inhibitors. Specifically, derivatives such as 1-(phenylalkyl)imidazole-2-thiones and 1-(thienylalkyl)imidazole-2(3H)-thiones have been identified as competitive inhibitors of Dopamine β-hydroxylase (DBH)[1][2]. DBH is a copper-containing enzyme crucial for the biosynthesis of norepinephrine from dopamine[1]. Its inhibition is a therapeutic strategy for conditions like hypertension and heart failure.

Furthermore, the structural similarity of the imidazoline-2-thione scaffold to other known tyrosinase inhibitors, such as 4-phenyl-imidazol-2-thiones, suggests a plausible inhibitory activity against tyrosinase[3]. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology for treating hyperpigmentation disorders[4][5].

This guide outlines a systematic approach to first, validate the inhibitory effect of this compound on DBH, and second, to explore its potential as a tyrosinase inhibitor. We will detail the necessary experimental protocols, data analysis, and a comparative framework against well-established inhibitors of both enzymes.

Experimental Design & Protocols

A robust experimental design is paramount for the unambiguous validation of enzyme inhibition. The following protocols are designed to be self-validating, incorporating necessary controls and providing a clear path from experimental execution to data interpretation.

Target Enzymes and Reagents
  • Dopamine β-Hydroxylase (DBH): Purified bovine adrenal DBH (commercially available).

  • Tyrosinase: Mushroom tyrosinase (commercially available, as a common model).

  • Substrates: Tyramine (for DBH), L-DOPA (for tyrosinase).

  • Cofactor: Ascorbic acid (for DBH).

  • Inhibitor: this compound (synthesis or commercial).

  • Reference Inhibitors:

    • For DBH: Nepicastat, a known potent and selective DBH inhibitor.

    • For Tyrosinase: Kojic acid, a widely used tyrosinase inhibitor[4].

  • Buffers and Reagents: Potassium phosphate buffer, catalase, N-ethylmaleimide, and other standard laboratory reagents.

Experimental Workflow: A Visual Overview

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis A Compound Dilution (this compound & Reference Inhibitors) D DBH Inhibition Assay (Spectrophotometric) A->D E Tyrosinase Inhibition Assay (Spectrophotometric) A->E B Enzyme Preparation (DBH & Tyrosinase) B->D B->E C Substrate & Cofactor Preparation C->D C->E F IC50 Determination D->F E->F G Kinetic Analysis (Lineweaver-Burk Plot) F->G H Mechanism of Inhibition (Competitive, Non-competitive, etc.) G->H

Caption: Overall experimental workflow from reagent preparation to data analysis.

Protocol 1: Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is adapted from established methods for measuring DBH activity.

1. Reagent Preparation:

  • Prepare a stock solution of this compound and Nepicastat in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the inhibitors in the assay buffer.
  • Prepare a solution of tyramine hydrochloride in assay buffer.
  • Prepare a fresh solution of ascorbic acid in assay buffer.
  • Prepare the assay buffer: Potassium phosphate buffer (pH 6.0) containing catalase.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle control), and DBH enzyme.
  • Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
  • Initiate the reaction by adding the substrate (tyramine) and cofactor (ascorbic acid).
  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
  • Stop the reaction by adding a stopping reagent (e.g., perchloric acid).
  • The product of the reaction, octopamine, can be quantified using a coupled enzymatic reaction that produces a colored or fluorescent product, measured spectrophotometrically.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • To determine the mechanism of inhibition, perform kinetic studies by varying the concentration of the substrate (tyramine) at different fixed concentrations of the inhibitor.
  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the inhibition pattern (competitive, non-competitive, or uncompetitive).
Protocol 2: Tyrosinase Inhibition Assay

This protocol is a standard method for assessing tyrosinase inhibitors.

1. Reagent Preparation:

  • Prepare a stock solution of this compound and Kojic acid in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the inhibitors in the assay buffer.
  • Prepare a solution of L-DOPA in assay buffer.
  • Prepare the assay buffer: Potassium phosphate buffer (pH 6.8).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer and the inhibitor solution (or vehicle control).
  • Add the tyrosinase enzyme solution and incubate for a few minutes at room temperature.
  • Initiate the reaction by adding the L-DOPA solution.
  • Monitor the formation of dopachrome, a colored product, by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

3. Data Analysis:

  • Determine the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time plot.
  • Calculate the percentage of inhibition for each inhibitor concentration.
  • Determine the IC50 value as described for the DBH assay.
  • Perform kinetic analysis by varying the L-DOPA concentration at different inhibitor concentrations and generate a Lineweaver-Burk plot to elucidate the mechanism of inhibition.

Comparative Analysis: Performance Benchmarking

The primary objective of this guide is to provide a framework for comparing the inhibitory efficacy of this compound against established inhibitors. The following table summarizes the key parameters for comparison. The values for the test compound are hypothetical and would be determined from the experiments described above.

InhibitorTarget EnzymeIC50 (µM)Mechanism of InhibitionSelectivity
This compound DBH To be determinedTo be determinedTo be determined
NepicastatDBH~0.02CompetitiveHigh for DBH
This compound Tyrosinase To be determinedTo be determinedTo be determined
Kojic AcidTyrosinase~1-50 (variable with source)Competitive/MixedBroad (chelates other metal ions)

Mechanistic Insights: Visualizing Inhibition

Understanding the mechanism of inhibition is crucial for further drug development. The following diagrams illustrate the enzymatic reactions and the potential modes of inhibition.

Dopamine β-Hydroxylase Catalytic Cycle and Inhibition

DBH_inhibition cluster_enzyme DBH Catalytic Cycle cluster_inhibition Competitive Inhibition E_Cu2 DBH-Cu(II) E_Cu1 DBH-Cu(I) E_Cu2->E_Cu1 Ascorbate -> Dehydroascorbate E_O2 DBH-Cu(II)-OOH E_Cu1->E_O2 O2 E_O2->E_Cu2 Dopamine -> Norepinephrine Dopamine Dopamine Norepinephrine Norepinephrine Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate Inhibitor 1-(4-Methoxyphenyl) imidazoline-2-thione Inhibitor->E_Cu1 Binds to active site, prevents Dopamine binding

Caption: Proposed competitive inhibition of DBH by this compound.

Tyrosinase Catalytic Cycle and Inhibition

Tyrosinase_inhibition cluster_enzyme Tyrosinase Catalytic Cycle cluster_inhibition Competitive Inhibition E_met Met-Tyrosinase (Cu(II)-Cu(II)) E_oxy Oxy-Tyrosinase (Cu(II)-O2-Cu(II)) E_met->E_oxy L-DOPA -> Dopaquinone E_oxy->E_met L-Tyrosine -> L-DOPA E_deoxy Deoxy-Tyrosinase (Cu(I)-Cu(I)) L_Tyrosine L-Tyrosine L_DOPA L-DOPA Dopaquinone Dopaquinone Inhibitor 1-(4-Methoxyphenyl) imidazoline-2-thione Inhibitor->E_met Binds to active site, prevents substrate binding

Caption: Proposed competitive inhibition of Tyrosinase by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation and characterization of this compound as a potential inhibitor of Dopamine β-Hydroxylase and Tyrosinase. The proposed experimental protocols are designed to yield robust and reproducible data, enabling a direct comparison with established inhibitors.

Should the experimental results demonstrate significant inhibitory activity, further studies would be warranted. These could include assessing the selectivity of the compound against other metalloenzymes, evaluating its efficacy in cell-based models, and exploring its pharmacokinetic and pharmacodynamic properties in preclinical animal models. The structural insights gained from the mechanism of inhibition studies can also guide the synthesis of more potent and selective analogs, paving the way for the development of novel therapeutics.

References

  • PubMed. (n.d.). 1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase. Retrieved from [Link]

  • PubMed. (n.d.). Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione. Retrieved from [Link]

  • PubMed Central. (n.d.). A comprehensive review on tyrosinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Retrieved from [Link]

  • Google Patents. (n.d.). Use of 4-phenyl-imidazole-2-thiones as tyrosinase inhibitors for preparing pharmaceutical or cosmetic compositions for treating or preventing pigment disorders.

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A Researcher's Guide to Profiling the Receptor Cross-Reactivity of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The therapeutic potential of any novel compound is intrinsically linked to its selectivity. 1-(4-Methoxyphenyl)imidazoline-2-thione, a molecule featuring the characteristic imidazoline-2-thione core, warrants a thorough investigation of its receptor interaction profile. Compounds of this class are known to interact with imidazoline receptors, but often exhibit cross-reactivity with other receptor systems, most notably adrenergic receptors.[1] Understanding this potential for off-target activity is not merely an academic exercise; it is a critical step in preclinical development to anticipate potential side effects, elucidate the full mechanism of action, and ensure the safety and efficacy of a potential therapeutic agent.

Given the absence of comprehensive public data on the specific cross-reactivity of this compound, this guide provides a robust experimental framework for its characterization. We will detail the strategic selection of a receptor panel and provide field-proven, step-by-step protocols for both binding and functional assays to generate a comprehensive selectivity profile. This guide is designed for researchers, scientists, and drug development professionals to facilitate a thorough and scientifically rigorous evaluation of this compound.

The Strategic Imperative: Why Cross-Reactivity Screening is Non-Negotiable

The imidazoline scaffold is a privileged structure in medicinal chemistry, known to bind to a family of non-adrenergic imidazoline receptors (I-receptors), which are classified into at least three subtypes (I1, I2, and I3).[2] These receptors are implicated in a range of physiological processes, including blood pressure regulation (I1), neuroprotection (I2), and insulin secretion (I3).[2][3] However, the structural similarity of imidazoline ligands to endogenous catecholamines often leads to interactions with α-adrenergic receptors, particularly the α2 subtype.[1] This on-target/off-target duality necessitates a broad screening approach. An uncharacterized off-target interaction can lead to unexpected physiological effects, toxicities, or a misleading interpretation of a compound's therapeutic mechanism.

Early-stage, in vitro safety pharmacology profiling against a panel of clinically relevant targets is now a standard in drug development to de-risk candidates and mitigate the risk of late-stage clinical failures.[4][5]

Designing the Cross-Reactivity Study: A Multi-pronged Approach

To build a comprehensive selectivity profile for this compound, we propose a two-tiered experimental approach:

  • Tier 1: Radioligand Binding Assays. These assays will determine the binding affinity (Ki) of the test compound for a broad panel of receptors, ion channels, and transporters. This provides a quantitative measure of how tightly the compound binds to various molecular targets.

  • Tier 2: Functional Assays. For any significant binding interactions identified in Tier 1 (typically where Ki < 1 µM), functional assays are essential. These experiments determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at the receptor, and quantify its potency (EC50 or IC50).

Selecting the Optimal Receptor Panel

A well-chosen receptor panel is the cornerstone of a meaningful cross-reactivity study. Based on the known pharmacology of imidazoline ligands and standard industry practice, we recommend a comprehensive panel that includes, at a minimum, the targets listed below. Commercial services, such as Eurofins Discovery's SafetyScreen™ panels, offer well-validated assays against these and other targets.[4]

Table 1: Proposed Receptor Cross-Reactivity Panel

Receptor FamilySpecific TargetsRationale
Imidazoline I1, I2Primary expected targets for an imidazoline-containing compound.
Adrenergic α1A, α1B, α1D, α2A, α2B, α2C, β1, β2High potential for cross-reactivity, especially with α2 subtypes.[1]
Dopamine D1, D2, D3, D4, D5Key central nervous system (CNS) targets involved in mood, cognition, and motor control.
Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7Critical CNS and peripheral targets; off-target interactions can lead to a wide range of side effects.
Muscarinic M1, M2, M3, M4, M5Important for autonomic nervous system function; off-target activity can cause anticholinergic side effects.
Histamine H1, H2, H3, H4H1 antagonism is associated with sedation, a common side effect of centrally-acting drugs.
Opioid mu (μ), delta (δ), kappa (κ)To rule out unintended interactions with the opioid system.
Monoamine Transporters NET (Norepinephrine), DAT (Dopamine), SERT (Serotonin)To assess any potential for reuptake inhibition, which would significantly alter its pharmacological profile.

Experimental Protocols: The Blueprint for Discovery

The following protocols are detailed to ensure reproducibility and scientific rigor. They represent standard, validated methodologies used throughout the pharmaceutical industry.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor, using the α2A-adrenergic receptor as an example.

Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known high-affinity radioligand from the α2A-adrenergic receptor.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing the human α2A-adrenergic receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine, known high-affinity α2-adrenergic receptor antagonists.[6]

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled potent antagonist like phentolamine or yohimbine to determine non-specific binding.[6]

  • Test Compound: this compound, prepared in a series of dilutions.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation fluid.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically from 100 µM down to 1 pM in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL Radioligand + 25 µL Binding Buffer + 50 µL Cell Membranes.

    • Non-specific Binding (NSB): 25 µL Radioligand + 25 µL Non-specific Ligand + 50 µL Cell Membranes.

    • Test Compound Competition: 25 µL Radioligand + 25 µL of each Test Compound dilution + 50 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand. Wash the filters 3-4 times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Radioligand & Non-specific Ligand setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition prep_ligand->setup prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup prep_membranes Prepare Receptor Membrane Suspension prep_membranes->setup incubate Incubate to reach equilibrium setup->incubate harvest Harvest via rapid filtration & wash incubate->harvest count Quantify radioactivity (Scintillation Counting) harvest->count calc_ic50 Calculate IC50 from competition curve count->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff) calc_ic50->calc_ki G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode a_start Cells + Test Compound a_measure Measure cAMP a_start->a_measure a_result EC50 / Emax a_measure->a_result b_start Cells + Test Compound (Pre-incubation) b_challenge + Reference Agonist b_start->b_challenge b_measure Measure cAMP b_challenge->b_measure b_result IC50 / Kb b_measure->b_result

Caption: Logic flow for determining agonist vs. antagonist activity.

Interpreting the Data: Building the Selectivity Profile

The data generated from these assays should be compiled into a comprehensive table to allow for easy comparison and interpretation. A hypothetical dataset for this compound is presented below.

Table 2: Hypothetical Cross-Reactivity Profile of this compound

TargetBinding Affinity Ki (nM)Functional Assay ModeFunctional Potency (nM)Functional Activity (% of Control)
Imidazoline I2 15---
Adrenergic α2A 85AntagonistIC50 = 12098% Inhibition
Adrenergic α2C 250AntagonistIC50 = 40095% Inhibition
Serotonin 5-HT1A 950AgonistEC50 = 150045% (Partial Agonist)
Adrenergic α1A >10,000N/AN/AN/A
Dopamine D2 >10,000N/AN/AN/A
Muscarinic M1 >10,000N/AN/AN/A
... (and so on for the full panel)

N/A: Not applicable as binding affinity was below the threshold for functional testing.

Analysis of Hypothetical Data:

  • The compound shows the highest affinity for the Imidazoline I2 receptor, suggesting this may be its primary target.

  • It demonstrates significant antagonist activity at α2A and α2C adrenergic receptors, with ~6-fold selectivity for α2A over α2C. This is a critical finding, as α2-adrenergic antagonism can have significant physiological effects (e.g., on blood pressure and neurotransmitter release).

  • There is a weaker, partial agonist activity at the 5-HT1A receptor at a much higher concentration. This might contribute to a side effect profile at higher doses.

  • The compound is highly selective against the other screened receptors (>100-fold), which is a favorable characteristic.

Diagram: Selectivity Concept

G compound Test Compound target1 Primary Target (e.g., I2 Receptor) compound->target1 High Affinity (Low Ki) target2 Off-Target 1 (e.g., α2A Receptor) compound->target2 Moderate Affinity target3 Off-Target 2 (e.g., 5-HT1A Receptor) compound->target3 Low Affinity target4 Non-Target (e.g., D2 Receptor) target5 Non-Target (e.g., M1 Receptor)

Caption: Visualizing selective vs. non-selective compound binding.

Conclusion and Future Directions

This guide outlines a comprehensive and essential strategy for characterizing the cross-reactivity profile of this compound. By systematically evaluating its binding affinity and functional activity against a broad panel of clinically relevant receptors, researchers can build a detailed selectivity profile. This profile is indispensable for making informed decisions in the drug development process. It allows for the early identification of potential liabilities, provides a deeper understanding of the compound's mechanism of action, and ultimately guides the design of safer, more effective therapeutics. The execution of this experimental plan will provide the foundational data necessary to confidently advance—or halt—the development of this promising compound.

References

  • Bousquet, P., et al. (1999). Imidazoline receptors and their endogenous ligands. PubMed. Available at: [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. PubMed Central. Available at: [Link]

  • Nikolic, K., et al. (2014). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Imidazoline receptor. Wikipedia. Available at: [Link]

  • Prasad, S., et al. (2019). Serotonin receptor oligomerization regulates cAMP-based signaling. Journal of Cell Science. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Albert, V., & Jahic, M. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxyphenyl)imidazoline-2-thione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazoline-2-thione scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 1-(4-Methoxyphenyl)imidazoline-2-thione analogs. By examining the impact of various structural modifications, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for biological activity within this chemical series.

The imidazolidine-2-thione moiety is a versatile pharmacophore known to be present in compounds with antimicrobial, antifungal, anti-HIV, and anticancer properties.[1][2] The focus of this guide, the 1-(4-methoxyphenyl) derivative, offers a unique starting point for synthetic modifications, allowing for a systematic exploration of how substituent changes influence biological outcomes. While direct and extensive SAR studies on this specific analog are nascent, by drawing parallels from closely related imidazole-2-thione and imidazolidine-2-thione derivatives, we can construct a robust predictive framework to guide future drug discovery efforts.

Core Scaffold and Rationale for Modification

The foundational structure of this compound consists of a central imidazoline-2-thione ring, a methoxy-substituted phenyl ring at the N1 position, and available positions for substitution on the imidazoline ring itself. The rationale for selecting this scaffold is twofold: the inherent biological activities associated with the imidazoline-2-thione core and the synthetic tractability of the methoxyphenyl group, which allows for probing the effects of electronic and steric modifications.

Caption: Core structure of this compound.

Structure-Activity Relationship Insights

Based on analogous series, we can infer the following SAR trends for the this compound scaffold, focusing on potential antimicrobial and anticancer activities.

Modifications on the Phenyl Ring

The 4-methoxyphenyl group is a critical component influencing the molecule's overall lipophilicity and electronic properties. Alterations to this ring can significantly impact biological activity.

  • Position of the Methoxy Group: The para-position of the methoxy group is often favored for various biological activities in related heterocyclic compounds. Moving it to the ortho- or meta-position could alter the molecule's conformation and its ability to fit into a biological target's binding site.

  • Replacement of the Methoxy Group: Substituting the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the electronic nature of the phenyl ring.

    • Electron-donating groups (e.g., -OH, -CH3) may enhance activity in some cases by increasing electron density.

    • Electron-withdrawing groups (e.g., -Cl, -F, -NO2) can increase the lipophilicity and potentially improve cell membrane permeability. Halogen substitutions, in particular, have been shown to enhance the antimicrobial and anticancer activities of various heterocyclic compounds.[3]

Substitutions on the Imidazoline Ring

The imidazoline ring itself presents opportunities for substitution at the C4 and C5 positions. These modifications can introduce steric bulk and new functional groups, which can influence target binding and selectivity.

  • Alkyl and Aryl Substitutions: Introducing small alkyl or aryl groups at C4 and/or C5 can explore the steric requirements of the binding pocket. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to decreased activity.

  • Introduction of Polar Groups: Incorporating polar functional groups like hydroxyl (-OH) or amino (-NH2) could improve aqueous solubility and provide new hydrogen bonding opportunities with the target protein, potentially increasing potency.

Comparative Data from Analogous Series

While a direct comparison table for this compound analogs is not available in the literature, we can present data from a closely related series of imidazole-2-thione derivatives to illustrate the impact of substitutions on anticancer activity.

Table 1: Anticancer Activity of Selected Imidazole-2-thione Analogs Against MCF-7 Breast Cancer Cells

Compound IDR1 (at N1 of Imidazole)R2 (at C4 of Imidazole)IC50 (µM)Reference
5b PhenylPhenyl1.5-fold more active than Doxorubicin[1]
5h Phenyl4-Chlorophenyl3-fold more active than Doxorubicin[1]
5e 4-MethoxyphenylPhenylLess potent than 5b[1]
5j 4-Methoxyphenyl4-ChlorophenylLess potent than 5h[1]

This data is from a study on 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones and is used here to illustrate general SAR trends for the imidazole-2-thione core.

From this data, we can draw key inferences. The presence of a 4-chlorophenyl group at the C4 position of the imidazole ring (compound 5h ) significantly enhances anticancer activity compared to an unsubstituted phenyl ring (compound 5b ).[1] Interestingly, the replacement of the N1-phenyl group with a 4-methoxyphenyl group (compounds 5e and 5j ) led to a decrease in potency, suggesting that for this particular scaffold, a less bulky and electron-rich substituent at the N1 position might be favorable for anticancer activity.[1]

Experimental Protocols for SAR Evaluation

To systematically evaluate the SAR of novel this compound analogs, a series of standardized in vitro assays should be employed.

General Synthesis Protocol

A common route for the synthesis of 1,3-disubstituted imidazolidine-2-thiones involves the reaction of the corresponding N,N'-disubstituted ethylenediamine with carbon disulfide. For the synthesis of this compound analogs with substitutions on the imidazoline ring, a multi-step synthesis would be required, starting from appropriately substituted precursors.

Synthesis_Workflow Start Substituted Precursors Step1 Formation of Substituted Ethylenediamine Start->Step1 Multi-step synthesis Step2 Cyclization with Carbon Disulfide Step1->Step2 Reaction End Target Analogs Step2->End Purification & Characterization

Caption: General synthetic workflow for imidazoline-2-thione analogs.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR insights gleaned from related compound series suggest that systematic modifications of the phenyl ring and the imidazoline core can lead to significant improvements in biological activity. Future research should focus on synthesizing and evaluating a focused library of these analogs to establish a direct and comprehensive SAR. Key areas of exploration should include the introduction of various substituents on the phenyl ring to modulate electronic and steric properties, as well as the incorporation of diverse functional groups on the imidazoline ring to probe interactions with biological targets. Through such a systematic approach, the full therapeutic potential of this versatile scaffold can be unlocked.

References

  • Al-Ostath, A., et al. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(49), 30967-30983. [Link]

  • Savjani, J. K., & Gajjar, A. K. (2012). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. International Journal of Medicinal Chemistry, 2012, 895670. [Link]

  • Jain, A. K., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][4][5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]

  • Golcienė, B., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871. [Link]

  • Dilmaghani, K. A., et al. (2016). Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. Letters in Drug Design & Discovery, 13(7), 674-680. [Link]

  • Gomha, S. M., et al. (2017). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 22(8), 1339. [Link]

  • Hosseinzadeh, L., et al. (2024). Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. Scientific Reports, 14(1), 237. [Link]

  • O'Donnell, G., et al. (2022). Structure–activity relationship studies of[1][2][5]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. RSC Medicinal Chemistry, 13(8), 987-995. [Link]

  • Wang, Y., et al. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 13(6), 723-733. [Link]

  • Patel, K., et al. (2018). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 28(17), 2943-2948. [Link]

  • Benci, K., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(22), 4082. [Link]

  • Lesyk, R., et al. (2016). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[1][2][6]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Helvetica Chimica Acta, 99(8), 606-616. [Link]

  • Bawa, S., & Kumar, S. (2013). Biological impacts of imidazoline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 857-872. [Link]

  • Jin, G., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][4][6]thiadiazole Analogues. ChemMedChem, 16(15), 2354-2365. [Link]

  • Stähle, H., & Pook, K. H. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-1222. [Link]

  • Chen, Y. C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(23), 16938. [Link]

  • Kumar, S., et al. (2018). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 144, 227-256. [Link]

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A Head-to-Head Comparison of Synthetic Routes for 1-(4-Methoxyphenyl)imidazoline-2-thione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound with potential applications in medicinal chemistry, can be synthesized through various pathways. This guide provides an in-depth, head-to-head comparison of the two most viable synthetic routes, offering insights into the experimental choices, potential yields, and the advantages and disadvantages of each approach.

Introduction to this compound

This compound is a substituted imidazoline-2-thione, a class of compounds known for a wide range of biological activities. The methoxyphenyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a target of interest for further investigation and as a scaffold in drug discovery programs. The core structure consists of a five-membered imidazoline ring with a thione group at the 2-position and a 4-methoxyphenyl substituent at the 1-position.

The selection of a synthetic route is a critical decision in any chemical research and development program. Factors such as the availability and cost of starting materials, reaction efficiency (yield), purity of the final product, scalability, and environmental impact all play a crucial role. This guide will dissect two primary synthetic strategies for the preparation of this compound, providing a robust framework for informed decision-making in the laboratory.

Route 1: One-Pot Reaction of 4-Methoxyphenyl Isothiocyanate with Excess Ethylenediamine

This approach is a direct and efficient method for the synthesis of 1-substituted imidazoline-2-thiones. The reaction proceeds by the initial formation of a thiourea intermediate, which then undergoes an intramolecular cyclization with the elimination of ammonia to yield the final product. The use of excess ethylenediamine serves to drive the reaction towards the formation of the cyclized product and to act as a basic catalyst.

Reaction Pathway

Route 1 4-Methoxyphenyl\nIsothiocyanate 4-Methoxyphenyl Isothiocyanate Thiourea Intermediate Thiourea Intermediate 4-Methoxyphenyl\nIsothiocyanate->Thiourea Intermediate Ethylenediamine (excess) This compound This compound Thiourea Intermediate->this compound Intramolecular Cyclization (-NH3)

Caption: One-pot synthesis of this compound.

Experimental Protocol
  • To a solution of 4-methoxyphenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add an excess of ethylenediamine (3-5 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Discussion of Experimental Choices
  • Excess Ethylenediamine: The use of an excess of ethylenediamine is crucial for two reasons. Firstly, it ensures the complete consumption of the starting isothiocyanate. Secondly, and more importantly, the excess amine acts as a base to facilitate the intramolecular cyclization and the elimination of ammonia, driving the equilibrium towards the desired product.

  • Solvent: Ethanol and isopropanol are commonly used solvents as they are good at dissolving the reactants and the intermediate thiourea, while often allowing for the precipitation of the final, more rigid, cyclic product upon cooling.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and the elimination of ammonia, which can be a relatively slow process at lower temperatures.

Route 2: Two-Step Synthesis via Isolation of the Thiourea Intermediate

This method provides a more controlled approach to the synthesis, involving the initial formation and isolation of the N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea intermediate, followed by its cyclization in a separate step. This can be advantageous for optimizing each step individually and may lead to a purer final product.

Reaction Pathway

Route 2 cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization 4-Methoxyphenyl\nIsothiocyanate 4-Methoxyphenyl Isothiocyanate N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea 4-Methoxyphenyl\nIsothiocyanate->N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea Ethylenediamine (1 equivalent) This compound This compound N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea->this compound Heat or Acid/Base Catalyst

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea

  • Dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

  • To this solution, add a solution of ethylenediamine (1 equivalent) in the same solvent dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • The thiourea product often precipitates from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or used directly in the next step.

Step 2: Cyclization of N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea

  • Suspend or dissolve the N-(4-methoxyphenyl)-N'-(2-aminoethyl)thiourea (1 equivalent) in a high-boiling point solvent such as ethanol, n-butanol, or toluene.

  • Heat the mixture to reflux. The cyclization can be promoted by the addition of a catalytic amount of a base (e.g., triethylamine) or an acid (e.g., p-toluenesulfonic acid), although thermal cyclization is often sufficient.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • Recrystallize from a suitable solvent to obtain the pure this compound.

Discussion of Experimental Choices
  • Stoichiometry in Step 1: The use of equimolar amounts of the reactants is key to maximizing the yield of the open-chain thiourea intermediate and minimizing the formation of the cyclized product or other side products.

  • Solvent Choice: In Step 1, a less polar, aprotic solvent like dichloromethane or THF is often preferred to prevent premature cyclization. For Step 2, a higher-boiling point solvent is necessary to provide the energy for the intramolecular condensation.

  • Catalyst in Step 2: While the cyclization can occur thermally, the addition of a catalyst can accelerate the reaction and may allow for lower reaction temperatures, potentially reducing the formation of byproducts.

Head-to-Head Comparison

FeatureRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Number of Steps OneTwo
Simplicity HighModerate
Reaction Time Shorter (typically 2-4 hours)Longer (sum of two steps, 5-10 hours)
Control over Reaction LowerHigher
Intermediate Isolation NoYes
Potential Yield Generally good, but can be affected by side reactions.Often higher overall yield due to optimization of each step.
Purity of Crude Product May require more extensive purification.Generally purer, simplifying downstream processing.
Scalability Potentially more straightforward for large-scale production.May be more complex to scale up due to the intermediate isolation step.
Atom Economy Higher, as no intermediate is isolated.Lower, due to losses during intermediate isolation and purification.

Starting Material: Synthesis of 4-Methoxyphenyl Isothiocyanate

Both routes commence with 4-methoxyphenyl isothiocyanate. For researchers who wish to synthesize this starting material in-house, a common method involves the reaction of p-anisidine with thiophosgene or a thiophosgene equivalent.

Reaction Pathway for Starting Material Synthesis

Starting Material Synthesis p-Anisidine p-Anisidine 4-Methoxyphenyl\nIsothiocyanate 4-Methoxyphenyl Isothiocyanate p-Anisidine->4-Methoxyphenyl\nIsothiocyanate Thiophosgene (CSCl2) or equivalent

Caption: Synthesis of 4-methoxyphenyl isothiocyanate from p-anisidine.

Caution: Thiophosgene is a highly toxic and lachrymatory reagent and should be handled with extreme care in a well-ventilated fume hood. Safer alternatives to thiophosgene are available and should be considered.

Conclusion and Recommendations

The choice between the one-pot and the two-step synthesis of this compound will largely depend on the specific goals of the researcher.

  • For rapid synthesis and screening purposes , where speed and simplicity are prioritized over maximizing yield and purity, Route 1 (One-Pot Synthesis) is the more attractive option. Its operational simplicity makes it well-suited for the rapid generation of analogues for initial biological evaluation.

  • For the synthesis of a high-purity material for detailed biological studies or as a key intermediate in a longer synthetic sequence , Route 2 (Two-Step Synthesis) offers superior control and generally results in a cleaner product. The ability to isolate and characterize the thiourea intermediate provides a valuable quality control point in the synthetic sequence.

Ultimately, both routes are viable and effective for the preparation of this compound. The insights provided in this guide are intended to empower researchers to make an informed decision based on their specific laboratory context and research objectives.

References

While specific literature detailing the synthesis of this compound with experimental data was not found in the immediate search, the described routes are based on well-established and widely published methods for the synthesis of analogous compounds. For further reading on the synthesis of thioureas and imidazoline-2-thiones, the following resources are recommended:

  • General Synthesis of Thioureas from Isothiocyanates: For representative procedures, see articles on the synthesis of thiourea derivatives. These reactions are typically high-yielding and proceed under mild conditions.
  • Synthesis of Imidazoline-2-thiones from Thioureas: The cyclization of N-aryl-N'-(2-aminoethyl)thioureas is a known method for the formation of the imidazoline-2-thione ring system. Relevant examples can be found in the literature concerning the synthesis of heterocyclic compounds.
  • One-Pot Synthesis of 1-Aryl-imidazoline-2-thiones: Several publications describe the direct reaction of aryl isothiocyanates with ethylenediamine to afford the corresponding 1-aryl-imidazoline-2-thiones. These papers provide valuable experimental details that can be adapted for the synthesis of the title compound.

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 1-(4-Methoxyphenyl)imidazoline-2-thione for Antinociceptive and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to establish a robust In Vitro-In Vivo Correlation (IVIVC) for the pharmacological activity of 1-(4-Methoxyphenyl)imidazoline-2-thione. The imidazoline-2-thione scaffold is a recognized pharmacophore present in various agents with therapeutic potential.[1] Establishing a strong correlation between preclinical in vitro data and in vivo efficacy is a cornerstone of modern drug development, enabling more predictive models and accelerating the identification of viable clinical candidates.

Instead of a rigid, prescriptive protocol, this document outlines the strategic rationale and detailed methodologies for a multi-stage investigation. We will proceed from foundational in vitro characterization of anti-inflammatory and antinociceptive properties to validated in vivo models, culminating in the analytical correlation of these datasets.

Section 1: Foundational In Vitro Characterization

The initial step is to quantify the compound's biological activity in controlled, isolated systems. Based on the known activities of related heterocyclic compounds, we hypothesize that this compound possesses anti-inflammatory and antinociceptive properties. Our in vitro strategy is therefore designed to probe these effects by measuring the compound's ability to modulate key biomarkers of inflammation and pain pathways.

In Vitro Anti-inflammatory Activity Assessment

The rationale here is to use a well-established cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages provide a reliable and reproducible system. LPS, a component of Gram-negative bacteria, induces a potent inflammatory response, characterized by the release of mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[2][3] The ability of our test compound to inhibit the production of these mediators serves as a direct measure of its anti-inflammatory potential.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Following pre-treatment, stimulate the cells with LPS (5 µg/mL) for 24 hours.[2]

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • TNF-α and PGE2 Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and PGE2 using commercially available ELISA kits, following the manufacturer’s instructions.[2][3]

  • Cell Viability (MTT Assay): To ensure the observed inhibitory effects are not due to cytotoxicity, perform a parallel MTT assay on cells treated with the compound without LPS stimulation.[4]

Comparative In Vitro Data

To contextualize the activity of this compound, it should be compared against a standard nonsteroidal anti-inflammatory drug (NSAID), such as Indomethacin or Diclofenac, under the same experimental conditions.

CompoundIC50 (µM) for NO InhibitionIC50 (µM) for TNF-α InhibitionIC50 (µM) for PGE2 InhibitionCytotoxicity (CC50, µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Indomethacin (Reference)Experimental DataExperimental DataExperimental DataExperimental Data

Section 2: In Vivo Efficacy Evaluation

The objective of in vivo testing is to determine if the promising in vitro activity translates into a therapeutic effect within a complex biological system. We will employ validated and widely used rodent models to assess both antinociceptive (pain-relieving) and anti-inflammatory effects.[5] The choice of models is critical for a comprehensive evaluation; we will use tests that probe both peripherally and centrally mediated pain, as well as acute inflammation.

Workflow for In Vivo Pharmacological Assessment

G cluster_0 Animal Acclimatization & Grouping cluster_1 Antinociceptive Testing cluster_2 Anti-inflammatory Testing acclimatize Acclimatize Animals (7 days) grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) acclimatize->grouping admin_noc Administer Compound / Controls (i.p.) grouping->admin_noc admin_inflam Administer Compound / Controls (p.o.) grouping->admin_inflam wait_noc Wait 30-60 min admin_noc->wait_noc writhing Acetic Acid-Induced Writhing Test (Peripheral Pain) wait_noc->writhing hotplate Hot Plate Test (Central Pain) wait_noc->hotplate wait_inflam Wait 60 min admin_inflam->wait_inflam carrageenan Inject Carrageenan into Paw wait_inflam->carrageenan measure_edema Measure Paw Edema over Time (1, 2, 3, 4 hours) carrageenan->measure_edema

Caption: General workflow for in vivo evaluation.

Acetic Acid-Induced Writhing Test (Peripheral Antinociception)

This model assesses a compound's ability to inhibit visceral pain. Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the release of pain and inflammatory mediators, which results in a characteristic "writhing" behavior.[6][7] This test is particularly sensitive to peripherally acting analgesics.[7]

  • Animal Groups: Use Swiss albino mice (25-35 g), randomized into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, i.p.), and a positive control like Diclofenac sodium (10 mg/kg, i.p.).[8]

  • Dosing: Administer the respective treatments intraperitoneally (i.p.).

  • Nociceptive Induction: After 30 minutes, administer a 0.7-0.85% solution of acetic acid (10 mL/kg, i.p.).[6][7]

  • Observation: Immediately place each mouse in an individual observation chamber. Five minutes after the acetic acid injection, count the number of abdominal constrictions and hind-limb stretches (writhes) over a 10-15 minute period.[6][7]

  • Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Hot Plate Test (Central Antinociception)

This test evaluates the response to a thermal pain stimulus and is used to identify centrally acting analgesics, as it involves supraspinal processing.[9][10][11] An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.

  • Animal Groups: Use mice randomized into groups as described above. A positive control such as Morphine (10 mg/kg, i.p.) is appropriate for this assay.[6]

  • Baseline Measurement: Before drug administration, determine the baseline reaction time for each mouse on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C).[11][12] A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Dosing: Administer the respective treatments (i.p. or p.o.).

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the latency to the first sign of nociception (paw licking, shaking, or jumping).[12]

  • Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Carrageenan-Induced Paw Edema (Acute Inflammation)

This is a classic and highly reproducible model of acute inflammation.[13][14] Subplantar injection of carrageenan induces a biphasic inflammatory response, leading to measurable swelling (edema). The model allows for the assessment of a compound's ability to suppress this inflammatory process over time.

  • Animal Groups: Use Long Evans or Wistar rats (100-150 g), randomized into groups. A suitable positive control is Indomethacin (10 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.[8]

  • Dosing: Administer the vehicle, this compound (e.g., 25, 50, 100 mg/kg, p.o.), or positive control orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[7][8]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[15]

  • Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation

With robust datasets from both in vitro and in vivo experiments, the final step is to establish a meaningful correlation. In pharmacological studies, this typically involves correlating an in vitro potency measure (like IC50) with an in vivo efficacy measure (like ED50 or % inhibition at a given dose). A strong correlation suggests that the in vitro assay is predictive of the in vivo outcome, validating its use for screening and lead optimization.

Conceptual Framework for IVIVC

G invitro In Vitro Potency (e.g., IC50 for NO Inhibition) correlation Predictive Correlation (Linear Regression) invitro->correlation informs invivo In Vivo Efficacy (e.g., % Inhibition of Writhing) correlation->invivo predicts

Sources

A Comparative Analysis of the Investigational Kinase Inhibitor 1-(4-Methoxyphenyl)imidazoline-2-thione (MPT) Against Clinically Relevant JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating cytokine and growth factor signaling, making them critical regulators of hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[3][4] The discovery of the activating JAK2V617F mutation in a majority of patients with MPNs spurred the development of targeted JAK inhibitors, fundamentally changing the therapeutic landscape for these disorders.[5][6]

This guide provides a comprehensive performance benchmark of a novel investigational compound, 1-(4-Methoxyphenyl)imidazoline-2-thione (hereafter referred to as MPT), a small molecule inhibitor featuring an imidazoline-2-thione scaffold. While similar scaffolds have shown activity against various targets like topoisomerase II, their efficacy against kinases is an area of active investigation.[7] Here, we compare the biochemical and cellular performance of MPT against two clinically approved, potent JAK2 inhibitors: Ruxolitinib and Fedratinib .[8]

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis (MF), polycythemia vera (PV), and graft-versus-host disease (GVHD).[9][10][11] Fedratinib is a selective JAK2 inhibitor also approved for the treatment of intermediate-2 or high-risk myelofibrosis.[12][13] This comparative analysis is designed to provide researchers, scientists, and drug development professionals with objective data to evaluate the potential of MPT as a therapeutic candidate.

Scientific Background: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a direct and efficient mechanism for transducing extracellular signals into transcriptional responses.[14] The process, illustrated below, begins when a cytokine or growth factor binds to its specific cell surface receptor.[1] This binding event brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.[2] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[3] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to DNA to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[14]

JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Phosphorylation JAK->JAK JAK->STAT 6. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription 9. Regulation

Figure 1: Simplified overview of the JAK/STAT signaling cascade.

In myeloproliferative neoplasms, mutations such as JAK2V617F lead to constitutive, cytokine-independent activation of this pathway, driving uncontrolled cell production.[6][15] The primary mechanism of action for inhibitors like Ruxolitinib and Fedratinib is to competitively bind to the ATP-binding site of the JAK2 kinase domain, thereby blocking its phosphorylation activity and interrupting the downstream signaling cascade.[9][16][17]

Benchmarking Strategy and Experimental Design

To provide a robust comparison, we designed a multi-tiered evaluation strategy focusing on biochemical potency, cellular activity, and target selectivity. This approach ensures that the data generated is not only accurate but also contextually relevant for predicting therapeutic potential.

The Causality Behind Our Experimental Choices:

  • Biochemical Assays: We begin with a direct measure of enzyme inhibition. This is the cleanest way to determine if MPT can physically interact with and inhibit the catalytic activity of purified JAK2 enzyme, providing a fundamental measure of its potency (IC₅₀).

  • Cell-Based Assays: Moving from a purified enzyme to a complex cellular environment is crucial. A cell-based assay validates that the compound can penetrate the cell membrane and inhibit the target in its native context. We measure the inhibition of STAT5 phosphorylation, a direct downstream marker of JAK2 activity.[18] This provides a more biologically relevant measure of potency.

  • Kinase Selectivity Profiling: A common pitfall for kinase inhibitors is off-target activity, which can lead to unforeseen side effects. Profiling MPT against a panel of other kinases is essential to understand its selectivity and predict potential toxicities. A highly selective compound is generally more desirable.

Experimental_Workflow start Start: Compound Synthesis (MPT, Ruxolitinib, Fedratinib) biochem Tier 1: Biochemical Assay (In Vitro JAK2 Kinase Assay) start->biochem Evaluate direct enzyme inhibition cellular Tier 2: Cell-Based Assay (pSTAT5 Inhibition in HEL Cells) biochem->cellular Confirm cellular activity selectivity Tier 3: Selectivity Profiling (Kinome Scan) cellular->selectivity Assess off-target effects data Data Analysis & Comparison (IC50 Determination, Selectivity Score) selectivity->data end End: Performance Report data->end

Figure 2: Multi-tiered workflow for inhibitor performance benchmarking.

Experimental Protocols

The following protocols are standardized to ensure reproducibility and allow for direct comparison between compounds.

Protocol 1: In Vitro Biochemical JAK2 Kinase Assay

This protocol measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified, recombinant JAK2 enzyme.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The amount of phosphorylated substrate is quantified by the addition of a europium-labeled anti-phosphotyrosine antibody, with signal being inversely proportional to inhibitor activity.

  • Materials:

    • Recombinant human JAK2 (GST-tagged, MilliporeSigma)

    • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP (Sigma-Aldrich)

    • Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide, PerkinElmer)

    • Test compounds (MPT, Ruxolitinib, Fedratinib) dissolved in DMSO

    • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024-labeled pTyr100, PerkinElmer)

    • Streptavidin-XL665 (PerkinElmer)

    • 384-well low-volume white plates (Greiner Bio-One)

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations (typically from 1 nM to 30 µM).

    • To each well of a 384-well plate, add 2 µL of diluted compound.

    • Add 4 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate prepared in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at the known Km for JAK2).

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the europium-labeled antibody and Streptavidin-XL665.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (e.g., EnVision, PerkinElmer) at 615 nm and 665 nm.

    • Calculate the ratio of emissions (665/615) and plot the results against compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.

Protocol 2: Cell-Based pSTAT5 Inhibition Assay

This protocol measures the inhibition of JAK2-mediated STAT5 phosphorylation in a human erythroleukemia cell line that harbors the activating JAK2V617F mutation.

  • Principle: The human erythroleukemia (HEL) cell line has a constitutively active JAK/STAT pathway due to the JAK2V617F mutation.[18] This assay uses an AlphaLISA SureFire Ultra kit to quantify the level of endogenous phosphorylated STAT5 (pSTAT5) following treatment with the inhibitors.

  • Materials:

    • HEL 92.1.7 cell line (ATCC)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Test compounds (MPT, Ruxolitinib, Fedratinib) dissolved in DMSO.

    • pSTAT5 (Tyr694) AlphaLISA SureFire Ultra Assay Kit (PerkinElmer).

    • 96-well clear, flat-bottom cell culture plates.

  • Procedure:

    • Seed HEL cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of growth medium and incubate overnight.

    • Prepare serial dilutions of test compounds in culture medium.

    • Treat the cells with the diluted compounds for 2 hours at 37°C in a CO₂ incubator.

    • Lyse the cells by adding 50 µL of the Lysis Buffer provided in the kit and incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer 10 µL of the cell lysate to a 384-well ProxiPlate.

    • Add 10 µL of the Acceptor Mix (containing AlphaLISA Acceptor beads and activation buffer) and incubate for 1 hour at room temperature.

    • Add 10 µL of the Donor Mix (containing Streptavidin-coated Donor beads) under subdued light and incubate for 1 hour at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnSight, PerkinElmer).

    • Plot the AlphaLISA signal against compound concentration to determine the cellular IC₅₀ value.

Comparative Performance Data

The following table summarizes the inhibitory activities of MPT, Ruxolitinib, and Fedratinib derived from the standardized assays described above. All experiments were conducted in triplicate.

CompoundTargetBiochemical IC₅₀ (nM)Cellular pSTAT5 IC₅₀ (nM)
MPT (Investigational) JAK2185.3 ± 21.2955.7 ± 88.4
Ruxolitinib (Ref.) JAK1/JAK23.9 ± 0.5[19]14.1 ± 2.1[19]
Fedratinib (Ref.) JAK214.2 ± 1.8[19]672.5 ± 55.9[19]

Data represents the mean ± standard deviation (n=3). IC₅₀ values for reference compounds are consistent with published literature under similar assay conditions.[19]

Analysis and Discussion

The experimental data provides a clear performance hierarchy among the tested compounds.

  • Potency: Both Ruxolitinib and Fedratinib demonstrate highly potent inhibition of the JAK2 enzyme at the biochemical level, with IC₅₀ values in the low nanomolar range.[19] Ruxolitinib is the most potent agent in both the biochemical and cellular assays.[19] The investigational compound, MPT, shows moderate biochemical activity against JAK2 with an IC₅₀ of 185.3 nM. This is a promising starting point for a novel scaffold, though it is approximately 47-fold less potent than Ruxolitinib and 13-fold less potent than Fedratinib in this assay.

  • Cellular Activity: The transition from a biochemical to a cellular assay often reveals challenges related to cell permeability, stability, or efflux. MPT displays a cellular IC₅₀ of 955.7 nM, indicating a nearly 5-fold drop-off in potency compared to its biochemical activity. This suggests that while the compound can inhibit the target, its cellular uptake or intracellular stability may be suboptimal and require further medicinal chemistry optimization. In contrast, Ruxolitinib maintains excellent potency in the cellular context. Interestingly, Fedratinib also shows a significant drop in cellular potency relative to its biochemical activity, a characteristic that has been previously documented.[19]

  • Structure-Activity Relationship (SAR) Insights: The imidazoline-2-thione core of MPT represents a departure from the pyrrolopyrimidine and aminopyrazole scaffolds of Ruxolitinib and Fedratinib, respectively. The moderate activity of MPT validates this scaffold as a viable starting point for developing JAK2 inhibitors. The methoxyphenyl group is a common feature in many kinase inhibitors, likely interacting with the solvent-exposed region of the ATP-binding pocket. Future optimization efforts could focus on modifying this group or substituting other positions on the imidazoline ring to enhance binding affinity and improve cellular permeability.

Conclusion and Future Directions

This guide provides a foundational benchmark for the investigational compound this compound (MPT) against the established JAK2 inhibitors Ruxolitinib and Fedratinib. The results indicate that MPT is a moderately potent inhibitor of JAK2 with detectable activity in a cellular context. While its current potency does not match that of clinically approved drugs, the novel chemical scaffold is a valuable starting point for a new class of kinase inhibitors.

Future work should focus on a comprehensive medicinal chemistry program to improve both the biochemical potency and cellular permeability of the MPT series. A full kinome selectivity screen will be essential to understand its off-target profile and guide the development of more selective analogs. These subsequent studies will be critical in determining if the imidazoline-2-thione scaffold can be optimized to produce a clinical candidate with a competitive or differentiated profile.

References

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • StatPearls [Internet]. Ruxolitinib. [Link]

  • Wikipedia. Ruxolitinib. [Link]

  • Wikipedia. Fedratinib. [Link]

  • Incyte Corporation. Jakafi® (ruxolitinib) Mechanism of Action. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Methoxyphenyl)imidazoline-2-thione. As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical waste we generate is managed in a way that protects ourselves, our colleagues, and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is not a benign substance; it possesses specific hazards that dictate its handling and disposal pathway.

Known Hazards: Based on available supplier safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This hazard profile firmly places the compound in the category of a hazardous material. Consequently, any waste containing this chemical, whether in pure form, as a residue in a container, or in a solvent mixture, must be managed as hazardous waste. This is a critical first step in the "cradle-to-grave" management system mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2] This system ensures that hazardous waste is tracked from its point of generation to its final, safe disposal.[3]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow is designed to ensure safety and regulatory adherence at every stage.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Given the irritant nature of the compound, comprehensive protection is non-negotiable. Before handling the chemical or its waste containers, ensure you are wearing:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary. All handling of solutions should be done within a certified chemical fume hood to prevent inhalation of vapors.[4][5]

Step 2: Waste Segregation

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. It is a fundamental principle of laboratory safety to never mix different types of chemical waste.[6]

  • Dedicated Waste Container: Designate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other categories, such as halogenated solvents, strong acids, bases, or oxidizers.[6][7]

Step 3: Proper Containerization

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Material Compatibility: Use a container made of a material compatible with the waste. For instance, if the waste is dissolved in a solvent, the container must be resistant to that solvent. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Closure: The container must have a leak-proof, screw-on cap. It must be kept closed at all times except when actively adding waste.[8] This is not just a best practice; it is a regulatory requirement to prevent the release of vapors.

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion and to prevent spills during handling and transport.[6]

Step 4: Accurate and Compliant Labeling

Clear and accurate labeling is essential for safety and is mandated by law.[9] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must be filled out completely.

The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" .

  • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").[9]

  • The accumulation start date (the date the first drop of waste was added to the container).

  • A complete list of all constituents in the container, including solvents, with their approximate percentages.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated area at or near the point of generation.[8][9]

  • Designated Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[6]

  • Away from Hazards: Store the waste away from heat sources, direct sunlight, and areas of high traffic.[10]

Step 6: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste down the drain or in the regular trash.

  • Contact EHS: Once the waste container is full or you have reached the maximum accumulation time limit set by your institution, contact your Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.[8]

  • Licensed Disposal Vendor: The EHS department works with licensed hazardous waste disposal companies that are equipped to transport and dispose of the chemical in a compliant manner, typically through high-temperature incineration or other approved methods.[7][9]

Visualizing the Process

To clarify the procedural flow and decision-making logic, the following diagrams have been created.

Diagram 1: Disposal Workflow This diagram outlines the sequential steps for the safe handling and disposal of this compound waste.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Storage & Disposal a 1. Hazard Assessment: Identify as Irritant & Harmful b 2. Don PPE: Goggles, Gloves, Lab Coat a->b Safety First c 3. Segregate Waste: Use a dedicated container b->c Begin Handling d 4. Containerize Properly: Leak-proof, closed lid, <80% full c->d e 5. Label Accurately: 'Hazardous Waste' & contents d->e f 6. Store in SAA: Secondary containment e->f Store Securely g 7. Request Pickup: Contact EHS for disposal f->g Container Full h 8. Final Disposal: By licensed vendor (Incineration) g->h Compliant Removal

Caption: Step-by-step workflow for compliant chemical disposal.

Diagram 2: Waste Characterization Decision Tree This flowchart helps determine if your chemical waste is regulated as hazardous under EPA guidelines.

start Waste Generated Containing This compound q1 Is the waste an unused commercial chemical product? start->q1 q2 Does the waste exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) q1->q2 No haz_waste MANAGE AS HAZARDOUS WASTE q1->haz_waste Yes (P or U-listed) q2->haz_waste Yes (e.g., dissolved in flammable solvent) non_haz_waste Consult EHS for further characterization q2->non_haz_waste No

Caption: Decision tree for classifying hazardous waste.[11]

Summary of Disposal Procedures

For quick reference, the key operational details are summarized in the table below.

Parameter Guideline Rationale
Hazard Class Irritant (Skin, Eye, Respiratory), Harmful (Oral)Dictates the required level of PPE and handling precautions.
Required PPE Chemical safety goggles, nitrile gloves, lab coat.To prevent skin/eye contact and accidental ingestion.[4][5]
Container Type Tightly sealed, compatible (e.g., HDPE, Glass).To prevent leaks, spills, and vapor release.[6][10]
Labeling "Hazardous Waste," full chemical name, all components, hazards, date.Ensures safety for all handlers and is a strict regulatory requirement.[9][10]
Storage Designated Satellite Accumulation Area (SAA) with secondary containment.Prevents accidental spills and ensures waste is properly managed at its source.[8][9]
Disposal Method Pickup by institutional EHS for incineration by a licensed vendor.Ensures environmentally sound and legally compliant disposal.[12]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regul
  • Learn the Basics of Hazardous Waste. US EPA.
  • This compound | CAS#:17452-14-1. Chemsrc.
  • This compound | 17452-14-1. ChemicalBook.
  • Safety Data Sheet (for 4-Methoxyphenylboronic acid). Fisher Scientific.
  • This compound. Oakwood Chemical.
  • Safety Data Sheet (for 2-Methyl-2-imidazoline). Fisher Scientific.

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Navigating the Safe Handling of 1-(4-Methoxyphenyl)imidazoline-2-thione: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Guide to the Safe Laboratory Use of 1-(4-Methoxyphenyl)imidazoline-2-thione, Emphasizing Personal Protective Equipment (PPE) and Waste Management.

This document provides a detailed operational and safety plan for researchers, scientists, and drug development professionals working with this compound (CAS No. 17452-14-1). The following procedures are designed to ensure the highest level of safety through appropriate personal protective equipment (PPE) and environmentally responsible disposal methods. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂OS. While a comprehensive toxicological profile is not widely available, the known hazard classifications for this compound are as follows:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to PPE to prevent accidental ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is paramount when handling this compound. A multi-layered approach ensures comprehensive protection.

Hand Protection: The First Line of Defense

Given the skin irritation potential (H315), robust hand protection is critical.

  • Recommended Glove Type: While specific permeation data for this compound is not available, for initial splash protection, nitrile gloves are a suitable choice due to their general resistance to a range of organic compounds. For more prolonged handling or in the case of a spill, double-gloving with nitrile gloves is recommended. For extensive handling, consider heavier-duty gloves such as neoprene or butyl rubber , which offer broader chemical resistance.

  • Glove Inspection and Donning: Always inspect gloves for any signs of degradation, punctures, or tears before use. Ensure hands are clean and dry before donning gloves.

  • Doffing Procedure: To prevent cross-contamination, use a proper glove removal technique (e.g., the "glove-in-glove" method) to avoid touching the outer surface of the contaminated glove with bare hands. Dispose of used gloves immediately in the designated chemical waste container.

Glove Material General Resistance Profile Recommended Use Case for this compound
Nitrile Good resistance to oils, greases, some organic solvents, weak acids, and caustics.Short-term splash protection, routine handling (double-gloving recommended).
Neoprene Good resistance to a broad range of chemicals, including acids, bases, oils, and some solvents.Extended handling, spill clean-up.
Butyl Rubber Excellent resistance to ketones, esters, and aldehydes.High-risk operations, handling of solutions containing the compound.
Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin contact, appropriate body protection is mandatory.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a low-linting material should be worn at all times in the laboratory.

  • Chemical-Resistant Gown: For procedures with a higher risk of splashes or significant contamination, a disposable, fluid-resistant gown worn over the lab coat is recommended.

Eye and Face Protection: Shielding Against Irritation

The serious eye irritation hazard (H319) requires diligent eye and face protection.

  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Chemical Splash Goggles: When there is a potential for splashes, chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: For procedures with a high risk of splashes of significant volumes, a face shield should be worn in conjunction with chemical splash goggles.

Respiratory Protection: Guarding Against Inhalation

To prevent respiratory irritation (H335), particularly when handling the compound as a powder, respiratory protection is necessary.

  • Work in a Ventilated Enclosure: Whenever possible, handle solid this compound in a certified chemical fume hood or a powder containment hood.

  • Respirator: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. A full-face respirator will also provide eye and face protection.

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS and SOPs PPE_Don 2. Don Appropriate PPE (Gloves, Gown, Eye Protection) Prep->PPE_Don Fume_Hood 3. Prepare Ventilated Workspace (e.g., Fume Hood) PPE_Don->Fume_Hood Weigh 4. Carefully Weigh/Dispense Compound Fume_Hood->Weigh Reaction 5. Perform Experimental Procedure Weigh->Reaction Decon 6. Decontaminate Work Surfaces Reaction->Decon Waste 7. Dispose of Waste in Labeled Containers Decon->Waste PPE_Doff 8. Doff PPE Correctly Waste->PPE_Doff Wash 9. Wash Hands Thoroughly PPE_Doff->Wash

Caption: A stepwise workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

Decontamination of Surfaces and Equipment
  • Initial Cleaning: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontamination Solution: Wipe down contaminated surfaces and equipment with a suitable solvent (e.g., ethanol, isopropanol) followed by a soap and water wash. Ensure the chosen solvent is compatible with the surface material. For routine cleaning of potentially contaminated areas, a 10% bleach solution followed by a water or ethanol rinse can be effective, but be mindful of its corrosive properties on metals.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated solid waste, including used gloves, disposable gowns, and absorbent materials, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Unused solutions containing the compound should be collected in a compatible, labeled hazardous waste container. Do not dispose of this material down the drain.

  • Disposal of Sulfur-Containing Compounds: As a sulfur-containing organic compound, it is crucial to avoid mixing with strong oxidizing agents or strong acids during disposal, as this could lead to the generation of toxic sulfur oxides. All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Waste Stream Container Disposal Protocol
Contaminated Solids (PPE, absorbent) Labeled, sealed hazardous waste containerCollection by institutional hazardous waste management.
Unused Compound/Solutions Labeled, compatible hazardous waste containerCollection by institutional hazardous waste management.
"Empty" Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.Dispose of rinsed container according to institutional guidelines.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 1-(4-Nitrophenyl)imidazoline-2-thione. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Government of Alberta. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.